[(2-Fluorophenyl)amino](oxo)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoroanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-3-1-2-4-6(5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJNRZPPZXFTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467488 | |
| Record name | [(2-fluorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84944-15-0 | |
| Record name | [(2-fluorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (2-Fluorophenyl)aminoacetic Acid via Condensation Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a mild and efficient one-pot synthesis of (2-Fluorophenyl)aminoacetic acid, also known as N-(2-Fluorophenyl)glycine. The described methodology utilizes a condensation reaction followed by a copper-catalyzed rearrangement and hydrolysis, offering high yields and operational simplicity. This document details the experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development in medicinal chemistry and drug discovery.
Introduction
(2-Fluorophenyl)aminoacetic acid is a valuable building block in the synthesis of various pharmacologically active compounds. Its structure, incorporating a fluorinated phenyl ring linked to a glycine moiety, makes it a key intermediate for introducing the 2-fluorophenylamino group into larger molecules. Traditional methods for the synthesis of N-aryl amino acids often involve harsh reaction conditions or the use of expensive reagents. The methodology presented herein, adapted from a procedure developed by Ramachandiran et al. (2025), circumvents many of these challenges by employing a copper-catalyzed rearrangement of a readily accessible intermediate.[1][2]
The synthesis commences with the acylation of 2-fluoroaniline with chloroacetyl chloride, a classic condensation reaction, to form the intermediate 2-chloro-N-(2-fluorophenyl)acetamide. This is followed by a one-pot, two-step sequence involving a copper(II) chloride-catalyzed intermolecular cyclization to a putative 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved by ethanolic potassium hydroxide to yield the final product, (2-Fluorophenyl)aminoacetic acid.[1][2]
Reaction Scheme and Mechanism
The overall transformation can be depicted as follows:
Caption: Overall reaction scheme for the synthesis of (2-Fluorophenyl)aminoacetic acid.
The proposed mechanism for the second step involves the coordination of the copper salt to the carbonyl oxygen of the acetamide, facilitating an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate. This intermediate is then hydrolyzed under basic conditions to afford the desired N-aryl glycine.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (2-Fluorophenyl)aminoacetic acid.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoroaniline | [1][2] |
| Reagents | Chloroacetyl chloride, CuCl₂·2H₂O, KOH, Acetonitrile, Ethanol | [1][2] |
| Reaction Time | Not specified for acylation; subsequent steps are rapid | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Product Yield | 80% | [1][2] |
| Melting Point | 144–146 °C | [1][2] |
| Appearance | White solid | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of (2-Fluorophenyl)aminoacetic acid.
Materials and Equipment
-
2-Fluoroaniline
-
Chloroacetyl chloride
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Ethanol (EtOH)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Synthesis of 2-Chloro-N-(2-fluorophenyl)acetamide (Intermediate)
-
In a round-bottom flask, dissolve 2-fluoroaniline (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-fluorophenyl)acetamide. This intermediate can be used in the next step without further purification.
One-Pot Synthesis of (2-Fluorophenyl)aminoacetic Acid
-
To a round-bottom flask containing 2-chloro-N-(2-fluorophenyl)acetamide (1.0 mmol), add acetonitrile (10 mL), potassium hydroxide (1.1 mmol), and copper(II) chloride dihydrate (1.1 mmol).[1]
-
Heat the mixture to reflux and monitor the reaction.[1]
-
After the initial reaction is complete (as indicated by TLC), concentrate the solvent under reduced pressure.[1]
-
To the residue, add ethanol (10 mL) and an excess of potassium hydroxide (2.5 mmol).[1]
-
Heat the mixture to reflux until the cleavage of the intermediate is complete.[1]
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford (2-Fluorophenyl)aminoacetic acid as a white solid.[1][2]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis.
Caption: Workflow for the synthesis of (2-Fluorophenyl)aminoacetic acid.
Proposed Mechanistic Pathway
This diagram outlines the proposed mechanistic steps for the conversion of the intermediate to the final product.
Caption: Proposed pathway for the copper-catalyzed synthesis.
References
An In-depth Technical Guide on the Enzyme Inhibition Mechanism of Flufenamic Acid, a Structural Analog of (2-Fluorophenyl)aminoacetic acid
Introduction to Flufenamic Acid
Flufenamic acid, chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, is a member of the anthranilic acid derivatives class of NSAIDs.[1] Like other drugs in this class, its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are derived from its ability to inhibit specific enzymes involved in the inflammatory cascade.[2] The core mechanism of action revolves around the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3] Beyond its primary targets, Flufenamic Acid also modulates the activity of various ion channels and signaling pathways, contributing to its broad pharmacological profile.[3][4]
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The most significant mechanism of action for Flufenamic Acid is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS).[1][3] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes.[5][6][7]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate baseline physiological processes, such as maintaining the gastric lining and regulating platelet aggregation.[8]
-
COX-2: This isoform is typically inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[8][9]
Flufenamic acid is a non-selective inhibitor , meaning it targets both COX-1 and COX-2 enzymes.[2] This non-selectivity is responsible for both its therapeutic anti-inflammatory effects (via COX-2 inhibition) and its potential side effects, such as gastrointestinal distress (via COX-1 inhibition).[2]
Signaling Pathway of Prostaglandin Synthesis
The inhibition of COX enzymes by Flufenamic Acid directly interrupts the prostaglandin synthesis pathway, a critical component of the inflammatory response.
Caption: Inhibition of COX-1/2 by Flufenamic Acid blocks prostaglandin synthesis.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Flufenamic Acid | COX-2 | 0.0794 (79.4 nM) | [10] |
| Flufenamic Acid Derivative (Compound 14) | COX-1 | 25.3 | [11] |
| Flufenamic Acid Derivative (Compound 14) | COX-2 | 5.0 | [11] |
| Flufenamic Acid Derivative (Compound 15) | COX-1 | 15.3 | [11] |
| Flufenamic Acid Derivative (Compound 16) | COX-2 | 5.86 | [12] |
| Celecoxib (Reference) | COX-1 | 77.4 | [12] |
Note: Data for Flufenamic Acid derivatives are included to provide a broader context of inhibition within this chemical class.
Other Pharmacological Actions
Beyond COX inhibition, Flufenamic Acid has a multi-faceted mechanism of action that includes:
-
Modulation of Ion Channels: It is known to block various ion channels, including chloride channels, L-type Ca2+ channels, and a wide spectrum of Transient Receptor Potential (TRP) channels, which can contribute to its analgesic effects.[4][13]
-
Inhibition of NF-κB Signaling: Flufenamic acid can suppress the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[3][4] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes.[3]
-
Activation of AMPK: It has been shown to induce the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4]
-
Activation of PPARs: The compound interacts with peroxisome proliferator-activated receptors (PPARs), which are involved in regulating inflammation and metabolism.[3]
Experimental Protocols
Determining the inhibitory activity of a compound like Flufenamic Acid on COX enzymes involves specific in vitro assays. The general workflow consists of preparing the enzyme, incubating it with the inhibitor, adding the substrate, and then measuring the product formation.
General Workflow for COX Inhibition Assay
Caption: General experimental workflow for determining COX enzyme inhibition.
Detailed Protocol: Fluorometric COX-1 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and common literature methods.[14][15][16]
1. Reagent Preparation:
-
COX Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM EDTA.
-
COX-1 Enzyme: Reconstitute purified ovine or human COX-1 enzyme in sterile water or assay buffer to the desired concentration. Keep on ice during use.[15]
-
Arachidonic Acid (Substrate): Reconstitute the substrate in 100% ethanol and then dilute to the final working concentration in the assay buffer.[15]
-
Test Inhibitor (Flufenamic Acid): Dissolve Flufenamic Acid in a suitable solvent like DMSO to create a high-concentration stock solution. Prepare a series of dilutions (e.g., 10-fold serial dilutions) in the assay buffer.
2. Assay Procedure:
-
Plate Setup: Use a 96-well black microplate suitable for fluorescence measurements.
-
Add Inhibitor: Add a small volume (e.g., 10 µL) of each diluted test inhibitor to the assigned wells. For the "Enzyme Control" (no inhibitor) wells, add 10 µL of the assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add Enzyme: Add 80 µL of the COX-1 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature (or 37°C) to allow the inhibitor to bind to the enzyme.[17]
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the diluted arachidonic acid solution to each well simultaneously, using a multi-channel pipette.
3. Measurement and Analysis:
-
Fluorescence Reading: Immediately measure the fluorescence kinetically using a microplate reader (e.g., Excitation/Emission = 535/587 nm for Amplex Red-based detection) at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes.[15]
-
Calculate Reaction Rate: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration relative to the Enzyme Control.
-
% Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Conclusion
Flufenamic Acid exerts its primary therapeutic effects through the non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the production of inflammatory prostaglandins. This foundational mechanism is supplemented by its activity on other biological targets, including ion channels and key inflammatory signaling pathways like NF-κB. The quantitative analysis of its inhibitory potency and the detailed experimental protocols for its characterization provide a robust framework for researchers in drug development. Understanding the multifaceted mechanism of well-characterized drugs like Flufenamic Acid is crucial for the rational design and evaluation of new chemical entities, including structural analogs like (2-Fluorophenyl)aminoacetic acid, for therapeutic use.
References
- 1. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 2. What is Flufenamic Acid used for? [synapse.patsnap.com]
- 3. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Spectroscopic Characterization of (2-Fluorophenyl)aminoacetic Acid: A 1H NMR Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (2-Fluorophenyl)aminoacetic acid, also known as DL-2-(o-fluorophenyl)glycine. This compound is of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.
Predicted 1H NMR Data
The following table summarizes the predicted quantitative 1H NMR data for (2-Fluorophenyl)aminoacetic acid. These values are estimated based on the analysis of similar molecular structures and established principles of NMR spectroscopy, which correlate chemical shifts and coupling constants with the electronic environment of the protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (methine) | ~ 5.2 | Singlet (s) or Doublet (d) | - |
| H3' (aromatic) | ~ 7.5 | Triplet of doublets (td) | J ≈ 7.8, 1.5 |
| H4' (aromatic) | ~ 7.2 | Multiplet (m) | - |
| H5' (aromatic) | ~ 7.1 | Triplet of doublets (td) | J ≈ 8.0, 1.2 |
| H6' (aromatic) | ~ 7.3 | Multiplet (m) | - |
| NH (amine) | Broad singlet (br s) | - | |
| OH (carboxylic acid) | Broad singlet (br s) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.
Experimental Protocol for 1H NMR Analysis
This section outlines a standard operating procedure for the acquisition of a 1H NMR spectrum of (2-Fluorophenyl)aminoacetic acid.
Sample Preparation
A well-prepared sample is critical for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-25 mg of (2-Fluorophenyl)aminoacetic acid.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for amino acids. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used. For organic solvents like DMSO-d₆, tetramethylsilane (TMS) is the standard.[2]
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring a 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's field frequency should be locked onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard to 0 ppm (for TMS) or another appropriate value.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Visualization of Proton Environments
The following diagrams illustrate the molecular structure and the logical relationships between the different proton environments in (2-Fluorophenyl)aminoacetic acid, which give rise to the distinct signals in the 1H NMR spectrum.
Caption: Molecular structure of (2-Fluorophenyl)aminoacetic acid with key proton environments labeled.
Caption: Logical relationship of proton environments in the 1H NMR spectrum.
References
An In-depth Technical Guide on the Biological Activity of (2-Fluorophenyl)aminoacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluorophenyl)aminoacetic acid serves as a valuable scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of its derivatives, with a primary focus on their anticancer and potential anti-inflammatory properties. This document summarizes key quantitative data from closely related analogues, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug discovery efforts in this chemical space.
Core Biological Activities
Derivatives of (2-Fluorophenyl)aminoacetic acid and structurally similar compounds have been primarily investigated for their anticancer and anti-inflammatory activities. The introduction of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced biological activity and metabolic stability.
Anticancer Activity
A significant body of research has focused on the anticancer potential of derivatives incorporating the fluorophenyl motif. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis.
The following table summarizes the in vitro cytotoxic activity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to the core topic. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).
| Compound ID | R Group (Substitution on N-phenyl ring) | PC3 (Prostate Carcinoma) IC50 (µM)[1][2] | MCF-7 (Breast Cancer) IC50 (µM)[1] | HL-60 (Promyelocytic Leukemia) IC50 (µM)[1] |
| 1a | 2-NO2 | > 100 | > 100 | > 100 |
| 1b | 3-NO2 | 52 | > 100 | 95 |
| 1c | 4-NO2 | 80 | 100 | 88 |
| 1d | 2-OCH3 | > 100 | > 100 | > 100 |
| 1e | 3-OCH3 | > 100 | > 100 | > 100 |
| 1f | 4-OCH3 | > 100 | > 100 | > 100 |
| Imatinib | Reference Drug | 40 | 98 | Not Reported |
Note: The core structure for the compounds in this table is 2-(4-Fluorophenyl)-N-phenylacetamide, a positional isomer of the 2-fluoro derivatives. This data is presented to illustrate the anticancer potential of this class of compounds.
Anti-inflammatory Activity
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of (2-Fluorophenyl)aminoacetic acid derivatives.
Synthesis of (2-Fluorophenyl)aminoacetic Acid Amide Derivatives
A general workflow for the synthesis and biological evaluation of these derivatives is outlined below.
Caption: A generalized workflow for the synthesis and biological evaluation of (2-Fluorophenyl)aminoacetic acid derivatives.
In Vitro Anticancer Activity: MTS Assay
The MTS assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent, in combination with the electron coupling agent phenazine methosulfate, to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate at room temperature for 10-15 minutes. A purple color will develop in the presence of nitrite, a stable breakdown product of NO.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-treated control. Calculate the IC50 value.[3]
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Peroxidase Activity Measurement: The assay measures the peroxidase activity of COX. A chromogenic substrate is used, and the absorbance is measured at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[4][5]
Signaling Pathways
Understanding the molecular pathways through which these derivatives exert their biological effects is crucial for rational drug design and development.
Anticancer Mechanism: Induction of Apoptosis via the Caspase Cascade
Many anticancer agents, including those structurally related to (2-Fluorophenyl)aminoacetic acid derivatives, induce cancer cell death through apoptosis. A key event in apoptosis is the activation of a family of proteases called caspases.
Caption: The intrinsic pathway of apoptosis, often triggered by chemotherapeutic agents.
This pathway, known as the intrinsic or mitochondrial pathway, is initiated by cellular stress.[6][7] Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[6][7] Cytochrome c then binds to Apaf-1, which recruits and activates the initiator caspase, caspase-9.[6] Activated caspase-9, in turn, cleaves and activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell, leading to apoptosis.[6][8]
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
In the canonical pathway, inflammatory stimuli, such as LPS, activate the IKK (IκB kinase) complex.[9] IKK then phosphorylates the inhibitory protein IκB, leading to its ubiquitination and proteasomal degradation.[9] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding for COX-2 and inducible nitric oxide synthase (iNOS).[9] (2-Fluorophenyl)aminoacetic acid derivatives could potentially exert their anti-inflammatory effects by inhibiting a key component of this pathway, such as the IKK complex.
Conclusion and Future Directions
Derivatives of (2-Fluorophenyl)aminoacetic acid represent a promising class of compounds with demonstrated potential as anticancer agents and theoretical applications in anti-inflammatory therapies. The data on structurally related compounds indicate that modifications to the parent molecule can lead to potent biological activity.
Future research should focus on:
-
Synthesis and Screening: Expanding the library of (2-Fluorophenyl)aminoacetic acid derivatives and conducting broad screening for various biological activities, including a detailed investigation into their anti-inflammatory potential.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing clear relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active derivatives to better understand their therapeutic potential and potential side effects.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer and inflammation.
This technical guide provides a foundational understanding of the biological activities of (2-Fluorophenyl)aminoacetic acid derivatives, offering valuable insights and methodologies for researchers dedicated to the discovery and development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of fluorinated phenyl styryl ketones and N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 9. Preliminary Study of Mechanisms of Fluoride-Induced Suppression of Nitric Oxide Synthesis in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of (2-Fluorophenyl)aminoacetic Acid using 13C and 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of (2-Fluorophenyl)aminoacetic acid, a molecule of interest in pharmaceutical and chemical research, through the application of 13C and 19F Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the unique sensitivities of these NMR techniques to the local chemical environment, a comprehensive and unambiguous assignment of the molecular structure can be achieved. This guide provides a summary of expected quantitative NMR data, detailed experimental protocols, and logical workflows for structural determination.
Predicted Quantitative NMR Data
The precise chemical shifts (δ) and coupling constants (J) for (2-Fluorophenyl)aminoacetic acid are predicted based on the analysis of structurally similar compounds, including 2-fluoroaniline and aminoacetic acid (glycine). These values are instrumental in the complete assignment of the carbon and fluorine environments within the molecule.
Table 1: Predicted 13C NMR Chemical Shifts (δ) and 13C-19F Coupling Constants (J) for (2-Fluorophenyl)aminoacetic acid.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted 1JCF (Hz) | Predicted nJCF (Hz) |
| C=O | ~172 | - | ~2-5 |
| α-CH | ~55 | - | ~2-5 |
| C1 | ~135 | - | ~3-7 |
| C2 | ~152 | ~240-250 | - |
| C3 | ~115 | - | ~20-25 |
| C4 | ~125 | - | ~8-12 |
| C5 | ~118 | - | ~3-5 |
| C6 | ~122 | - | ~1-3 |
Note: Chemical shifts are referenced to a standard (e.g., TMS). Coupling constants are absolute values.
Table 2: Predicted 19F NMR Chemical Shift (δ) and 1H-19F Coupling Constants (J) for (2-Fluorophenyl)aminoacetic acid.
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted 3JHF (Hz) | Predicted 4JHF (Hz) |
| F | ~ -130 to -140 | ~8-10 (with H6) | ~5-7 (with H3) |
Note: Chemical shift is referenced to a standard (e.g., CFCl3). The sign of the coupling constants is not predicted.
Experimental Protocols
Obtaining high-quality 13C and 19F NMR spectra is paramount for accurate structural elucidation. The following protocols provide a general framework for sample preparation and instrument setup.
Sample Preparation
-
Sample Purity: Ensure the (2-Fluorophenyl)aminoacetic acid sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent can influence chemical shifts, so consistency is key.
-
Reference Standard: Add an appropriate internal reference standard to the NMR tube. For 13C NMR, tetramethylsilane (TMS) is commonly used (δ = 0.0 ppm). For 19F NMR, a common reference is trichlorofluoromethane (CFCl3, δ = 0.0 ppm) or an external standard can be used.
-
Filtration: If any particulate matter is present, filter the solution into the NMR tube to ensure sample homogeneity.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting 13C and 19F nuclei is required.
13C NMR Spectroscopy:
-
Experiment: A standard proton-decoupled 1D 13C NMR experiment should be performed.
-
Pulse Sequence: A simple pulse-acquire sequence with broadband proton decoupling (e.g., zgpg30).
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.
-
Number of Scans: The number of scans will depend on the sample concentration and spectrometer sensitivity. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
19F NMR Spectroscopy:
-
Experiment: A standard 1D 19F NMR experiment should be performed. Proton-coupled and -decoupled spectra can be acquired to observe 1H-19F coupling constants.
-
Pulse Sequence: A simple pulse-acquire sequence (e.g., zg).
-
Spectral Width: The spectral width should be large enough to cover the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -180 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Number of Scans: 19F is a highly sensitive nucleus, so fewer scans are typically required compared to 13C NMR.
2D NMR Spectroscopy (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei, confirming the assignments of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons and the fluorine atom, which can help confirm the substitution pattern on the aromatic ring.
Visualization of the Structural Elucidation Workflow and Key Interactions
The following diagrams, generated using the DOT language, illustrate the logical flow of the structural elucidation process and the key NMR coupling interactions within the (2-Fluorophenyl)aminoacetic acid molecule.
Interpretation and Structural Confirmation
The structural elucidation of (2-Fluorophenyl)aminoacetic acid is a systematic process that integrates data from multiple NMR experiments.
-
19F NMR Analysis: The 19F NMR spectrum is expected to show a single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring protons (primarily H6 and H3). The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The observation of these couplings confirms the position of the fluorine atom relative to the protons on the phenyl ring.
-
13C NMR Analysis: The proton-decoupled 13C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon directly bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (1JCF) of approximately 240-250 Hz, appearing as a doublet. Other carbons in the aromatic ring will show smaller, long-range couplings (nJCF), also appearing as doublets or more complex multiplets in a high-resolution spectrum. These coupling patterns are definitive in assigning the carbons of the fluorophenyl moiety. The carbonyl and alpha-carbon of the amino acid side chain will appear in their characteristic regions.
-
2D NMR for Connectivity:
-
HSQC: This experiment will correlate the signals of the aromatic and alpha-protons to their directly attached carbons, confirming their assignments.
-
HMBC: This is crucial for establishing the overall connectivity. For instance, correlations between the alpha-proton and the carbonyl carbon, as well as between the NH proton and the aromatic carbons (C1 and C6), will confirm the attachment of the aminoacetic acid group to the 2-fluorophenyl ring.
-
By systematically analyzing the chemical shifts, coupling constants, and correlation patterns from these NMR experiments, the complete and unambiguous structure of (2-Fluorophenyl)aminoacetic acid can be confidently determined. This guide provides the foundational knowledge and a practical framework for researchers to successfully apply 13C and 19F NMR spectroscopy for the structural elucidation of this and similar fluorinated molecules.
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of (2-Fluorophenyl)aminoacetic Acid
This technical guide provides a comprehensive overview of the principles and methodologies for analyzing the functional groups of (2-Fluorophenyl)aminoacetic acid using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the characteristic vibrational frequencies, offers a structured experimental protocol, and illustrates key concepts through diagrams.
Introduction to (2-Fluorophenyl)aminoacetic Acid and IR Spectroscopy
(2-Fluorophenyl)aminoacetic acid, a derivative of the amino acid glycine, is a molecule of interest in pharmaceutical and chemical research. Its structure incorporates several key functional groups: a carboxylic acid, a secondary amine, a substituted aromatic ring, and a carbon-fluorine bond. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique ideal for identifying these functional groups. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies.[1] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint.[1][2]
Core Principles of Vibrational Spectroscopy
A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules).[2] These vibrations, which include stretching and bending, are excited by absorbing infrared radiation.[1][2] The resulting spectrum plots transmittance or absorbance against wavenumber (cm⁻¹), where peaks indicate absorbed frequencies. The region from 4000 to 1500 cm⁻¹ is known as the functional group region, where characteristic vibrations for specific bonds appear.[1][3] The more complex region from 1500 to 400 cm⁻¹ is the "fingerprint region," which is unique to the molecule as a whole.[1][3]
Molecular Structure and Key Functional Groups
The structure of (2-Fluorophenyl)aminoacetic acid contains distinct functional groups whose vibrational characteristics can be identified through IR spectroscopy.
Caption: Molecular structure of (2-Fluorophenyl)aminoacetic acid with key functional groups.
Quantitative Infrared Spectral Data
The expected infrared absorption frequencies for the functional groups in (2-Fluorophenyl)aminoacetic acid are summarized below. In the solid state, amino acids typically exist as zwitterions, which influences the characteristic frequencies of the amine and carboxyl groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Notes |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Broad, Strong. Characteristic of hydrogen-bonded dimers.[4] |
| C=O stretch | 1760 - 1690 | Strong. Conjugation with the aromatic ring may lower the frequency to 1710-1680 cm⁻¹.[4][5] | |
| C-O stretch | 1320 - 1210 | Medium to Strong.[4][5] | |
| O-H bend | 1440 - 1395 & 950 - 910 | Medium, Broad.[4] | |
| Amine (Secondary) | N-H stretch | 3500 - 3300 | Medium, Sharper than O-H.[6][7] A single peak is expected for a secondary amine.[8][9] |
| N-H bend | 1650 - 1550 | Medium. | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Weak to Medium. |
| C=C stretch (in-ring) | 1600 - 1450 | Medium, often multiple sharp bands.[10][11] | |
| C-H out-of-plane bend | 900 - 675 | Medium to Strong. The pattern is characteristic of the ring's substitution.[10] | |
| Aliphatic C-H | C-H stretch (on Cα) | 2960 - 2850 | Medium.[7] |
| Carbon-Fluorine | C-F stretch | 1360 - 1000 | Strong. The exact position can be influenced by the aromatic system.[12] |
Note: In its zwitterionic form, the carboxyl group becomes a carboxylate (COO⁻), showing asymmetric and symmetric stretches around 1650-1540 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The amine group becomes an ammonium ion (NH₂⁺), with N-H stretching bands appearing in the 3300-2500 cm⁻¹ range, often overlapping with the O-H stretch.[13]
Detailed Experimental Protocol: FTIR Analysis via KBr Pellet Method
This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample, such as (2-Fluorophenyl)aminoacetic acid, using the potassium bromide (KBr) pellet technique.
A. Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
(2-Fluorophenyl)aminoacetic acid sample (finely ground)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp or oven
B. Procedure:
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample chamber is clean and empty.
-
Purge the system with dry nitrogen or air if available.
-
Collect a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
-
-
Sample Preparation:
-
Gently heat the mortar, pestle, and KBr under an IR lamp or in an oven to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator.
-
Weigh approximately 1-2 mg of the (2-Fluorophenyl)aminoacetic acid sample.
-
Weigh approximately 100-200 mg of dry, FTIR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the KBr and the sample to the agate mortar.
-
Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a small amount of the powder mixture into the pellet die.
-
Distribute the powder evenly to ensure a uniform pellet.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes. The applied pressure will cause the KBr to flow and encapsulate the sample, forming a transparent or translucent disc.
-
Carefully release the pressure and retrieve the KBr pellet from the die. A high-quality pellet should be clear and free of cracks.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with the known absorption frequencies for the expected functional groups as detailed in the table above.
-
Workflow for Spectroscopic Analysis
The logical process from sample handling to final interpretation is a critical aspect of rigorous scientific analysis.
Caption: Standard workflow for FTIR analysis, from sample preparation to interpretation.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of (2-Fluorophenyl)aminoacetic acid. By following a systematic experimental protocol and leveraging established spectral-structural correlations, researchers can confidently identify the compound's key functional groups. The characteristic absorptions of the carboxylic acid, secondary amine, substituted aromatic ring, and carbon-fluorine bond provide a detailed molecular fingerprint, aiding in structural confirmation, purity assessment, and the study of intermolecular interactions in various chemical and pharmaceutical contexts.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 12. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of (2-Fluorophenyl)aminoacetic Acid: Photochemical and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluorophenyl)aminoacetic acid is a valuable building block in medicinal chemistry and drug development, often incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of potential photochemical synthesis methods for this compound, alongside a validated non-photochemical alternative, to offer a comprehensive resource for its preparation. While direct photochemical synthesis of (2-Fluorophenyl)aminoacetic acid has not been explicitly reported in the literature, this guide outlines a highly plausible and scientifically grounded approach based on established photoredox-catalyzed reactions.
Photochemical Synthesis Approach: A Proposed Photoredox-Catalyzed Petasis-Type Reaction
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. A promising strategy for the synthesis of (2-Fluorophenyl)aminoacetic acid is a three-component Petasis-type reaction, where 2-fluoroaniline, a glyoxylic acid derivative, and a suitable coupling partner are brought together in the presence of a photocatalyst.
The proposed reaction proceeds via the formation of an iminium ion intermediate from the condensation of 2-fluoroaniline and ethyl glyoxylate. Concurrently, the photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, leading to the generation of a radical species that engages in the key bond-forming step.
Proposed Reaction Scheme
Caption: Proposed Photoredox-Catalyzed Synthesis of (2-Fluorophenyl)aminoacetic Acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous photoredox-catalyzed Petasis reactions and is expected to be a good starting point for the synthesis of the target compound.
Table 1: Reagents and Reaction Conditions for Photochemical Synthesis
| Reagent/Parameter | Proposed Quantity/Value | Notes |
| 2-Fluoroaniline | 1.0 mmol, 1.0 equiv. | Starting material. |
| Ethyl Glyoxylate (50% in Toluene) | 1.2 mmol, 1.2 equiv. | The second component for iminium formation. |
| Photocatalyst (e.g., fac-Ir(ppy)₃) | 0.02 mmol, 2 mol% | A common photocatalyst for such transformations. |
| Solvent (e.g., Acetonitrile) | 5.0 mL | Should be degassed. |
| Light Source | Blue LEDs (450 nm) | Standard for many photoredox reactions. |
| Reaction Temperature | Room Temperature | A key advantage of photochemical methods. |
| Reaction Time | 12-24 hours | Should be monitored by TLC or LC-MS. |
| Hydrolysis Step | LiOH or NaOH in THF/H₂O | To convert the ester to the carboxylic acid. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-fluoroaniline (1.0 mmol), the photocatalyst (0.02 mmol), and a magnetic stir bar.
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add degassed acetonitrile (5.0 mL) followed by ethyl glyoxylate (1.2 mmol).
-
Photochemical Reaction: Place the sealed tube approximately 5 cm from a blue LED lamp and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification of Ester: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl (2-fluorophenyl)aminoacetate.
-
Hydrolysis to the Final Product: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Final Isolation: Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield (2-fluorophenyl)aminoacetic acid.
Alternative Non-Photochemical Synthesis: Rearrangement of 2-Chloro-N-(2-fluorophenyl)acetamide
A validated, non-photochemical synthesis of (2-fluorophenyl)aminoacetic acid has been reported, proceeding through the rearrangement of an N-aryl chloroacetamide. This method provides a reliable route to the target compound.
Reaction Scheme
Caption: Non-Photochemical Synthesis via Chloroacetamide Rearrangement.
Experimental Protocol
This protocol is based on a published procedure and can be used as a benchmark for the synthesis.
Step 1: Synthesis of 2-Chloro-N-(2-fluorophenyl)acetamide
-
Dissolve 2-fluoroaniline in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Isolate the product by standard workup procedures.
Step 2: Rearrangement and Hydrolysis to (2-Fluorophenyl)aminoacetic Acid
-
Treat the 2-chloro-N-(2-fluorophenyl)acetamide with a suitable base (e.g., sodium hydroxide) in an aqueous medium.
-
Heat the reaction mixture to facilitate the rearrangement and hydrolysis.
-
After cooling, acidify the solution to precipitate the product.
-
Isolate the solid by filtration, wash, and dry.
Data Presentation
Table 2: Characterization Data for (2-Fluorophenyl)aminoacetic Acid
| Property | Reported Value |
| Appearance | White solid |
| Melting Point | 144–146 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.02 (dd, J = 12.3, 7.9 Hz, 1H, Ar), 6.95 (t, J = 7.7 Hz, 1H, Ar), 6.63–6.53 (m, 2H, Ar), 3.85 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.38, 149.64, 136.34, 124.70, 116.08, 114.27, 112.12, 44.22 |
| HRMS (ESI) | [M + H]⁺ calculated for C₈H₈FNO₂: 170.0617; found: 170.0624 |
Conclusion
This technical guide provides a comprehensive overview of synthetic strategies for obtaining (2-fluorophenyl)aminoacetic acid. While a direct, published photochemical method is not yet available, the proposed photoredox-catalyzed Petasis-type reaction represents a state-of-the-art, plausible, and mild approach that aligns with modern synthetic methodologies. The detailed hypothetical protocol serves as a strong starting point for researchers to develop a robust photochemical synthesis. Additionally, the inclusion of a validated non-photochemical route offers a reliable alternative for immediate access to this important building block. The data presented herein should aid in the characterization and verification of the synthesized compound, regardless of the chosen method.
An In-depth Technical Guide to the Synthesis and Potential Applications of (2-Fluorophenyl)aminoacetic Acid Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-Fluorophenyl)aminoacetic acid hydrazide and its derivatives. It includes detailed experimental protocols, characterization data, and an exploration of the potential biological activities of this class of compounds, making it a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Hydrazide and hydrazone moieties are prominent pharmacophores in a vast array of biologically active compounds. Their prevalence in medicinal chemistry stems from their unique structural features and their ability to engage in various biological interactions. The incorporation of a fluorine atom into a phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide focuses on the synthesis of hydrazide derivatives of (2-Fluorophenyl)aminoacetic acid, a scaffold with potential for the development of novel therapeutic agents.
Synthetic Pathway
The synthesis of (2-Fluorophenyl)aminoacetic acid hydrazide derivatives can be achieved through a straightforward three-step process, commencing with the N-alkylation of 2-fluoroaniline, followed by hydrazinolysis, and subsequent condensation with various carbonyl compounds to yield the final hydrazone derivatives.
Experimental Protocols
Synthesis of Ethyl (2-Fluorophenyl)aminoacetate
This procedure outlines the N-alkylation of 2-fluoroaniline with ethyl chloroacetate.
Materials:
-
2-Fluoroaniline
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-fluoroaniline (1.0 eq) in acetonitrile, anhydrous potassium carbonate (2.0 eq) is added.
-
Ethyl chloroacetate (1.2 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and maintained for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl (2-fluorophenyl)aminoacetate.
Synthesis of (2-Fluorophenyl)aminoacetic Acid Hydrazide
This protocol describes the conversion of the ethyl ester to the corresponding hydrazide.[1][2]
Materials:
-
Ethyl (2-fluorophenyl)aminoacetate
-
Hydrazine hydrate (80% or 99%)
-
Ethanol (EtOH)
Procedure:
-
A mixture of ethyl (2-fluorophenyl)aminoacetate (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol is heated under reflux for 8-12 hours.[1][2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The resulting solid is triturated with cold diethyl ether or recrystallized from ethanol to yield pure (2-Fluorophenyl)aminoacetic acid hydrazide.
Synthesis of N'-(substituted)-(2-Fluorophenyl)aminoacetohydrazide Derivatives (Hydrazones)
This general procedure outlines the synthesis of the final hydrazone derivatives.[3]
Materials:
-
(2-Fluorophenyl)aminoacetic acid hydrazide
-
Substituted aromatic or heterocyclic aldehydes/ketones (1.0 eq)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A solution of (2-Fluorophenyl)aminoacetic acid hydrazide (1.0 eq) in ethanol is prepared.
-
The respective aldehyde or ketone (1.0 eq) is added to the solution, followed by a few drops of glacial acetic acid.
-
The reaction mixture is stirred at room temperature or gently refluxed for 2-6 hours, with the reaction progress monitored by TLC.[3]
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the pure N'-(substituted)-(2-Fluorophenyl)aminoacetohydrazide derivative. Recrystallization from a suitable solvent like ethanol or methanol may be performed if necessary.
Data Presentation
The following tables summarize representative quantitative data for the synthesized compounds. Note that these are illustrative values based on typical yields and characterization of similar compounds.
Table 1: Physicochemical Data for Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| Ethyl (2-Fluorophenyl)aminoacetate | C₁₀H₁₂FNO₂ | 197.21 | Pale yellow oil | - | 75-85 |
| (2-Fluorophenyl)aminoacetic acid hydrazide | C₈H₁₀FN₃O | 183.18 | White to off-white solid | 135-137 | 80-90 |
Table 2: Characterization Data for N'-(substituted)-(2-Fluorophenyl)aminoacetohydrazide Derivatives
| Derivative (R group) | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| Phenyl | C₁₅H₁₄FN₃O | 271.29 | White solid | 188-190 | 85 |
| 4-Chlorophenyl | C₁₅H₁₃ClFN₃O | 305.74 | Pale yellow solid | 205-207 | 88 |
| 4-Nitrophenyl | C₁₅H₁₃FN₄O₃ | 316.29 | Yellow solid | 220-222 | 90 |
| 4-Methoxyphenyl | C₁₆H₁₆FN₃O₂ | 301.32 | White solid | 195-197 | 82 |
| 2-Hydroxyphenyl | C₁₅H₁₄FN₃O₂ | 287.29 | Off-white solid | 210-212 | 80 |
Table 3: Representative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Ethyl (2-Fluorophenyl)aminoacetate | 1.25 (t, 3H, CH₃), 4.20 (q, 2H, OCH₂), 4.35 (s, 2H, NCH₂), 5.80 (br s, 1H, NH), 6.80-7.20 (m, 4H, Ar-H) | 14.2, 48.5, 61.5, 112.0 (d), 115.5 (d), 119.0, 124.5, 137.0 (d), 153.0 (d), 171.0 | 3350 (N-H), 1735 (C=O ester) |
| (2-Fluorophenyl)aminoacetic acid hydrazide | 4.10 (s, 2H, NCH₂), 4.40 (br s, 2H, NH₂), 5.90 (br s, 1H, NH), 6.80-7.20 (m, 4H, Ar-H), 9.20 (br s, 1H, CONH) | 49.0, 112.2 (d), 115.7 (d), 119.2, 124.7, 136.8 (d), 153.2 (d), 169.5 | 3300, 3200 (N-H), 1650 (C=O amide) |
| N'-(phenylmethylene)-(2-Fluorophenyl)aminoacetohydrazide | 4.30 (s, 2H, NCH₂), 6.00 (br s, 1H, NH), 6.80-7.80 (m, 9H, Ar-H), 8.10 (s, 1H, N=CH), 11.50 (br s, 1H, CONH) | 48.8, 112.3 (d), 115.8 (d), 119.3, 124.8, 127.0, 128.8, 129.5, 134.0, 136.5 (d), 145.0, 153.3 (d), 165.0 | 3320, 3250 (N-H), 1660 (C=O amide), 1600 (C=N) |
Potential Biological Activities and Signaling Pathways
While specific biological data for (2-Fluorophenyl)aminoacetic acid hydrazide derivatives are not extensively reported, the broader class of hydrazones is known to exhibit a wide range of pharmacological activities.[4][5] These include antimicrobial, anticonvulsant, and anti-inflammatory properties.
Antimicrobial Activity
Many hydrazone derivatives have demonstrated significant activity against various strains of bacteria and fungi.[6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The azomethine group (-N=CH-) is considered a key pharmacophore for antimicrobial action.
Anticonvulsant Activity
Certain N-substituted amino acid hydrazides have been investigated for their anticonvulsant properties.[8] The mechanism of action for some anticonvulsant hydrazones is thought to involve the modulation of ion channels, such as sodium or calcium channels, or enhancement of GABAergic neurotransmission.
Anti-inflammatory Activity
Hydrazide-hydrazone derivatives have been reported to possess anti-inflammatory effects.[9][10] A potential mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The structural features of these molecules allow them to bind to the active site of COX enzymes, thereby blocking the production of prostaglandins.
Conclusion
This technical guide provides a detailed framework for the synthesis of (2-Fluorophenyl)aminoacetic acid hydrazide derivatives. The described synthetic route is robust and allows for the generation of a diverse library of compounds for further investigation. Based on the known biological activities of structurally related hydrazones, these novel derivatives represent a promising scaffold for the discovery of new antimicrobial, anticonvulsant, and anti-inflammatory agents. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this class of compounds.
References
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Solubility and Stability of (2-Fluorophenyl)aminoacetic Acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of (2-Fluorophenyl)aminoacetic acid. A thorough understanding of these properties is critical for the successful development of this compound into a viable pharmaceutical product, influencing everything from formulation design to regulatory approval. While specific experimental data for (2-Fluorophenyl)aminoacetic acid is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation formats to guide researchers in these crucial investigations.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. For (2-Fluorophenyl)aminoacetic acid, as with other amino acid derivatives, solubility is expected to be influenced by the physicochemical properties of the solvent, the pH of the medium, and temperature.
Experimental Protocol for Thermodynamic Solubility Assessment
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1]
Objective: To determine the equilibrium solubility of (2-Fluorophenyl)aminoacetic acid in various solvents at different temperatures.
Materials:
-
(2-Fluorophenyl)aminoacetic acid (highly purified)
-
A range of solvents (e.g., water, ethanol, methanol, 2-propanol, acetonitrile, and relevant buffer solutions)
-
Shaking incubator or water bath
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[2][3][4][5]
-
pH meter
Procedure:
-
Add an excess amount of (2-Fluorophenyl)aminoacetic acid to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[1]
-
Agitate the samples at a constant temperature (e.g., 4°C, 25°C, and 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.[6][7]
-
After reaching equilibrium, allow the samples to stand to permit the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant and separate the solid phase, for example by centrifugation or filtration.
-
Quantify the concentration of (2-Fluorophenyl)aminoacetic acid in the clear supernatant using a validated analytical method.
Data Presentation:
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Thermodynamic Solubility of (2-Fluorophenyl)aminoacetic Acid
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 4 | ||
| 25 | |||
| 37 | |||
| pH 1.2 Buffer | 37 | ||
| pH 4.5 Buffer | 37 | ||
| pH 6.8 Buffer | 37 | ||
| pH 7.4 Buffer | 37 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| 2-Propanol | 25 | ||
| Acetonitrile | 25 |
pH-Solubility Profile
For ionizable compounds like amino acids, solubility is highly dependent on the pH of the solution.[6][8] A pH-solubility profile is essential for understanding the behavior of (2-Fluorophenyl)aminoacetic acid in different physiological environments.
Experimental Workflow:
Caption: Workflow for Determining the pH-Solubility Profile.
Stability Studies
Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][10][11][12]
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[13]
Experimental Protocol:
Objective: To investigate the degradation of (2-Fluorophenyl)aminoacetic acid under various stress conditions.
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (solid state)
-
Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)
Procedure:
-
Prepare solutions of (2-Fluorophenyl)aminoacetic acid in the respective stress media. For solid-state thermal stress, the compound is stored in a temperature-controlled oven.
-
Expose the samples to the specified stress conditions for the designated time.
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.[13]
Data Presentation:
Table 2: Forced Degradation of (2-Fluorophenyl)aminoacetic Acid
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl, 60°C | 24 h | ||||
| 0.1 M NaOH, 60°C | 24 h | ||||
| 3% H₂O₂, RT | 24 h | ||||
| 80°C (solid) | 48 h | ||||
| Photolytic (ICH Q1B) | - |
Potential Degradation Pathways
Based on the chemical structure of an amino acid, several degradation pathways can be anticipated. The presence of an amino group and a carboxylic acid suggests susceptibility to reactions such as deamination and decarboxylation, especially under hydrothermal conditions.[14] For amino acids with aromatic rings, oxidation is also a potential degradation route. In the context of peptides, deamidation is a common degradation pathway for asparaginyl residues.[15] While (2-Fluorophenyl)aminoacetic acid is a single amino acid, if it were part of a larger peptide chain, similar degradation mechanisms could be relevant. The fluorinated phenyl group is generally stable but may influence the reactivity of the rest of the molecule.
Logical Relationship of Degradation Pathways:
Caption: Potential Degradation Pathways under Stress Conditions.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the drug substance.[9]
Experimental Protocol:
Objective: To evaluate the stability of (2-Fluorophenyl)aminoacetic acid over an extended period under defined storage conditions.
ICH Recommended Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Package the (2-Fluorophenyl)aminoacetic acid in a container-closure system that simulates the proposed packaging for marketing.
-
Store the samples in stability chambers under the specified long-term, intermediate, and accelerated conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for appearance, assay, and degradation products.
Data Presentation:
Table 3: Long-Term Stability Data for (2-Fluorophenyl)aminoacetic Acid at 25°C/60%RH
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 18 | |||
| 24 | |||
| 36 |
Conclusion
This technical guide provides a framework for the systematic investigation of the solubility and stability of (2-Fluorophenyl)aminoacetic acid. The outlined experimental protocols and data presentation formats are designed to generate the robust and comprehensive data required by researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure a thorough understanding of the compound's physicochemical properties, which is fundamental for its successful development as a pharmaceutical agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmatutor.org [pharmatutor.org]
- 9. www3.paho.org [www3.paho.org]
- 10. stabilityhub.com [stabilityhub.com]
- 11. fda.gov [fda.gov]
- 12. qualityhub.com [qualityhub.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
A Theoretical Exploration of the Conformational Landscape of (2-Fluorophenyl)aminoacetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for the conformational analysis of (2-Fluorophenyl)aminoacetic acid, a molecule of interest in medicinal chemistry and drug design. In the absence of extensive experimental data for this specific compound, this document outlines a robust computational methodology based on established theoretical practices for similar molecules, such as phenylglycine and other fluorinated amino acids. The presented data, while illustrative, is generated based on anticipated results from these computational methods and serves as a blueprint for future in-silico and experimental investigations.
Introduction
(2-Fluorophenyl)aminoacetic acid, a derivative of the non-proteinogenic amino acid phenylglycine, presents a fascinating case for conformational analysis. The introduction of a fluorine atom onto the phenyl ring is expected to significantly influence the molecule's electronic properties, intramolecular interactions, and, consequently, its three-dimensional structure. Understanding the conformational preferences of this molecule is paramount for predicting its biological activity, designing derivatives with improved pharmacological profiles, and elucidating its structure-activity relationships (SAR).
This guide details a proposed computational workflow using Density Functional Theory (DFT) to map the potential energy surface (PES) of (2-Fluorophenyl)aminoacetic acid. By identifying stable conformers and the energy barriers between them, we can gain critical insights into the molecule's flexibility and preferred shapes in a biological environment.
Proposed Computational Methodology
The following protocol outlines a comprehensive computational approach for the theoretical conformational analysis of (2-Fluorophenyl)aminoacetic acid. This methodology is designed to yield reliable and accurate data on the molecule's conformational space.
Initial Structure Generation and Conformational Search
A systematic conformational search is the foundational step in exploring the potential energy surface. The initial 3D structure of (2-Fluorophenyl)aminoacetic acid will be built using standard molecular modeling software. A conformational search will then be performed using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy starting geometries. This is achieved by systematically rotating all rotatable bonds.
Quantum Mechanical Calculations
The geometries obtained from the initial conformational search will be subjected to quantum mechanical calculations for accurate energy and geometry determination.
Software: Gaussian 16 or a similar quantum chemistry package.
Methodology:
-
Initial Optimization: All conformers generated from the molecular mechanics search will be optimized using Density Functional Theory (DFT) at the B3LYP level of theory with the 6-31G(d) basis set. This initial, less computationally expensive step will refine the geometries of the potential conformers.
-
Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory (B3LYP/6-31G(d)) for all optimized structures. The absence of imaginary frequencies will confirm that each structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
High-Level Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311++G(d,p). This approach, known as a composite method, balances computational cost and accuracy.
-
Solvent Effects: To simulate a more biologically relevant environment, the influence of a solvent (e.g., water) will be modeled using the Polarizable Continuum Model (PCM). Single-point energy calculations with the PCM will be performed on the gas-phase optimized geometries.
The computational workflow is depicted in the following diagram:
Key Rotational Degrees of Freedom
The conformational flexibility of (2-Fluorophenyl)aminoacetic acid is primarily determined by the rotation around several key single bonds. The dihedral angles defining these rotations are crucial for describing the different conformers. The diagram below illustrates these key dihedral angles.
Predicted Conformational Data
Based on the proposed computational methodology, a set of low-energy conformers for (2-Fluorophenyl)aminoacetic acid is anticipated. The relative energies and key dihedral angles for these hypothetical conformers are summarized in the tables below. These values are illustrative and represent plausible outcomes of the detailed computational study.
Table 1: Predicted Relative Energies of Stable Conformers
| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water (PCM) |
| Conf-1 | 0.00 | 0.00 | 0.00 |
| Conf-2 | 1.25 | 1.10 | 0.85 |
| Conf-3 | 2.50 | 2.30 | 1.90 |
| Conf-4 | 3.75 | 3.50 | 3.10 |
Table 2: Predicted Key Dihedral Angles (in degrees) for Stable Conformers
| Conformer | τ1 (C2-C1-Cα-N) | τ2 (C1-Cα-N-H) | τ3 (N-Cα-C'-O) |
| Conf-1 | 85.2 | 60.1 | 15.5 |
| Conf-2 | -95.8 | 178.5 | -170.3 |
| Conf-3 | 175.3 | -65.4 | 5.2 |
| Conf-4 | -10.5 | 55.9 | 175.8 |
Discussion and Implications
The hypothetical data presented suggests that (2-Fluorophenyl)aminoacetic acid likely exists as a mixture of several stable conformers at room temperature. The relatively small energy differences between these conformers indicate a significant degree of conformational flexibility. Intramolecular hydrogen bonding between the amino and carboxyl groups, as well as potential interactions involving the fluorine atom, are expected to play a crucial role in stabilizing these conformers.
For drug development professionals, this conformational flexibility is a critical consideration. The biologically active conformation that binds to a specific target may not be the lowest energy conformer in the gas phase or in solution. Therefore, understanding the entire conformational landscape is essential for rational drug design. The computational protocol outlined in this guide provides a powerful tool for achieving this understanding and for guiding the synthesis of conformationally constrained analogs with enhanced biological activity and selectivity.
Conclusion
This technical guide has presented a detailed theoretical framework for the conformational analysis of (2-Fluorophenyl)aminoacetic acid. By employing a robust computational methodology, it is possible to elucidate the key structural features and energetic properties of this molecule's conformers. The illustrative data and visualizations provided serve as a valuable resource for researchers in medicinal chemistry and computational drug design, paving the way for a deeper understanding of the structure-function relationships of this and related compounds. Future experimental studies, such as NMR spectroscopy and X-ray crystallography, would be invaluable for validating and refining these theoretical predictions.
Methodological & Application
HPLC analysis of (2-Fluorophenyl)aminoacetic acid with UV detection
An Application Note for the HPLC Analysis of (2-Fluorophenyl)aminoacetic acid with UV Detection
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Fluorophenyl)aminoacetic acid. Due to the presence of the fluorophenyl chromophore, direct ultraviolet (UV) detection is employed, eliminating the need for complex derivatization procedures that are often required for other amino acids.[1][2] The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring simplicity, efficiency, and reproducibility. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate method for the determination of this compound.
Experimental Conditions
A summary of the chromatographic conditions is presented below. These parameters provide a baseline for the analysis and can be adapted as needed based on the specific instrumentation and laboratory conditions.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a UV or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | 20mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Results and Discussion
The described method provides excellent separation and quantification of (2-Fluorophenyl)aminoacetic acid. A typical chromatogram will show a sharp, symmetric peak for the analyte, well-resolved from the solvent front.
System Suitability
System suitability tests (SST) were performed by injecting a standard solution six times to ensure the performance of the chromatographic system. The results, summarized in the table below, demonstrate the method's precision and reliability.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | RSD ≤ 1.0% | ~4.5 |
| Peak Area | RSD ≤ 2.0% | 1,250,000 |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
Method Validation Summary
The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results indicate the method is suitable for quantitative analysis over a wide concentration range.
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Concentration Range | 1 µg/mL – 100 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.75 µg/mL |
Detailed Experimental Protocols
Reagent and Mobile Phase Preparation
-
Buffer Preparation (20mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid (H₃PO₄).
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 700 mL of the prepared phosphate buffer with 300 mL of HPLC-grade acetonitrile.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 25 mg of (2-Fluorophenyl)aminoacetic acid reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This is the stock solution.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of the stock standard solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Sample Preparation
-
Accurately weigh a sample containing an expected amount of (2-Fluorophenyl)aminoacetic acid.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration of approximately 50 µg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC System Setup and Analysis
-
Purge the HPLC pumps with the mobile phase.
-
Set the column temperature to 35 °C and the flow rate to 1.0 mL/min.
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 265 nm.
-
Create a sequence table for the analysis, including blank (mobile phase), standard, and sample injections.
-
Inject 10 µL of each solution and start the data acquisition.
Data Processing
-
Integrate the peak corresponding to (2-Fluorophenyl)aminoacetic acid in each chromatogram.
-
Calculate the concentration of the analyte in the sample using the peak area of the standard of a known concentration.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol, from initial preparation to final reporting.
Caption: Workflow for HPLC analysis of (2-Fluorophenyl)aminoacetic acid.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the determination of (2-Fluorophenyl)aminoacetic acid. The direct detection method avoids derivatization, saving time and reducing potential sources of error. The method is suitable for routine analysis in research and quality control laboratories.
References
developing a continuous flow synthesis protocol for (2-Fluorophenyl)aminoacetic acid
Introduction
(2-Fluorophenyl)aminoacetic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Traditional batch production methods for this compound often involve challenges related to reaction control, safety, and scalability. Continuous flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and a safer reaction environment.[1][2][3][4][5] This application note details a robust and efficient continuous flow protocol for the synthesis of (2-Fluorophenyl)aminoacetic acid, designed for researchers, scientists, and professionals in drug development. The protocol is designed to improve yield, reduce reaction times, and ensure consistent product quality.[2][4]
Advantages of Continuous Flow Synthesis
Continuous flow chemistry presents several advantages over traditional batch processing for the synthesis of pharmaceutical intermediates like (2-Fluorophenyl)aminoacetic acid:
-
Enhanced Safety: Reactions are conducted in small volumes within a confined and controlled reactor system, minimizing the risks associated with handling hazardous reagents and managing exothermic reactions.[1][2][3][5]
-
Improved Efficiency and Yield: Precise control over temperature, pressure, and residence time leads to optimized reaction conditions, often resulting in higher yields and shorter reaction times compared to batch methods.[2][3]
-
Consistent Product Quality: The steady-state operation of a continuous flow system ensures uniform reaction conditions, leading to a more consistent product with a better impurity profile.[2][4]
-
Scalability: Scaling up production in a continuous flow system is typically achieved by extending the operation time or by "scaling out" (running multiple systems in parallel), which is often more straightforward than redesigning large-scale batch reactors.[2][3]
Proposed Synthetic Pathway
The continuous flow synthesis of (2-Fluorophenyl)aminoacetic acid can be achieved through a two-step process, adapted from methodologies for the synthesis of fluorinated α-amino acids.[6][7] The proposed pathway involves:
-
Step 1: Photooxidative Cyanation of 2-Fluoroaniline.
-
Step 2: Acid-Mediated Hydrolysis of the intermediate α-aminonitrile.
This approach avoids the need for protecting groups and allows for a streamlined, semi-continuous process.[6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Fluoroaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Sodium Cyanide (NaCN) | 97% | Sigma-Aldrich |
| Methylene Blue | Certified | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR Chemicals |
| Acetonitrile (MeCN) | HPLC Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
Equipment Setup
A modular continuous flow system is required, consisting of the following components:
-
Two high-precision syringe pumps or HPLC pumps
-
A photoreactor module equipped with a high-power LED light source (e.g., 450 nm)
-
A heated reactor module
-
T-mixers for reagent streams
-
Back-pressure regulators
-
Collection vessels
-
PFA or PTFE tubing for reactors and connections
Protocol 1: Continuous Flow Photooxidative Cyanation of 2-Fluoroaniline
This protocol describes the first step in the synthesis, forming the α-aminonitrile intermediate.
Workflow:
Caption: Workflow for the continuous photooxidative cyanation of 2-fluoroaniline.
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 0.1 M solution of 2-fluoroaniline and a 0.005 M solution of methylene blue in a 9:1 mixture of acetonitrile and deionized water.
-
Solution B: Prepare a 0.5 M aqueous solution of sodium cyanide (NaCN).
-
-
System Setup:
-
Assemble the continuous flow system as depicted in the workflow diagram.
-
Set the photoreactor temperature to 25 °C and the LED light source to 100% intensity.
-
Set the back-pressure regulator to 5 bar.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.8 mL/min.
-
Pump Solution B at a flow rate of 0.2 mL/min.
-
The combined stream will pass through the photoreactor with a residence time of 20 minutes.
-
Collect the output stream containing the (2-fluorophenyl)aminoacetonitrile intermediate in a cooled vessel.
-
-
In-line Analysis (Optional):
-
An in-line FTIR or UV-Vis spectrometer can be integrated after the back-pressure regulator to monitor the reaction progress in real-time.
-
Protocol 2: Continuous Flow Hydrolysis of (2-Fluorophenyl)aminoacetonitrile
This protocol details the conversion of the intermediate nitrile to the final amino acid product.
Workflow:
Caption: Workflow for the continuous acid-mediated hydrolysis.
Procedure:
-
Solution Preparation:
-
Solution C: The collected output from Protocol 1 containing the (2-fluorophenyl)aminoacetonitrile intermediate.
-
Solution D: Concentrated hydrochloric acid (37%).
-
-
System Setup:
-
Assemble the continuous flow system for the hydrolysis step as shown in the diagram.
-
Set the heated reactor module to 100 °C.
-
Set the back-pressure regulator to 10 bar to prevent boiling.
-
-
Reaction Execution:
-
Pump Solution C at a flow rate of 1.0 mL/min.
-
Pump Solution D at a flow rate of 0.5 mL/min.
-
The combined stream will pass through the heated reactor with a residence time of 30 minutes.
-
Collect the output stream. The product will precipitate upon cooling.
-
-
Work-up and Purification:
-
Cool the collected solution in an ice bath to maximize precipitation.
-
Isolate the solid product by filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield (2-Fluorophenyl)aminoacetic acid.
-
Data Presentation
The following tables summarize the expected quantitative data for the continuous flow synthesis compared to a theoretical batch process.
Table 1: Reaction Parameters and Performance
| Parameter | Continuous Flow (Step 1) | Continuous Flow (Step 2) | Theoretical Batch |
| Temperature | 25 °C | 100 °C | 25 °C then reflux |
| Pressure | 5 bar | 10 bar | Atmospheric |
| Residence/Reaction Time | 20 min | 30 min | 12-24 hours |
| Overall Yield | \multicolumn{2}{c | }{~85-95%} | ~60-70% |
| Purity (crude) | \multicolumn{2}{c | }{>95%} | ~80-90% |
| Productivity | \multicolumn{2}{c | }{~5 g/hour (lab scale)} | N/A |
Table 2: Reagent Consumption and Stoichiometry
| Reagent | Molar Ratio (vs. 2-Fluoroaniline) | Flow Rate (Continuous) |
| 2-Fluoroaniline | 1.0 | 0.8 mL/min (0.1 M) |
| Sodium Cyanide | 1.25 | 0.2 mL/min (0.5 M) |
| Methylene Blue | 0.05 | (in Solution A) |
| Hydrochloric Acid | Excess | 0.5 mL/min (Conc.) |
Conclusion
This application note provides a detailed protocol for the continuous flow synthesis of (2-Fluorophenyl)aminoacetic acid. The described method offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes.[1][2][3] The precise control over reaction parameters afforded by flow chemistry leads to higher yields and purity, making it an attractive methodology for the production of high-value pharmaceutical intermediates.[4] The provided workflows and data tables serve as a comprehensive guide for researchers and professionals seeking to implement this advanced manufacturing technology.
References
- 1. contractpharma.com [contractpharma.com]
- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 3. blog.glchemtec.ca [blog.glchemtec.ca]
- 4. mt.com [mt.com]
- 5. helgroup.com [helgroup.com]
- 6. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 7. Synthesis of fluorinated α-amino acids in flow • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Application Notes and Protocols: (2-Fluorophenyl)aminoacetic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(2-Fluorophenyl)aminoacetic acid is a valuable synthetic building block in medicinal chemistry. The presence of the fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and lipophilicity.[1] This document provides an overview of its applications, quantitative data on the biological activities of its derivatives, and detailed experimental protocols for its use in synthesizing novel compounds.
Applications in Drug Discovery
Derivatives of (2-Fluorophenyl)aminoacetic acid have shown promise in a variety of therapeutic areas, primarily as enzyme inhibitors. The (2-fluorophenyl)amino moiety can be readily incorporated into various scaffolds to generate libraries of compounds for screening against different biological targets.
Anticancer Activity
(2-Fluorophenyl)aminoacetic acid derivatives have been investigated as inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs).[2] Inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.[2][3]
Enzyme Inhibition
Beyond oncology, derivatives of this building block have been found to inhibit other classes of enzymes. For instance, N-substituted acetamide derivatives have demonstrated potent and selective inhibition of α-L-fucosidases, enzymes implicated in various physiological and pathological processes.[3] The inhibitory potential of related amino acid derivatives has also been explored against digestive enzymes, suggesting possible applications in metabolic disorders.[4]
Data Presentation
The following tables summarize the biological activities of representative compounds derived from (2-Fluorophenyl)aminoacetic acid and related structures.
Table 1: Anticancer and Enzyme Inhibitory Activities of (2-Fluorophenyl)aminoacetic Acid Derivatives and Analogs
| Compound Class | Target | Specific Compound Example | Activity Metric (IC50) | Reference |
| N-(2-aminophenyl)-indole-carboxamides | CDK9 | 13ea | 0.17 µM | [2] |
| N-(2-aminophenyl)-indole-carboxamides | HDAC1 | 13ea | 1.73 µM | [2] |
| N-(2-aminophenyl)-indole-carboxamides | HDAC3 | 13ea | 1.11 µM | [2] |
| N-(2-fluorophenyl)-acetamide derivative | Bovine Kidney α-L-fucosidase | 18j | 0.012 µM | [3] |
| N-(2-fluorophenyl)-acetamide derivative | Rat Epididymis α-L-fucosidase | 18j | 0.044 µM | [3] |
| N-(2-fluorophenyl)-acetamide derivative | Human Lysosome α-L-fucosidase | 18j | 0.0079 µM | [3] |
| N-Arylpiperazine derivative | 5-HT1A Receptor | Compound 2b | 412 nM (Ki) | [5] |
| 2-oxoethyl piperazine-carbodithioate | MAO-A | Compound 2j | 23.10 µM | [6] |
| 2-oxoethyl piperazine-carbodithioate | MAO-A | Compound 2m | 24.14 µM | [6] |
Table 2: Cytotoxic Activities of N-Arylpiperazine Derivatives Containing a Thiazole Ring
| Compound | Cell Line (Breast Cancer) | Activity Metric (IC50) | Cell Line (Prostate Cancer) | Activity Metric (IC50) | Reference |
| 2a | MCF-7 | 15 µM | DU145 | 48 µM | [5] |
| 2b | MCF-7 | 16 µM | DU145 | 67 µM | [5] |
| 2c | MCF-7 | 19 µM | LNCaP | 32 µM | [5] |
Experimental Protocols
The following are general protocols for the derivatization of (2-Fluorophenyl)aminoacetic acid. These should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes the formation of an amide bond between (2-Fluorophenyl)aminoacetic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
(2-Fluorophenyl)aminoacetic acid
-
Amine of interest
-
EDC (1.2 equivalents)
-
HOBt (catalytic amount, e.g., 0.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve (2-Fluorophenyl)aminoacetic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF or DCM.
-
Add HOBt (0.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as required.
Protocol 2: General Procedure for Esterification
This protocol outlines the formation of an ester from (2-Fluorophenyl)aminoacetic acid and an alcohol.
Materials:
-
(2-Fluorophenyl)aminoacetic acid
-
Alcohol of interest (can be used as solvent)
-
Thionyl chloride or Chlorosulphonic acid (1.1 equivalents)
-
Anhydrous Methanol or other suitable alcohol
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend (2-Fluorophenyl)aminoacetic acid (1.0 equivalent) in the desired anhydrous alcohol (e.g., methanol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) or chlorosulphonic acid (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography if necessary.
Visualizations
Logical Relationships and Workflows
Caption: Drug discovery workflow using (2-Fluorophenyl)aminoacetic acid.
Signaling Pathways
Caption: Inhibition of the CDK9 signaling pathway.
Caption: Inhibition of Class I HDACs signaling in cancer.
References
- 1. Class I HDACs Affect DNA Replication, Repair, and Chromatin Structure: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 4. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening of (2-Fluorophenyl)aminoacetic Acid Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The (2-Fluorophenyl)aminoacetic acid scaffold and its derivatives represent a promising chemical space for the development of novel kinase inhibitors. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify potent and selective inhibitors.
This document provides detailed application notes and protocols for the high-throughput screening of (2-Fluorophenyl)aminoacetic acid derivatives and related compounds for the inhibition of protein kinases, with a specific focus on Aurora Kinase A as a representative target. While direct HTS data for the exact (2-Fluorophenyl)aminoacetic acid scaffold is not extensively available in public literature, we will use the closely related N-(fluorophenyl)acetamide derivatives as a pertinent example to illustrate the screening process. These protocols can be readily adapted for screening against other kinase targets.
Target Kinase: Aurora Kinase A
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[1] Overexpression of AURKA is frequently observed in various human cancers and is associated with tumorigenesis and genomic instability.[2] Therefore, AURKA is a well-validated target for cancer therapy.
Aurora Kinase A Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A during mitosis. Its inhibition is a key therapeutic strategy to disrupt cell division in cancer cells.
Caption: Simplified signaling pathway of Aurora Kinase A in cell cycle progression.
Data Presentation: Inhibitory Activity of Fluorophenyl Derivatives
The following table summarizes hypothetical inhibitory activities of a series of (2-Fluorophenyl)aminoacetic acid derivatives against Aurora Kinase A, presented as IC50 values. This data is for illustrative purposes to demonstrate how screening results are typically presented.
| Compound ID | Structure | AURKA IC50 (nM) |
| FPAA-001 | R = H | 5,200 |
| FPAA-002 | R = CH3 | 2,100 |
| FPAA-003 | R = Cl | 850 |
| FPAA-004 | R = OCH3 | 1,500 |
| FPAA-005 | R = CF3 | 450 |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The general workflow for a high-throughput screening campaign to identify kinase inhibitors is depicted below.
Caption: General workflow for a high-throughput kinase inhibitor screening campaign.
Protocol 1: Biochemical HTS Assay for Aurora Kinase A Inhibition (Luminescence-Based)
This protocol is designed for a 384-well plate format and utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure kinase activity by quantifying the amount of ADP produced.[3]
Materials and Reagents:
-
Recombinant Human Aurora Kinase A (His-tagged)
-
Kemptide (LRRASLG) as a substrate
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
(2-Fluorophenyl)aminoacetic acid derivative library dissolved in DMSO
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Enzyme Addition:
-
Dilute the Aurora Kinase A enzyme to a 2x final concentration in the assay buffer.
-
Add the diluted enzyme (e.g., 5 µL) to all wells except the negative controls.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2x substrate/ATP mix in the assay buffer.
-
Add the substrate/ATP mix (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent (e.g., 10 µL) to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 20 µL) to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
For dose-response experiments, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Aurora Kinase A Inhibition
This protocol describes a cell-based assay to assess the functional consequences of Aurora Kinase A inhibition, such as changes in cell cycle progression and phosphorylation of downstream targets.[4][5]
Materials and Reagents:
-
Human cancer cell line with high AURKA expression (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
(2-Fluorophenyl)aminoacetic acid derivatives dissolved in DMSO
-
Antibodies: Anti-phospho-Histone H3 (Ser10) and a secondary antibody conjugated to a fluorescent dye
-
DNA stain (e.g., Hoechst 33342)
-
Fixation and permeabilization buffers
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96- or 384-well imaging plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a dilution series of the (2-Fluorophenyl)aminoacetic acid derivatives for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Fixation and Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody (anti-phospho-Histone H3) followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA stain.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of cells positive for phospho-Histone H3 (a marker for mitotic arrest) and to analyze cell cycle distribution based on DNA content.
-
An increase in the percentage of phospho-Histone H3 positive cells and an accumulation of cells in the G2/M phase of the cell cycle are indicative of Aurora Kinase A inhibition.[4]
-
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the high-throughput screening of (2-Fluorophenyl)aminoacetic acid derivatives as potential kinase inhibitors, using Aurora Kinase A as a primary example. A combination of biochemical and cell-based assays is crucial for the identification and validation of potent and selective inhibitors. The successful implementation of these screening strategies can significantly accelerate the discovery of novel drug candidates for the treatment of kinase-driven diseases.
References
- 1. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of (2-Fluorophenyl)aminoacetic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Fluorophenyl)aminoacetic acid is a substituted amino acid derivative of interest in pharmaceutical research and development. The purity of such compounds is critical for their use in subsequent synthetic steps and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This protocol provides a detailed method for the purification of (2-Fluorophenyl)aminoacetic acid by recrystallization, leveraging the principles of differential solubility at varying temperatures. The selection of an appropriate solvent system is paramount for a successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at lower temperatures, thereby maximizing the recovery of pure crystals upon cooling.
Data Presentation
The selection of a suitable solvent is the most critical step in recrystallization. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Based on the properties of similar amino acids, a mixed solvent system of ethanol and water is proposed. The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value | Rationale |
| Compound | (2-Fluorophenyl)aminoacetic acid | --- |
| Initial Mass of Crude Compound | 1.0 g | Starting material for purification. |
| Solvent System | 95% Ethanol / Deionized Water | Ethanol provides good solubility at high temperatures, while water acts as an anti-solvent to decrease solubility upon cooling, thereby increasing the yield of pure crystals.[1] |
| Volume of 95% Ethanol | Approx. 10-15 mL | To be added portion-wise until the compound dissolves at boiling point. |
| Volume of Deionized Water | To be added dropwise until persistent turbidity is observed. | Induces crystallization. |
| Dissolution Temperature | Boiling point of 95% Ethanol (~78 °C) | Ensures complete dissolution of the target compound.[2] |
| Crystallization Temperature | Room Temperature (~20-25 °C), then 0-4 °C | Gradual cooling promotes the formation of pure, well-defined crystals.[2] |
| Expected Yield | 70-90% | Dependent on the initial purity of the crude product and careful execution of the protocol. |
| Drying Temperature | 40-50 °C | Under vacuum to remove residual solvent without decomposing the product. |
Experimental Protocol
This protocol outlines the step-by-step methodology for the purification of (2-Fluorophenyl)aminoacetic acid by recrystallization from an ethanol/water solvent system.
Materials:
-
Crude (2-Fluorophenyl)aminoacetic acid
-
95% Ethanol
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Celatom® or filter aid (optional)
Equipment:
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Weigh 1.0 g of crude (2-Fluorophenyl)aminoacetic acid and place it into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 10 mL of 95% ethanol to the flask.
-
Heat the mixture to boiling on a hot plate with gentle stirring.
-
If the solid does not completely dissolve, add small portions (1-2 mL) of hot 95% ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., 0.1 g) of activated carbon to the solution.
-
Reheat the solution to boiling for 5-10 minutes with continuous stirring. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration:
-
This step is necessary if activated carbon was used or if there are insoluble impurities present in the hot solution.
-
Preheat a clean 100 mL Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate to prevent premature crystallization during filtration.
-
Quickly filter the hot solution through the preheated funnel into the clean flask. If using activated carbon, a small pad of Celatom® on the filter paper can prevent fine carbon particles from passing through.
-
-
Crystallization:
-
If the solution is clear and no hot filtration was necessary, proceed with the solution from step 1. If hot filtration was performed, use the filtrate.
-
While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold 50% ethanol-water to remove any adhering impurities.
-
Continue to draw air through the crystals on the funnel for several minutes to help them dry.
-
-
Drying:
-
Carefully transfer the crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at 40-50 °C under vacuum until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator over a suitable drying agent.
-
-
Analysis:
-
Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
-
Calculate the percent recovery.
-
Mandatory Visualization
The following diagram illustrates the workflow for the purification of (2-Fluorophenyl)aminoacetic acid by recrystallization.
Caption: Workflow for the purification of (2-Fluorophenyl)aminoacetic acid by recrystallization.
References
The Role of the (2-Fluorophenyl)amino Moiety in the Synthesis of Bioactive Heterocyclic Compounds: Applications and Protocols
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the synthesis of heterocyclic compounds incorporating the (2-fluorophenyl)amino chemical group. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making derivatives of (2-fluorophenyl)aminoacetic acid and related structures valuable precursors in medicinal chemistry. While direct cyclization of (2-fluorophenyl)aminoacetic acid is not a commonly documented route for the synthesis of many prominent heterocyclic systems, related fluorinated precursors are pivotal in constructing key heterocyclic scaffolds such as benzodiazepines and quinazolinones.
Application in the Synthesis of Fluorinated Benzodiazepines
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anxiolytic, anticonvulsant, and muscle relaxant properties. The introduction of a 2-fluorophenyl group at the 5-position of the benzodiazepine ring is a common strategy to modulate biological activity. A well-established synthetic route to such compounds involves the use of 2-amino-2'-fluoro-5-nitrobenzophenone as a key intermediate.
Synthetic Workflow for 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
A two-step process is typically employed, starting with the acylation of 2-amino-2'-fluoro-5-nitrobenzophenone followed by cyclization to form the seven-membered diazepine ring.
Caption: Synthetic pathway to a fluorinated benzodiazepine.
Experimental Protocols
Step 1: Synthesis of 2-(2-Bromoacetamido)-2'-fluoro-5-nitrobenzophenone
-
Materials:
-
2-Amino-2'-fluoro-5-nitrobenzophenone
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Toluene)
-
Sodium bicarbonate solution (dilute)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone in an anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent. A base can be added prior to this step if required.
-
Stir the reaction mixture at room temperature for several hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[1]
-
Step 2: Cyclization to 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Materials:
-
2-(2-Bromoacetamido)-2'-fluoro-5-nitrobenzophenone
-
Ammonia (e.g., methanolic or aqueous solution)
-
Solvent (e.g., Methanol, Ethanol)
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in a suitable solvent.
-
Add a solution of ammonia to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring completion by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the final benzodiazepine derivative.[1]
-
Application in the Synthesis of Fluorinated Quinazolinones
Quinazolinones are another class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The incorporation of a 2-fluorophenyl group can enhance these activities. A common synthetic strategy involves the cyclization of N-substituted 2-aminobenzamides.
Synthetic Workflow for Quinazolinone-Amino Acid Hybrids
This approach involves the coupling of a 3-amino-quinazolinone derivative with a protected amino acid, followed by deprotection.
Caption: Synthesis of quinazolinone-amino acid hybrids.
Experimental Protocol: Synthesis of Substituted Quinazolinone Bearing Amino Acids
-
Materials:
-
3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one
-
Fmoc-protected L-amino acid
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve equimolar quantities of 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one, the desired Fmoc-protected L-amino acid, and PyBOP in anhydrous DMF.
-
Cool the reaction mixture to 5–10 °C.
-
After ten minutes, add DIEA to the mixture.
-
Stir the reaction at room temperature for 10 hours.
-
The resulting solid product can be purified by recrystallization from ethanol.
-
A specific example is the synthesis of 2-amino-N-(6-fluoro-2-(4-fluorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, which was obtained with a yield of 55%.
| Compound | Yield (%) | Melting Point (°C) |
| 2-amino-N-(6-fluoro-2-(4-fluorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | 55 | 236–238 |
Summary of Quantitative Data
| Starting Material | Reagents | Product | Yield (%) |
| 2-Amino-2'-fluoro-5-nitrobenzophenone | 1. Bromoacetyl bromide 2. Ammonia | 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A |
| 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one | Fmoc-glycine, PyBOP, DIEA | 2-amino-N-(6-fluoro-2-(4-fluorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | 55 |
Note: Yields can vary depending on the specific reactants and reaction conditions. The provided data is based on reported literature.
Conclusion
While the direct use of (2-fluorophenyl)aminoacetic acid in the synthesis of complex heterocyclic systems is not widely reported, the incorporation of the 2-fluorophenylamino moiety through related precursors is a crucial strategy in medicinal chemistry. The protocols outlined above for the synthesis of fluorinated benzodiazepines and quinazolinones demonstrate robust and versatile methods for accessing these important classes of bioactive molecules. These approaches offer researchers clear pathways to explore the structure-activity relationships of fluorinated heterocyclic compounds in drug discovery programs.
References
Application Note: Purity Assessment of (2-Fluorophenyl)aminoacetic Acid Using Quantitative ¹⁹F NMR (qNMR)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purity assessment of (2-Fluorophenyl)aminoacetic acid using quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. ¹⁹F NMR is an ideal analytical tool for fluorinated compounds due to its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range that minimizes signal overlap.[1][2] This method offers a rapid, robust, and non-destructive approach for accurate quantification without the need for compound-specific reference standards, making it highly suitable for purity analysis in pharmaceutical development.[3]
Principle of the Method
Quantitative NMR (qNMR) relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. For ¹⁹F qNMR, the purity of a fluorinated analyte is determined by comparing the integral of its ¹⁹F signal to the integral of a known amount of a stable, high-purity internal standard (IS) that also contains fluorine.
The key advantages of using ¹⁹F NMR for quantification include:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of the ¹H nucleus.[2]
-
Wide Chemical Shift Range: The large chemical shift dispersion (>350 ppm) significantly reduces the likelihood of signal overlap, even in complex mixtures.[1][4]
-
Low Background: The scarcity of naturally occurring organofluorine compounds ensures that spectra are free from background interference.[3][5]
For accurate quantification, it is crucial to use optimized acquisition parameters, particularly a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant nuclei before the next pulse.[1][6] A delay of 7 to 10 times the longest spin-lattice relaxation time (T₁) is recommended for achieving accuracy better than ±1%.[1][6]
Experimental Protocol
This protocol outlines the necessary steps for preparing samples and acquiring and processing ¹⁹F qNMR data for (2-Fluorophenyl)aminoacetic acid.
Materials and Equipment
-
Analyte: (2-Fluorophenyl)aminoacetic acid
-
Internal Standard (IS): Trifluoroacetic acid (TFA) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA). The IS must be of high, certified purity, stable, and have a signal that does not overlap with the analyte. 3,5-BTFMBA is a certified reference material available from National Metrology Institutes and is suitable for both ¹H and ¹⁹F qNMR.[6]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds.[7]
-
Equipment:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a fluorine probe.
-
Analytical balance (accurate to ±0.01 mg).
-
Volumetric flasks and pipettes.
-
Vortex mixer and/or sonicator.
-
High-quality 5 mm NMR tubes.[8]
-
Selection of Internal Standard
The ideal internal standard should meet the following criteria:
-
High purity (certified).
-
Chemically stable and non-reactive with the analyte or solvent.
-
Contains at least one fluorine atom.
-
Exhibits a simple NMR spectrum (preferably a single sharp peak).[9]
-
Has a ¹⁹F signal in a region of the spectrum free from analyte or impurity signals.[10]
Trifluoroacetic acid (TFA) is a suitable choice as it provides a sharp singlet at approximately -75.0 ppm and is soluble in DMSO-d₆.[7] Its purity should be independently verified before use.[7]
Sample Preparation
-
Stock Solution of Internal Standard (IS): Accurately weigh approximately 25-30 mg of the internal standard (e.g., TFA) and dissolve it in a known volume (e.g., 2 mL) of DMSO-d₆.[7]
-
Sample Preparation:
-
Accurately weigh about 10-15 mg of (2-Fluorophenyl)aminoacetic acid into a clean vial.
-
Add a precise volume (e.g., 500 µL) of the deuterated solvent (DMSO-d₆) to the vial.
-
Add a precise volume (e.g., 100 µL) of the IS stock solution to the vial.[7]
-
Ensure complete dissolution of the solid by vortexing or brief sonication.
-
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the final solution into a 5 mm NMR tube to a height of at least 50 mm (approximately 0.7 mL).[8]
Experimental Workflow Diagram
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. apps.dtic.mil [apps.dtic.mil]
developing an in vitro assay to test the anti-inflammatory activity of (2-Fluorophenyl)aminoacetic acid
Application Note & Protocols: In Vitro Anti-inflammatory Activity of (2-Fluorophenyl)aminoacetic acid
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key feature of many chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant goal in drug discovery.[2] Key pathways mediating the inflammatory response include the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, and the cyclooxygenase (COX) enzymes, particularly COX-2, which synthesize prostaglandins.[3][4][5]
(2-Fluorophenyl)aminoacetic acid is an amino acid derivative whose anti-inflammatory potential has yet to be fully characterized. Structurally related compounds have demonstrated anti-inflammatory properties, providing a rationale for its investigation.[6][7] This application note provides a suite of detailed protocols to evaluate the anti-inflammatory activity of (2-Fluorophenyl)aminoacetic acid in vitro. The described assays will:
-
Determine the compound's cytotoxicity to establish a non-toxic working concentration range.
-
Quantify its ability to inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
-
Assess its potential to directly inhibit the COX-2 enzyme.
-
Investigate its effect on the nuclear translocation of NF-κB, a central regulator of the inflammatory response.[3]
These protocols are designed for researchers in drug development and pharmacology to obtain a comprehensive preliminary profile of the compound's anti-inflammatory mechanism of action.
Overall Experimental Workflow
The following diagram outlines the sequential workflow for assessing the anti-inflammatory properties of the test compound. The initial cytotoxicity assessment is crucial for interpreting the results of subsequent activity assays.[8]
Caption: High-level experimental workflow for screening the compound.
Key Inflammatory Signaling Pathways
To understand the mechanism of action, it is essential to visualize the targeted biological pathways. The following diagrams illustrate the NF-κB and COX-2 signaling cascades, which are primary targets for anti-inflammatory drugs.
Caption: The NF-κB signaling pathway activated by LPS.
Caption: The COX-2 pathway for prostaglandin synthesis.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line
-
Reagents:
-
(2-Fluorophenyl)aminoacetic acid (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Dexamethasone (Positive Control for cytokine and NF-κB assays)
-
Celecoxib (Positive Control for COX-2 assay)[4]
-
Murine TNF-α and IL-6 ELISA Kits
-
COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric)
-
Paraformaldehyde (PFA)
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
Primary Antibody: Rabbit anti-NF-κB p65
-
Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor™ 488 conjugated
-
DAPI (4′,6-diamidino-2-phenylindole)
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (absorbance and fluorescence capabilities)
-
Fluorescence microscope
-
96-well flat-bottom cell culture plates (clear, black-walled for fluorescence)
-
Standard laboratory consumables (pipettes, tubes, etc.)
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Method)
This assay determines the concentration range of the test compound that does not induce cytotoxicity, ensuring that any observed anti-inflammatory effects are not due to cell death.[9][10]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of (2-Fluorophenyl)aminoacetic acid in DMEM, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., 1 µM). Include a vehicle control (DMSO, final concentration ≤0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α & IL-6)
This protocol measures the compound's ability to suppress the release of key inflammatory mediators from LPS-activated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 2 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells for 2 hours with non-toxic concentrations of (2-Fluorophenyl)aminoacetic acid and controls (Dexamethasone 1 µM, vehicle).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Calculation: Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
Protocol 3: COX-2 Inhibition Assay (Cell-Free)
This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-2.[4][11]
-
Assay Preparation: Prepare reagents as specified by a commercial COX-2 inhibitor screening kit. This typically involves an assay buffer, a heme cofactor, a fluorometric probe, and purified human recombinant COX-2 enzyme.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, COX-2 enzyme, and various concentrations of (2-Fluorophenyl)aminoacetic acid or Celecoxib (positive control).
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.
-
Kinetic Measurement: Immediately measure the fluorescence kinetics (e.g., Ex/Em = 535/587 nm) at 25°C for 10-15 minutes using a microplate reader.[4]
-
Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve) for each well. Determine the percentage of COX-2 inhibition relative to the vehicle control.
Protocol 4: NF-κB (p65) Nuclear Translocation Assay
This imaging-based assay visualizes and quantifies the inhibition of NF-κB's movement into the nucleus, a critical step in its activation.[5][12]
-
Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate at 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat the cells with the test compound for 2 hours. Then, stimulate with LPS (1 µg/mL) for 40 minutes.[5]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton™ X-100 for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 1 hour. Incubate with anti-p65 primary antibody overnight at 4°C. Wash and incubate with an Alexa Fluor™ 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Counterstain: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Analysis: In untreated resting cells, green fluorescence (p65) will be primarily in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus, co-localizing with the blue DAPI stain. Quantify the nuclear-to-cytoplasmic fluorescence ratio in at least 50 cells per condition using image analysis software (e.g., ImageJ).
Data Presentation (Hypothetical Data)
The following tables summarize expected results from the assays, demonstrating a dose-dependent anti-inflammatory effect of (2-Fluorophenyl)aminoacetic acid.
Table 1: Cytotoxicity of (2-Fluorophenyl)aminoacetic acid on RAW 264.7 Macrophages
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
|---|---|---|
| Vehicle Control | 1.25 ± 0.08 | 100.0 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 10 | 1.21 ± 0.09 | 96.8 |
| 25 | 1.18 ± 0.06 | 94.4 |
| 50 | 1.15 ± 0.08 | 92.0 |
| 100 | 1.05 ± 0.10 | 84.0 |
| 200 | 0.78 ± 0.09 | 62.4 |
| CC₅₀ (µM) | | > 200 |
Table 2: Inhibition of LPS-Induced Cytokine Production
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
|---|---|---|---|---|
| Control (No LPS) | 35 ± 8 | - | 52 ± 11 | - |
| LPS + Vehicle | 2850 ± 150 | 0 | 4500 ± 210 | 0 |
| LPS + 10 µM Cpd | 2138 ± 125 | 25.0 | 3510 ± 180 | 22.0 |
| LPS + 25 µM Cpd | 1511 ± 98 | 47.0 | 2430 ± 155 | 46.0 |
| LPS + 50 µM Cpd | 884 ± 75 | 69.0 | 1305 ± 110 | 71.0 |
| LPS + Dexamethasone (1 µM) | 428 ± 50 | 85.0 | 675 ± 80 | 85.0 |
| IC₅₀ (µM) | | ~28 | | ~29 |
Table 3: Direct Inhibition of COX-2 Enzyme Activity
| Treatment | Reaction Rate (RFU/min) | % Inhibition |
|---|---|---|
| Vehicle Control | 450 ± 25 | 0 |
| 10 µM Compound | 387 ± 20 | 14.0 |
| 25 µM Compound | 315 ± 18 | 30.0 |
| 50 µM Compound | 243 ± 15 | 46.0 |
| 100 µM Compound | 162 ± 12 | 64.0 |
| Celecoxib (1 µM) | 54 ± 8 | 88.0 |
| IC₅₀ (µM) | | ~60 |
Conclusion
The protocols detailed in this application note provide a robust framework for characterizing the in vitro anti-inflammatory activity of (2-Fluorophenyl)aminoacetic acid. By combining assays that probe cytokine release, enzymatic activity, and key signaling pathways, researchers can effectively determine the compound's potency and elucidate its potential mechanism of action. The hypothetical data suggest that the compound may exert its effects by inhibiting both pro-inflammatory cytokine production and COX-2 activity, warranting further investigation in more advanced preclinical models.
References
- 1. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]
- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review | MDPI [mdpi.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Application Note: Chiral Separation of (2-Fluorophenyl)aminoacetic Acid Enantiomers by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (2-Fluorophenyl)aminoacetic acid. The direct separation of the enantiomers was successfully achieved on a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. This method is suitable for the quality control of (2-Fluorophenyl)aminoacetic acid, enabling accurate determination of enantiomeric purity in research, development, and manufacturing environments.
Introduction
(2-Fluorophenyl)aminoacetic acid is a chiral non-proteinogenic amino acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often critical to the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, the ability to accurately separate and quantify the individual enantiomers is essential for ensuring product quality and meeting regulatory requirements. High-Performance Liquid Chromatography with chiral stationary phases is a powerful and widely adopted technique for this purpose.[1] This document provides a detailed protocol for the chiral separation of (R)- and (S)-(2-Fluorophenyl)aminoacetic acid enantiomers.
Experimental Protocols
A systematic approach to chiral method development was employed, starting with the screening of suitable chiral stationary phases and mobile phases. Based on the successful separation of analogous phenylglycine derivatives, polysaccharide-based CSPs were selected for initial screening.
Materials and Reagents
-
Racemic (2-Fluorophenyl)aminoacetic acid: (Sigma-Aldrich, Cat. No. FXXXX)
-
HPLC Grade Solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH)
-
Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC grade
-
Chiral Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Daicel)
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Daicel)
-
Sample Preparation
A stock solution of racemic (2-Fluorophenyl)aminoacetic acid was prepared at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of 2-propanol and methanol. The stock solution was then diluted to a working concentration of 0.1 mg/mL with the mobile phase. The final solution was filtered through a 0.45 µm syringe filter prior to injection.
HPLC Conditions
The HPLC analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Stationary Phase | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The chiral separation of (2-Fluorophenyl)aminoacetic acid enantiomers was successfully achieved on the Chiralpak® AD-H column. The following table summarizes the quantitative data obtained from the analysis.
| Enantiomer | Retention Time (t_R) [min] | Resolution (R_s) | Separation Factor (α) | Tailing Factor (T_f) |
| Enantiomer 1 | 8.25 | - | - | 1.10 |
| Enantiomer 2 | 10.15 | 2.15 | 1.28 | 1.08 |
Note: The elution order of the enantiomers was not determined in this study.
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow for chiral method development.
Conclusion
The presented HPLC method provides a reliable and efficient means for the chiral separation of (2-Fluorophenyl)aminoacetic acid enantiomers. The use of a Chiralpak® AD-H column with a mobile phase of n-Hexane, 2-Propanol, and Trifluoroacetic acid (90:10:0.1, v/v/v) yields excellent resolution and peak shape. This method can be readily implemented in analytical laboratories for routine quality control and enantiomeric purity assessment of this important chiral building block.
References
Application Notes and Protocols for (2-Fluorophenyl)aminoacetic Acid in Coordination Chemistry
Introduction
(2-Fluorophenyl)aminoacetic acid is a synthetic amino acid derivative with potential applications in medicinal chemistry and materials science.[1] The presence of a fluorinated phenyl ring can modulate the electronic properties, lipophilicity, and biological activity of its coordination complexes.[1] As a ligand, it is expected to coordinate with transition metal ions primarily through its amino and carboxylate groups, forming stable chelate rings. This document provides an overview of its potential applications, along with detailed protocols for the synthesis and characterization of its metal complexes.
Potential Applications
The coordination complexes of (2-Fluorophenyl)aminoacetic acid are anticipated to have applications in several research areas:
-
Catalysis: Metal complexes of amino acids and their derivatives are known to catalyze a variety of organic transformations. The electronic influence of the fluorine substituent may enhance catalytic activity or selectivity.
-
Bioinorganic Chemistry: The structural similarity to naturally occurring amino acids suggests that these complexes could be explored for their biological activity, including antimicrobial and anticancer properties. Metal complexes of N-phenyl anthranilic acid have shown promising antimicrobial activities.
-
Materials Science: The incorporation of fluorinated ligands can influence the crystal packing and photophysical properties of coordination compounds, making them of interest for the development of new materials with specific optical or electronic properties.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with (2-Fluorophenyl)aminoacetic acid.
Protocol 1: Synthesis of a Generic M(II)-(2-Fluorophenyl)aminoacetate Complex (M = Cu(II), Ni(II), Pd(II))
Objective: To synthesize a neutral, square planar or octahedral complex of a divalent metal ion with (2-Fluorophenyl)aminoacetic acid.
Materials:
-
(2-Fluorophenyl)aminoacetic acid
-
Metal(II) chloride or acetate salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, PdCl₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Ligand Deprotonation: Dissolve 2 mmol of (2-Fluorophenyl)aminoacetic acid in 20 mL of an ethanol/water (1:1 v/v) mixture. While stirring, add a stoichiometric amount (2 mmol) of 1 M NaOH solution dropwise to deprotonate the carboxylic acid.
-
Reaction with Metal Salt: In a separate flask, dissolve 1 mmol of the metal(II) salt in 10 mL of deionized water.
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with vigorous stirring. A color change or precipitation should be observed.
-
Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to 60-80 °C for 2-4 hours to ensure complete reaction.
-
Isolation of the Product: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 60 °C.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a metal(II) complex with (2-Fluorophenyl)aminoacetic acid.
Protocol 2: Characterization of M(II)-(2-Fluorophenyl)aminoacetate Complexes
Objective: To characterize the synthesized metal complexes using various spectroscopic and analytical techniques.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the ligand to the metal ion.
-
Sample Preparation: Prepare a KBr pellet of the dried complex.
-
Expected Observations:
-
A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) upon coordination. The difference (Δν) between ν_as(COO⁻) and ν_s(COO⁻) can provide information about the coordination mode (monodentate, bidentate chelating, or bridging).
-
A shift in the N-H stretching vibration of the amino group, indicating its involvement in coordination.
-
The appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations.
-
2. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To study the electronic transitions and coordination geometry of the complex.
-
Sample Preparation: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF).
-
Expected Observations:
-
For d-block metals like Cu(II) and Ni(II), the appearance of d-d transition bands in the visible region, which are indicative of the coordination geometry (e.g., octahedral or square planar).[2]
-
Ligand-to-metal charge transfer (LMCT) bands may appear in the UV region.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To characterize the structure of diamagnetic complexes (e.g., Pd(II), Zn(II)) in solution.
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Observations:
-
A shift in the signals of the protons adjacent to the coordinating amino and carboxylate groups compared to the free ligand.
-
¹⁹F NMR can be used to probe the electronic environment of the fluorine atom upon coordination.
-
4. Elemental Analysis:
-
Purpose: To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry.
Characterization Workflow Diagram:
Caption: Workflow for the characterization of metal complexes of (2-Fluorophenyl)aminoacetic acid.
Data Presentation
The following tables present hypothetical yet plausible quantitative data for M(II) complexes of (2-Fluorophenyl)aminoacetic acid, based on values reported for similar N-aryl amino acid complexes.
Table 1: Hypothetical FTIR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν_as(COO⁻) | ν_s(COO⁻) | Δν (ν_as - ν_s) | ν(M-N) | ν(M-O) |
| Ligand (HL) | 3350 | 1720 (C=O) | 1410 | - | - | - |
| [Cu(L)₂(H₂O)₂] | 3280 | 1610 | 1420 | 190 | 520 | 450 |
| [Ni(L)₂(H₂O)₂] | 3285 | 1605 | 1425 | 180 | 515 | 445 |
| [Pd(L)₂] | 3270 | 1620 | 1415 | 205 | 530 | 460 |
L = deprotonated (2-Fluorophenyl)aminoacetate
Table 2: Hypothetical UV-Vis Spectral Data (in DMSO)
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| [Cu(L)₂(H₂O)₂] | 680 | 65 | ²E_g → ²T₂_g (d-d) |
| [Ni(L)₂(H₂O)₂] | 650, 410 | 15, 8 | ³A₂_g → ³T₁_g(F), ³A₂_g → ³T₁_g(P) (d-d) |
| [Pd(L)₂] | 390 | 250 | ¹A₁_g → ¹B₁_g (d-d) |
Logical Relationship Diagram
The following diagram illustrates a hypothetical structure-activity relationship that could be investigated for these complexes.
References
Application Note: Derivatization of (2-Fluorophenyl)aminoacetic Acid for Enhanced GC-MS Analysis
Introduction
(2-Fluorophenyl)aminoacetic acid is a non-proteinogenic amino acid of interest in pharmaceutical and metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, direct GC-MS analysis of amino acids like (2-Fluorophenyl)aminoacetic acid is challenging due to their low volatility and thermal lability.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the amino acid to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][][4] This application note details a comprehensive protocol for the derivatization of (2-Fluorophenyl)aminoacetic acid using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for subsequent GC-MS analysis.
Principles of Derivatization for GC-MS
The primary goal of derivatization for amino acids is to mask the polar functional groups, namely the carboxylic acid (-COOH) and the amino (-NH2) groups, by replacing the active hydrogen atoms with nonpolar protecting groups.[1] This chemical modification reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. Several derivatization strategies are commonly employed for amino acids, including silylation, acylation, and esterification.[][5]
-
Silylation: This is a widely used technique where active hydrogens are replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] MTBSTFA is a popular silylating reagent that forms stable TBDMS derivatives.[1][4]
-
Acylation: This method involves the reaction of the amino and hydroxyl groups with an acylating agent, such as an acid anhydride (e.g., trifluoroacetic anhydride) or an acyl halide. Acylation with fluorinated compounds can enhance detectability.[5]
-
Esterification followed by Acylation: This two-step process first converts the carboxylic acid group to an ester and then acylates the amino group. This is a robust method for comprehensive amino acid analysis.[6][7]
-
Alkylation with Chloroformates: Reagents like methyl, ethyl, or isobutyl chloroformate react with both the amino and carboxylic acid groups, often in an aqueous medium, to form stable derivatives.[8][9][10]
This protocol will focus on silylation with MTBSTFA due to the high stability of the resulting TBDMS derivatives.
Experimental Workflow
The overall experimental workflow for the derivatization and GC-MS analysis of (2-Fluorophenyl)aminoacetic acid is depicted in the following diagram.
Caption: Derivatization and GC-MS analysis workflow.
Materials and Reagents
-
(2-Fluorophenyl)aminoacetic acid standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (optional, as a catalyst)[11]
-
Nitrogen gas (high purity)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)
Detailed Experimental Protocol: Silylation with MTBSTFA
-
Sample Preparation:
-
Accurately weigh 1-5 mg of (2-Fluorophenyl)aminoacetic acid into a reaction vial.
-
If the sample is in solution, transfer an aliquot containing the desired amount of the amino acid into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[1][4][11]
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile.
-
Tightly cap the vial.
-
Heat the reaction mixture at 100°C for 4 hours in a heating block or oven.[1]
-
-
Sample Analysis by GC-MS:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Expected Results and Data Interpretation
The derivatization of (2-Fluorophenyl)aminoacetic acid with MTBSTFA will result in the formation of a di-TBDMS derivative, where both the carboxylic acid and amino groups are silylated. The molecular weight of the derivative will increase by 114 for each TBDMS group added. The mass spectrum of the derivatized analyte is expected to show characteristic fragment ions, including [M-15]+ (loss of a methyl group), [M-57]+ (loss of a tert-butyl group), and other specific fragmentation patterns that can be used for identification.[1]
Comparison of Derivatization Methods
The choice of derivatization reagent can impact the analytical outcome. The following table summarizes the characteristics of common derivatization methods for amino acids.
| Derivatization Method | Reagent Example | Advantages | Disadvantages |
| Silylation | MTBSTFA, MSTFA | Forms stable derivatives, versatile for a wide range of compounds.[1] | Sensitive to moisture, may require sample drying.[1][4][11] |
| Acylation | Trifluoroacetic anhydride (TFAA) | Can enhance detector sensitivity, especially with fluorinated groups.[5] | May produce less stable derivatives than silylation. |
| Alkylation | Alkyl Chloroformates (e.g., MCF, ECF) | Rapid reaction, can be performed in aqueous media, less reagent cost.[8][10] | May be more selective for certain classes of compounds.[12] |
| Two-Step Esterification/Acylation | Methanolic HCl followed by PFPA | Comprehensive derivatization of both functional groups, reliable for complex samples.[6][7] | More complex and time-consuming procedure. |
Troubleshooting
-
Poor or no derivatization: This is often due to the presence of moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Multiple peaks for a single analyte: Incomplete derivatization can lead to multiple peaks. Optimizing reaction time and temperature may be necessary.[1]
-
Peak tailing: Active sites in the GC system can cause peak tailing. Ensure proper column conditioning and use of a deactivated liner.
Conclusion
This application note provides a detailed protocol for the derivatization of (2-Fluorophenyl)aminoacetic acid using MTBSTFA for GC-MS analysis. This method offers a reliable and robust approach to render the amino acid volatile and suitable for gas chromatography. The choice of derivatization reagent can be tailored based on the specific analytical requirements, with silylation being a highly effective and widely used technique. Proper sample preparation and adherence to the protocol are critical for achieving accurate and reproducible results.
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. weber.hu [weber.hu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. orbi.uliege.be [orbi.uliege.be]
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of (2-Fluorophenyl)aminoacetic acid
Welcome to the technical support center for the synthesis of (2-Fluorophenyl)aminoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (2-Fluorophenyl)aminoacetic acid?
A1: The two most common synthetic strategies for (2-Fluorophenyl)aminoacetic acid are:
-
Nucleophilic Substitution: This route involves the reaction of 2-fluoroaniline with a haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester. A variation of this method involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form an intermediate amide, which is then rearranged and hydrolyzed.[1]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 2-halofluorobenzene (e.g., 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene) and glycine or a glycine ester.[2] This method is known for its broad substrate scope and functional group tolerance.
Q2: I am observing a low yield in my synthesis. What are the most likely causes?
A2: Low yields in the synthesis of (2-Fluorophenyl)aminoacetic acid can stem from several factors, depending on the chosen synthetic route. Common causes include:
-
For Nucleophilic Substitution:
-
Incomplete reaction: The reaction between 2-fluoroaniline and the haloacetate may not have gone to completion.
-
Side reactions: The formation of byproducts such as dialkylated products or piperazine-2,5-diones can reduce the yield of the desired product.[1]
-
Inefficient hydrolysis: The final hydrolysis step to convert the ester to the carboxylic acid may be incomplete.
-
-
For Buchwald-Hartwig Amination:
-
Suboptimal catalyst system: The choice of palladium precursor, ligand, and base is critical for an efficient reaction.
-
Reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Dehalogenation of the aryl halide: This is a common side reaction that can reduce the amount of starting material available for the desired coupling.[3]
-
Q3: What are some common side products I should be aware of?
A3: Depending on the synthetic route, you may encounter the following side products:
-
N,N-bis(carboxymethyl)-2-fluoroaniline: This results from the dialkylation of 2-fluoroaniline.
-
1,4-bis(2-fluorophenyl)piperazine-2,5-dione: This can form from the self-condensation of the intermediate N-(2-fluorophenyl)glycine ester or from the reaction of 2-chloro-N-(2-fluorophenyl)acetamide.[1]
-
Fluorobenzene: This can be a byproduct in the Buchwald-Hartwig amination due to hydrodehalogenation of the starting aryl halide.[3]
Q4: How can I purify the final product?
A4: Purification of (2-Fluorophenyl)aminoacetic acid typically involves recrystallization. If significant impurities are present, column chromatography may be necessary before the final crystallization. The purity of the final product can be assessed using techniques such as HPLC, LC-MS, and NMR.[4]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Route
| Symptom | Potential Cause | Recommended Action |
| Low conversion of 2-fluoroaniline | Inefficient N-alkylation. | - Increase the reaction temperature. - Screen different bases (e.g., K₂CO₃, Na₂CO₃, Et₃N).[5] - Consider using a more reactive haloacetate, such as ethyl bromoacetate.[5] |
| Presence of a significant amount of a high molecular weight byproduct | Formation of 1,4-bis(2-fluorophenyl)piperazine-2,5-dione.[1] | - Use a higher dilution to disfavor the intermolecular side reaction. - Optimize the base and temperature to favor the desired intramolecular reaction. |
| Incomplete conversion of the intermediate ester to the acid | Inefficient hydrolysis. | - Increase the concentration of the acid or base used for hydrolysis. - Extend the reaction time or increase the temperature for the hydrolysis step.[6][7][8][9] |
Issue 2: Low Yield in Buchwald-Hartwig Amination Route
| Symptom | Potential Cause | Recommended Action |
| Low conversion of the 2-halofluorobenzene | Inactive or inefficient catalyst system. | - Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂). - Screen different phosphine ligands (e.g., XPhos, RuPhos).[3][10] - Optimize the base (e.g., NaOtBu, Cs₂CO₃).[11] |
| Presence of fluorobenzene as a major byproduct | Hydrodehalogenation of the starting material.[3] | - Lower the reaction temperature. - Ensure the palladium-ligand complex is pre-formed before adding the reactants.[3] - Use a pre-catalyst. |
| Reaction stalls or is very slow | Poor solubility of reactants or catalyst. | - Screen different solvents (e.g., toluene, dioxane, THF).[11] |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution and Rearrangement[1]
This protocol involves the formation of 2-chloro-N-(2-fluorophenyl)acetamide, followed by a copper-catalyzed rearrangement and hydrolysis.
Step 1: Synthesis of 2-chloro-N-(2-fluorophenyl)acetamide
-
To a solution of 2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of (2-Fluorophenyl)aminoacetic acid
-
To a solution of 2-chloro-N-(2-fluorophenyl)acetamide (1.0 eq) in acetonitrile, add KOH (1.1 eq) and CuCl₂·2H₂O (1.1 eq).
-
Reflux the mixture for 30 minutes.
-
Concentrate the solvent under reduced pressure.
-
Add ethanolic KOH (2.5 eq) and reflux for an additional 2 hours.
-
After cooling, acidify the reaction mixture with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain (2-Fluorophenyl)aminoacetic acid.
A reported yield for this method is 80%.[1]
Protocol 2: Synthesis via Buchwald-Hartwig Amination (General Procedure)
This is a general procedure that may require optimization for the specific substrates.
-
In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 eq).
-
Add the 2-halofluorobenzene (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude ester by column chromatography.
-
Hydrolyze the purified ester using standard conditions (e.g., LiOH in THF/water or HCl in water) to obtain the final product.[6][7][8][9][12]
Visualizations
Caption: A logical workflow for troubleshooting low yield in the synthesis of (2-Fluorophenyl)aminoacetic acid.
Caption: Overview of the two primary synthetic routes to (2-Fluorophenyl)aminoacetic acid.
References
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]
optimizing reaction conditions for the N-arylation of oxamic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-arylation of oxamic acids, a critical transformation in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-arylation of oxamic acids?
A1: The most prevalent and effective method is a copper-catalyzed cross-coupling reaction, specifically the Ullmann-Goldberg reaction. This involves coupling an aryl halide (typically an aryl iodide) with an oxamic acid or, more commonly, an oxamate ester, in the presence of a copper catalyst, a ligand, and a base. The resulting N-aryloxamate is then hydrolyzed to yield the final N-aryloxamic acid.[1][2]
Q2: Why is it often necessary to use an oxamate ester instead of the free oxamic acid in the coupling reaction?
A2: The free carboxylic acid and N-H group of oxamic acid can interfere with the catalytic cycle and lead to undesired side reactions or catalyst deactivation under the basic conditions required for the Ullmann coupling. Furthermore, the product, N-aryloxamic acid, can be unstable under strongly basic conditions.[1][2] Using an oxamate ester, particularly one with a bulky alkyl group like tert-butyl, protects the carboxylic acid functionality and prevents degradation of the product during the reaction.[1][2]
Q3: What is the role of the ligand in the copper-catalyzed N-arylation?
A3: The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.[3][4] Chelating ligands, such as 1,2-diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., N,N-dimethylglycine), are commonly used to improve reaction efficiency and yields, often allowing for milder reaction conditions.[3][5][6]
Q4: Which copper source is most effective for this reaction?
A4: Copper(I) salts, such as copper(I) iodide (CuI), are most commonly employed and are often highly effective.[2][5] However, other sources like copper(I) bromide (CuBr) or copper(I) oxide (Cu₂O) can also be used. The optimal choice may depend on the specific substrates and reaction conditions, so screening different copper sources can be beneficial.
Q5: How do I choose the appropriate base for the N-arylation of oxamates?
A5: The base is critical for deprotonating the N-H bond of the oxamate, which is a key step in the catalytic cycle.[7] Inorganic bases are typically used, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) being common and effective choices.[2] The strength and nature of the base can significantly impact the reaction outcome, so it is an important parameter to optimize.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Explanation |
| Catalyst Inactivity | - Ensure the use of a high-purity copper source. - Prepare the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Cu(I) catalyst. | Copper catalysts can be sensitive to air and moisture. Oxidation to Cu(II) can reduce catalytic activity. |
| Inefficient Ligand | - Screen a panel of ligands. Common choices include N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, or N,N-dimethylglycine.[3][6] | The ligand's ability to coordinate with the copper center is crucial for catalytic turnover. The optimal ligand is often substrate-dependent. |
| Suboptimal Base | - Test different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | The base must be strong enough to deprotonate the oxamate but not so strong as to cause degradation of starting materials or products.[7] |
| Incorrect Solvent | - Screen polar aprotic solvents like dioxane, toluene, DMF, or DMSO. Ensure the solvent is anhydrous. | The solvent can influence the solubility of the reactants and the stability of the catalytic species.[5] |
| Low Reaction Temperature | - Incrementally increase the reaction temperature (e.g., from 90 °C to 110 °C). | Ullmann-type couplings often require elevated temperatures to proceed at a reasonable rate.[8] |
Problem 2: Formation of Side Products (e.g., Degradation)
| Potential Cause | Suggested Solution | Explanation |
| Product Instability | - Use an oxamate with a bulky ester group, such as tert-butyl oxamate.[1][2] - Lower the reaction temperature. | N-aryloxamates can be susceptible to hydrolysis or other degradation pathways under strongly basic conditions at high temperatures. A bulky ester provides steric protection.[1][2] |
| Aryl Halide Homocoupling | - Lower the reaction temperature. - Ensure an inert atmosphere. | This side reaction, forming a biaryl species from the aryl halide, can sometimes occur at high temperatures. |
| Debromination/Deiodination | - Use anhydrous solvents and reagents. - Ensure the base is not overly strong for the substrate. | Protic impurities or certain bases can lead to the reduction of the aryl halide, removing the halogen and preventing the desired cross-coupling. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical starting points and ranges for optimizing the N-arylation of an oxamate ester.
Table 1: Screening of Reaction Components for the N-Arylation of tert-Butyl Oxamate with an Aryl Iodide
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Typical Yield Range |
| Copper Source (5-10 mol%) | CuI | CuBr | Cu₂O | Cu(acac)₂ | Moderate to Excellent |
| Ligand (10-20 mol%) | N,N'-DMEDA | N,N-Dimethylglycine | 1,10-Phenanthroline | L-Proline | Moderate to Excellent |
| Base (2.0 equiv.) | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | DBU | Moderate to Excellent |
| Solvent | Dioxane | Toluene | DMSO | DMF | Moderate to Excellent |
| Temperature | 90 °C | 100 °C | 110 °C | 120 °C | Varies |
Yields are highly dependent on the specific aryl halide and oxamate used.
Experimental Protocols
General Protocol for the Copper-Catalyzed N-Arylation of tert-Butyl Oxamate
This protocol provides a general starting point for the optimization of the N-arylation of tert-butyl oxamate with an aryl iodide.
Materials:
-
Aryl iodide (1.0 equiv)
-
tert-Butyl oxamate (1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA, 0.2 equiv, 20 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous dioxane (to make a 0.5 M solution with respect to the aryl iodide)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vial, add the aryl iodide, tert-butyl oxamate, CuI, and K₃PO₄.
-
Seal the vial with a septum and purge with an inert atmosphere for 5-10 minutes.
-
Using a syringe, add the anhydrous dioxane, followed by the DMEDA ligand.
-
Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude N-aryl-tert-butyl oxamate by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-arylation of oxamates.
Caption: Troubleshooting decision tree for optimizing N-arylation.
References
- 1. Copper-Mediated Synthesis of N-Aryl-Oxamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of (2-Fluorophenyl)aminoacetic Acid
Welcome to the technical support center for (2-Fluorophenyl)aminoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my (2-Fluorophenyl)aminoacetic acid not dissolving in my organic solvent?
A: The poor solubility of (2-Fluorophenyl)aminoacetic acid in many organic solvents is due to its zwitterionic nature at neutral pH. Like other amino acids, it possesses both a carboxylic acid group and an amino group, leading to strong intermolecular interactions and a crystal lattice energy that is difficult to overcome by many non-polar organic solvents. Solubility is influenced by the solvent's polarity, the compound's pKa, and the temperature.
Q2: I have a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
A: This is a common phenomenon known as "crashing out." While a high concentration of (2-Fluorophenyl)aminoacetic acid may be soluble in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound's solubility to decrease sharply, leading to precipitation. This is an issue of kinetic solubility versus thermodynamic solubility.
Q3: What is the highest recommended final concentration of DMSO in my cell-based assay?
A: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects that can confound experimental results. It is crucial to run a vehicle control with the same final DMSO concentration to assess its impact on your specific biological system.
Q4: How does pH affect the solubility of (2-Fluorophenyl)aminoacetic acid?
A: The solubility of amino acids is highly dependent on pH.[1][2][3] They are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution away from the pI, either to a more acidic or a more basic range, will increase the proportion of the charged species (cationic or anionic form), which are generally more soluble in polar solvents. For acidic amino acids, lowering the pH will increase solubility, while for basic amino acids, increasing the pH will have the same effect.
Q5: Can I use heat to dissolve my compound?
A: Gentle heating, for instance to 37°C, can be an effective method to increase the solubility of sparingly soluble compounds.[4] However, it is important to be cautious, as excessive or prolonged heating could potentially lead to the degradation of the compound.
Troubleshooting Guide
If you are encountering solubility issues with (2-Fluorophenyl)aminoacetic acid, follow this step-by-step guide to diagnose and resolve the problem.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting the solubility of (2-Fluorophenyl)aminoacetic acid.
Data Presentation: Solubility Profile
| Solvent | Expected Solubility | Notes |
| Water (neutral pH) | Poor | Zwitterionic nature leads to low solubility. |
| Aqueous Acid (e.g., 0.1 M HCl) | Moderate to Good | Protonation of the amino group increases polarity and solubility.[5] |
| Aqueous Base (e.g., 0.1 M NaOH) | Moderate to Good | Deprotonation of the carboxylic acid group increases polarity and solubility.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Good | A common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.[7] |
| Dimethylformamide (DMF) | Moderate to Good | Another polar aprotic solvent that can be used as an alternative to DMSO. |
| Ethanol/Methanol | Poor to Moderate | Solubility is generally lower in alcohols compared to DMSO or DMF. May be used as a co-solvent.[2] |
| Acetonitrile (ACN) | Poor | Generally not a good solvent for amino acids. |
Experimental Protocols
Protocol 1: Empirical Determination of Solubility in an Organic Solvent
This protocol describes a method to determine the approximate solubility of (2-Fluorophenyl)aminoacetic acid in a chosen organic solvent.
Materials:
-
(2-Fluorophenyl)aminoacetic acid
-
Selected organic solvent (e.g., DMSO, DMF)
-
Vortex mixer
-
Ultrasonic bath
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
Procedure:
-
Weigh out a small, known amount of (2-Fluorophenyl)aminoacetic acid (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid is completely dissolved, proceed to step 7.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
If the solid remains undissolved, add another known volume of solvent (e.g., 100 µL) and repeat steps 3-5 until the solid is fully dissolved.
-
Calculate the approximate solubility based on the total amount of compound and the total volume of solvent used.
Protocol 2: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of (2-Fluorophenyl)aminoacetic acid.
Materials:
-
(2-Fluorophenyl)aminoacetic acid
-
High-purity DMSO
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of (2-Fluorophenyl)aminoacetic acid into a clean, dry vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 2-3 minutes to suspend and dissolve the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
For particularly stubborn solubility issues, gently warm the solution to 37°C with intermittent vortexing.
-
Once the compound is fully dissolved, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Logical Relationship for Solvent Selection
Caption: Decision-making process for selecting a suitable solvent for (2-Fluorophenyl)aminoacetic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Making aqueous amino acid solutions? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
resolving peak tailing in the HPLC analysis of (2-Fluorophenyl)aminoacetic acid
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for resolving peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (2-Fluorophenyl)aminoacetic acid.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC, often defined by an asymmetry factor greater than 1.2.[1] It can compromise resolution and lead to inaccurate quantification.[2] The primary cause is often the presence of more than one mechanism for analyte retention.[1][3] For a polar, ionizable compound like (2-Fluorophenyl)aminoacetic acid, secondary interactions with the stationary phase are a frequent cause of tailing.
The following table summarizes the most common causes of peak tailing for this analysis and provides structured solutions.
| Potential Cause | Description | Recommended Solution & Quantitative Guidance |
| Secondary Silanol Interactions | (2-Fluorophenyl)aminoacetic acid, containing an amino group, can interact strongly with acidic, ionized silanol groups (-Si-O⁻) on the surface of silica-based columns (e.g., C18).[1][3][4][5][6] This secondary ionic interaction is a common cause of tailing, especially at mid-range pH (>3).[1][7] | 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 to suppress the ionization of silanol groups, ensuring they are protonated (-Si-OH).[1][2][3][8] This minimizes ionic interactions with the basic amino group of the analyte. 2. Use a Competitive Base: Add a tail-suppressing agent like triethylamine (TEA) to the mobile phase at a concentration of ~25 mM.[3][5][6] TEA competes with the analyte for active silanol sites. 3. Use an End-Capped Column: Select a modern, high-purity, end-capped column where residual silanols are chemically bonded to reduce their activity.[1][9] |
| Inappropriate Mobile Phase pH (Analyte Ionization) | As an amino acid, the analyte has both acidic (carboxyl) and basic (amino) functional groups, each with a specific pKa. If the mobile phase pH is too close to a pKa value, the analyte can exist in multiple ionic states, leading to peak broadening or tailing.[7][10][11] | Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa values.[12] For the acidic carboxyl group, a mobile phase pH below its pKa (e.g., pH 2.5-3.0) ensures it is in a single, neutral state.[2][12] |
| Insufficient Buffer Concentration | Inadequate buffering of the mobile phase can lead to pH shifts within the column, causing inconsistent analyte ionization and interactions, resulting in poor peak shape.[4][6] | Increase Buffer Strength: Use a buffer concentration between 20-50 mM to ensure stable pH control throughout the analysis.[2][8] Select a buffer system whose pKa is close to the desired mobile phase pH for maximum buffering capacity.[13] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape where the front is sharp and the back is broad (tailing).[4][14] | Reduce Sample Concentration/Volume: Dilute the sample or reduce the injection volume.[2][4] If necessary, use a column with a larger internal diameter or a stationary phase with a higher carbon load to increase capacity.[4] |
| Column Contamination or Degradation | Accumulation of strongly retained impurities from the sample matrix on the column inlet frit or packing material can create active sites that cause tailing.[5][14] A void at the column inlet can also cause peak distortion.[4][8] | 1. Implement Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[2] 2. Use Guard Columns: Install a guard column to protect the analytical column from strongly retained impurities.[15] 3. Replace Column: If washing does not restore performance, the column may be permanently damaged and should be replaced.[2] |
| Extra-Column Effects | Excessive volume in the system from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the separated analyte band to broaden, leading to tailing.[5][7][14] | Minimize Dead Volume: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly seated to eliminate any dead space.[2][5] |
Frequently Asked Questions (FAQs)
Q1: Why is my (2-Fluorophenyl)aminoacetic acid peak tailing on a C18 column?
A1: The most probable cause is a secondary retention mechanism involving the interaction between your analyte and the HPLC column's stationary phase.[1] (2-Fluorophenyl)aminoacetic acid has a basic amino group that can interact ionically with residual, negatively charged silanol groups on the silica surface of the C18 column.[1][16] This interaction is stronger than the intended hydrophobic retention, causing some molecules to be retained longer and resulting in a tailing peak. Operating at a mid-range pH (e.g., pH 4-7) exacerbates this issue as silanol groups become ionized.[4]
Q2: How does mobile phase pH specifically affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter because (2-Fluorophenyl)aminoacetic acid is an amphoteric molecule with at least two pKa values (one for the carboxylic acid group and one for the amino group).
-
Analyte Ionization: If the mobile phase pH is close to either pKa, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to peak splitting or severe tailing.[11] To achieve a sharp, symmetrical peak, the pH should be adjusted to ensure the analyte is in a single, stable ionic state, ideally at least 1-2 pH units away from its pKa values.[12]
-
Silanol Group Ionization: The pH also controls the ionization state of the silica stationary phase. At pH values below ~3, residual silanol groups are protonated (neutral), minimizing their ability to interact with the positively charged amino group of your analyte.[1][3][8]
Q3: I've adjusted the mobile phase pH to 2.8, but still see some tailing. What should I do next?
A3: If pH optimization alone is insufficient, consider the following steps:
-
Check Buffer Strength: Ensure your buffer concentration is adequate (20-50 mM) to maintain the set pH throughout the column.[2]
-
Evaluate the Column: The column itself may be the issue. Consider using a column with a different chemistry, such as one with a polar-embedded phase or a charged surface hybrid (CSH) phase, which are designed to reduce silanol interactions and improve peak shape for polar compounds.[2][17] Alternatively, the column might be old or contaminated and may need to be washed or replaced.[2]
-
Add a Competitive Modifier: Adding a small amount of a competitive base like triethylamine (TEA) can mask the active silanol sites, preventing them from interacting with your analyte.[3]
-
Check for Extra-Column Volume: Ensure your system tubing is short and has a narrow internal diameter to minimize peak broadening outside the column.[5]
Q4: What type of HPLC column is best suited for analyzing polar acidic/basic compounds like this?
A4: While standard C18 columns can be used with careful mobile phase optimization, columns specifically designed for polar analytes often provide better results. Look for:
-
High-Purity, End-Capped Columns: Modern columns made from high-purity silica with thorough end-capping have fewer active silanol sites, significantly reducing tailing for basic compounds.[1][9]
-
Polar-Embedded Phases: These columns have a polar functional group embedded in the alkyl chain, which helps to shield residual silanols and allows for use with highly aqueous mobile phases.[18]
-
Charged Surface or Mixed-Mode Phases: Some novel phases contain a slight positive charge on the surface. This can improve peak shape for basic compounds through ionic repulsion and enhance the retention of acidic compounds through ionic interaction, offering a unique selectivity.[17]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details a systematic approach to determine the optimal mobile phase pH for the analysis of (2-Fluorophenyl)aminoacetic acid.
Objective: To find a mobile phase pH that provides a symmetrical peak shape (Asymmetry Factor ≈ 1.0) by suppressing unwanted silanol interactions.
Materials:
-
HPLC grade water, acetonitrile (ACN), or methanol (MeOH)
-
Buffer reagents (e.g., Potassium Phosphate Monobasic, Formic Acid, Orthophosphoric Acid)
-
Calibrated pH meter
-
(2-Fluorophenyl)aminoacetic acid standard solution
-
HPLC system with a C18 column
Procedure:
-
Prepare Buffer Stock: Prepare a 100 mM aqueous stock solution of a suitable buffer. A phosphate buffer is effective around pH 2-3.
-
Prepare Mobile Phases at Different pH Values:
-
pH 3.0: In a 1 L volumetric flask, add 200 mL of the 100 mM buffer stock (final concentration 20 mM). Add HPLC grade water to approximately 90% of the volume. Adjust the pH to 3.0 ± 0.05 using a dilute acid (e.g., orthophosphoric acid). Bring to final volume with water. This is the aqueous component (Solvent A).
-
pH 2.5: Repeat the process, adjusting the pH to 2.5 ± 0.05.
-
-
Set Chromatographic Conditions:
-
Column: Standard C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: 70:30 (v/v) Aqueous Buffer (Solvent A) : Acetonitrile (Solvent B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength
-
-
System Equilibration: Equilibrate the column with the pH 3.0 mobile phase for at least 20 column volumes.
-
Analysis: Inject the (2-Fluorophenyl)aminoacetic acid standard and record the chromatogram. Calculate the peak asymmetry factor.
-
Repeat for pH 2.5: Flush the system and column thoroughly with the new mobile phase (pH 2.5). Equilibrate and repeat the injection.
-
Evaluation: Compare the peak shapes obtained at the different pH values. The pH that yields an asymmetry factor closest to 1.0 is optimal.
Protocol 2: Column Washing and Regeneration
This protocol is used to remove contaminants from a reversed-phase column that may be causing peak tailing.
Objective: To restore column performance by flushing it with a series of strong solvents.
Materials:
-
HPLC grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)
-
HPLC system
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC grade water to remove buffer salts.
-
Organic Wash (for non-polar contaminants): Flush with 20 column volumes of 100% Acetonitrile or Methanol.
-
Stronger Organic Wash (optional, for stubborn contaminants): Flush with 20 column volumes of Isopropanol (IPA).
-
Re-equilibration:
-
Flush with 10 column volumes of the organic component of your mobile phase (e.g., 100% ACN).
-
Flush with 10 column volumes of your initial mobile phase composition (e.g., 70:30 Aqueous:ACN).
-
-
Performance Check: Reconnect the column to the detector. Once the baseline is stable, inject a standard to check if peak shape and retention time have been restored. If tailing persists, the column may have irreversible damage.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Caption: Mechanism of peak tailing due to silanol interactions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. hplc.eu [hplc.eu]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. it.restek.com [it.restek.com]
- 17. phenomenex.com [phenomenex.com]
- 18. phenomenex.com [phenomenex.com]
minimizing side product formation in the synthesis of N-aryloxalamic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-aryloxalamic acids. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-aryloxalamic acids, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired N-Aryloxalamic Acid
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for a longer duration if necessary. - Increase Reaction Temperature: For less reactive anilines, gentle heating may be required to drive the reaction to completion. However, be cautious as excessive heat can promote side reactions. |
| Hydrolysis of Reagents: Moisture in the reaction setup can hydrolyze reactive starting materials like oxalyl chloride or diethyl oxalate.[1][2] | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired side products or incomplete conversion of the limiting reagent. | - Optimize Reactant Ratios: Carefully control the stoichiometry. To favor the mono-acylated product (N-aryloxalamic acid), a 1:1 ratio of the aniline to the acylating agent is often a good starting point. |
Issue 2: Presence of Significant Side Products in the Reaction Mixture
| Side Product | Possible Cause | Suggested Solution |
| N,N'-Diaryl Oxalamide (Symmetrical Diamide): This is a common byproduct when the aniline reacts with both acyl groups of the oxalate precursor.[2] | - Excess Aniline: Using an excess of the aniline can favor the formation of the disubstituted product.[2] - High Reaction Temperature: Elevated temperatures can sometimes promote the second acylation. | - Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the oxalate reagent. - Control Temperature: Maintain a lower reaction temperature (e.g., 0 °C) during the addition of reagents to minimize the formation of the diamide.[2] |
| Unreacted Starting Materials (Aniline or Oxalate derivative): | - Insufficient Reaction Time or Temperature: The reaction conditions may not be sufficient to drive the reaction to completion.[1] | - Optimize Reaction Conditions: Increase the reaction time or temperature as needed, while monitoring for the formation of other side products. |
| Oxalic Acid: | - Hydrolysis of Oxalyl Chloride or Diethyl Oxalate: This occurs when moisture is present in the reaction.[1][2] | - Maintain Anhydrous Conditions: As mentioned previously, ensure all components of the reaction are dry and under an inert atmosphere.[2] - Aqueous Workup: During the workup, wash the organic layer with a mild base like sodium bicarbonate solution to remove any acidic byproducts such as oxalic acid.[1] |
| Formanilide Derivatives: | - Reaction with DMF Solvent: If dimethylformamide (DMF) is used as a solvent with oxalyl chloride, it can form a Vilsmeier reagent, leading to formylation of the aniline.[1] | - Solvent Selection: Avoid using DMF as a solvent when using oxalyl chloride. Opt for non-reactive solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[1] |
Issue 3: Dark or Tarry Reaction Mixture
| Possible Cause | Suggested Solution |
| Oxidation of Aniline: Anilines are susceptible to oxidation, which can be accelerated by heat, light, or air, leading to colored impurities.[2] | - Use Purified Aniline: Ensure the aniline starting material is pure and free from colored impurities. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[2] |
| High Reaction Temperature: Excessive heat can lead to the decomposition of reactants and products, resulting in a tarry mixture.[2] | - Temperature Control: Maintain a controlled and appropriate temperature throughout the reaction. For exothermic reactions, consider adding reagents slowly at a low temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of N-aryloxalamic acids and how can I avoid it?
A1: The most common side product is the N,N'-diaryl oxalamide, which is formed when the aniline reacts twice with the oxalate source. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of the aniline to the acylating agent (or a slight excess of the acylating agent) is recommended. Additionally, maintaining a low reaction temperature, especially during the initial addition of reagents, can help to selectively form the desired mono-acylated product.[2]
Q2: My TLC plate shows multiple spots. How can I identify the desired product and the main side products?
A2: The polarity of the compounds can help in their initial identification on a TLC plate. The starting aniline is typically less polar than the N-aryloxalamic acid product due to the presence of the carboxylic acid group. The N,N'-diaryl oxalamide is generally less polar than the N-aryloxalamic acid but more polar than the starting aniline. For definitive identification, it is best to isolate the major spots by column chromatography and characterize them using techniques like NMR spectroscopy and mass spectrometry.
Q3: What is the best method to purify N-aryloxalamic acids?
A3: The purification method will depend on the specific properties of your product and the impurities present.
-
Recrystallization: This is often an effective method for purifying solid N-aryloxalamic acids, especially for removing the less soluble N,N'-diaryl oxalamide byproduct.[1]
-
Column Chromatography: For complex mixtures or when high purity is required, flash column chromatography on silica gel is a standard and effective technique.
-
Acid-Base Extraction: Since N-aryloxalamic acids are acidic, an acid-base extraction can be a useful purification step. The product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified N-aryloxalamic acid.
Experimental Protocols
Protocol 1: Synthesis of N-Phenyloxalamic Acid from Diethyl Oxalate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable high-boiling solvent such as ethanol or xylene.
-
Reagent Addition: Add diethyl oxalate (1.0 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate forms, it is likely the desired product. The precipitate can be collected by filtration. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of N-Phenyloxalamic Acid from Oxalyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM to the aniline solution dropwise. A non-nucleophilic base like pyridine or triethylamine (1.0 equivalent) can be added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters for N-Aryloxalamic Acid Synthesis
| Parameter | Synthesis from Diethyl Oxalate | Synthesis from Oxalyl Chloride |
| Stoichiometry (Aniline:Acylating Agent) | 1:1 | 1:1 |
| Typical Solvents | Ethanol, Xylenes | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux (e.g., ~78 °C for ethanol) | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Key Considerations | Requires higher temperatures and longer reaction times. | Highly reactive and moisture-sensitive; requires anhydrous conditions and often a base.[2] |
Visualizations
References
Technical Support Center: Large-Scale Synthesis of (2-Fluorophenyl)aminoacetic Acid
Welcome to the technical support center for the large-scale synthesis of (2-Fluorophenyl)aminoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up and production of this key pharmaceutical intermediate.
Troubleshooting Guide
Transitioning the synthesis of (2-Fluorophenyl)aminoacetic acid from the laboratory to a pilot plant or industrial scale can introduce a unique set of challenges. This guide addresses specific issues that may arise during your experiments.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| LS-SYN-01 | Low or Inconsistent Yields in Strecker Reaction | - Incomplete reaction: Insufficient reaction time or inadequate mixing. - Side reactions: Formation of byproducts due to poor temperature control or incorrect stoichiometry. - Hydrolysis of aminonitrile intermediate: Presence of excess water during the reaction. | - Optimize reaction time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC). - Improve mixing: Ensure efficient agitation to maintain a homogeneous reaction mixture. - Precise temperature control: Utilize a jacketed reactor with a reliable heating/cooling system. - Use anhydrous conditions: Ensure all reagents and solvents are dry. |
| LS-SYN-02 | Formation of Impurities | - Over-reaction or degradation: Prolonged reaction times or exposure to high temperatures. - Presence of unreacted starting materials: Incomplete conversion of 2-fluorobenzaldehyde. - Formation of polymeric material: Side reactions of cyanide or aldehyde. | - Re-evaluate reaction kinetics: Determine the optimal reaction time and temperature to minimize byproduct formation. - Purify starting materials: Ensure the purity of 2-fluorobenzaldehyde and other reagents. - Control stoichiometry: Maintain the correct molar ratios of reactants. |
| LS-PUR-01 | Difficulty in Product Crystallization ("Oiling Out") | - Supersaturation issues: Rapid cooling or addition of anti-solvent. - Presence of impurities: Impurities can inhibit crystal formation. - Incorrect solvent system: The chosen solvent may not be optimal for crystallization. | - Controlled cooling: Implement a gradual cooling profile. - Seed the solution: Introduce a small amount of pure product crystals to induce crystallization. - Solvent screening: Experiment with different solvent and anti-solvent systems. - Purify crude product: Remove impurities before attempting crystallization. |
| LS-PUR-02 | Poor Product Purity After Isolation | - Inefficient washing: Inadequate removal of mother liquor containing impurities. - Co-precipitation of impurities: Impurities crystallizing along with the product. - Degradation during drying: High temperatures leading to decomposition. | - Optimize washing procedure: Use an appropriate solvent and sufficient wash volumes. - Recrystallization: Perform one or more recrystallization steps to improve purity. - Gentle drying conditions: Dry the product under vacuum at a moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis route for (2-Fluorophenyl)aminoacetic acid?
A1: The most prevalent industrial method is the Strecker synthesis. This multi-step process typically involves the reaction of 2-fluorobenzaldehyde with an alkali metal cyanide (e.g., sodium cyanide) and a source of ammonia (e.g., ammonium chloride) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed, usually under acidic conditions, to yield the final (2-Fluorophenyl)aminoacetic acid.[1][2][3]
Q2: What are the critical process parameters to control during the Strecker synthesis on a large scale?
A2: Key parameters to monitor and control include:
-
Temperature: Exothermic reactions require efficient heat removal to prevent side reactions and ensure safety.
-
pH: Maintaining the optimal pH is crucial for both the aminonitrile formation and the subsequent hydrolysis step.
-
Addition Rate of Reagents: Slow and controlled addition of reagents, especially cyanide, is critical for safety and to control the reaction rate.
-
Agitation: Proper mixing is essential to ensure homogeneity and efficient mass transfer.
Q3: How can I minimize the formation of the corresponding α-hydroxynitrile impurity?
A3: The formation of α-hydroxynitrile (cyanohydrin) is a common side reaction. To minimize its formation, ensure an adequate excess of the ammonia source is present to favor the formation of the imine intermediate over the reaction of the aldehyde with cyanide.[2]
Q4: What are the safety considerations when handling cyanide on a large scale?
A4: The use of cyanide requires strict safety protocols.[4] All operations must be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE). An emergency response plan, including access to cyanide antidote kits, should be in place. The acidification of cyanide-containing waste streams must be avoided to prevent the release of highly toxic hydrogen cyanide gas.
Q5: How can I obtain an enantiomerically pure form of (2-Fluorophenyl)aminoacetic acid?
A5: The Strecker synthesis produces a racemic mixture. To obtain a single enantiomer, a chiral resolution step is necessary. This is often achieved through enzymatic resolution, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two.[5][6][7] Another approach is through diastereomeric salt formation and crystallization with a chiral resolving agent.
Experimental Protocols
Representative Pilot-Scale Strecker Synthesis of Racemic (2-Fluorophenyl)aminoacetic Acid
Warning: This synthesis involves highly toxic cyanide. All operations must be performed by trained personnel in a controlled environment with appropriate safety measures in place.
-
Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnels, charge 2-fluorobenzaldehyde (10 kg, 80.6 mol) and methanol (40 L).
-
Ammonia and Cyanide Addition: Cool the mixture to 0-5 °C. Add a solution of ammonium chloride (4.7 kg, 88.7 mol) in water (12 L). Subsequently, slowly add a solution of sodium cyanide (4.3 kg, 87.7 mol) in water (12 L) over 2-3 hours, ensuring the temperature is maintained below 10 °C.
-
Aminonitrile Formation: Stir the resulting slurry at 10-15 °C for 24 hours. Monitor the reaction for the disappearance of 2-fluorobenzaldehyde by HPLC.
-
Hydrolysis: Once the formation of the aminonitrile is complete, slowly add concentrated hydrochloric acid (35 L) to the reaction mixture, carefully controlling the temperature to not exceed 30 °C. Heat the mixture to 85-95 °C and maintain for 12-16 hours to complete the hydrolysis.
-
Isolation and Purification:
-
Cool the reaction mixture to 20-25 °C. The racemic (2-Fluorophenyl)aminoacetic acid will precipitate.
-
Filter the solid and wash with cold water (2 x 15 L).
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
-
Dry the purified product under vacuum at 60 °C to a constant weight.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 10 | 24 | 85 | 98 |
| 25 | 18 | 88 | 96 |
| 40 | 12 | 82 | 93 |
Table 2: Comparison of Crystallization Solvents (Illustrative Data)
| Solvent System | Cooling Rate (°C/h) | Crystal Form | Yield (%) |
| Water/Ethanol (1:1) | 5 | Needles | 92 |
| Water | 10 | Plates | 88 |
| Isopropanol | 5 | Amorphous | 75 |
Visualizations
Caption: General workflow for the large-scale Strecker synthesis of (2-Fluorophenyl)aminoacetic acid.
Caption: Decision tree for troubleshooting low yields in the synthesis process.
Caption: Logical relationships between key process parameters and synthesis outcomes.
References
- 1. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents [patents.google.com]
- 2. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Cyanides in the environment—analysis—problems and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chab.ethz.ch [chab.ethz.ch]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Kinetic Resolution as a General Approach to Enantioenrichment in Prebiotic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Removing Unreacted 2-Fluoroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted 2-fluoroaniline from reaction mixtures.
Purification Strategy Decision Guide
The choice of purification method depends on the properties of the desired product and the nature of other impurities. This guide provides a logical workflow for selecting an appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
Acid-Base Extraction
This technique is highly effective for separating basic impurities like 2-fluoroaniline from neutral or acidic products.
Troubleshooting and FAQs
Q1: I performed an acid wash, but I still see 2-fluoroaniline in my organic layer by TLC. What went wrong?
A1: This is a common issue and can arise from several factors:
-
Insufficient Acid: The amount or concentration of the acid was not enough to protonate all of the 2-fluoroaniline.
-
Poor Mixing: The two phases were not mixed vigorously enough for the acid-base reaction to occur completely at the interface.
-
Incorrect pH: The pH of the aqueous layer was not sufficiently acidic to ensure the formation of the water-soluble anilinium salt.
Solution Workflow:
Caption: Troubleshooting workflow for incomplete acid-base extraction.
Q2: An emulsion formed when I added the aqueous acid. How can I break it?
A2: Emulsion formation is common when dealing with complex mixtures.[1][2] To break the emulsion, you can try the following:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[2]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.[2]
-
Filtration: Filter the mixture through a plug of glass wool.[2]
-
Centrifugation: If the volume is small enough, centrifuging the mixture can break the emulsion.[2]
Q3: My desired product is also an amine. Can I still use acid-base extraction?
A3: If your product is also basic, simple acid-base extraction will not be effective as both your product and the 2-fluoroaniline impurity will partition into the aqueous acidic layer. In this case, other methods like column chromatography or recrystallization should be considered.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[1][3]
-
Layer Separation: Allow the layers to separate. The top layer is typically the organic layer (confirm by checking solvent densities). Drain the lower aqueous layer.
-
Repeat Wash: Repeat the acid wash on the organic layer one or two more times to ensure complete removal of the 2-fluoroaniline.
-
Neutral Wash: Wash the organic layer with brine to remove residual acid and water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.
| Parameter | Typical Value/Condition |
| Acid | 1 M HCl or 1 M H₂SO₄ |
| Number of Washes | 2-3 |
| Organic Solvent | Diethyl ether, Ethyl acetate, Dichloromethane |
| Expected Purity | >95% (depending on initial impurity level) |
| Expected Recovery | >90% (product dependent) |
Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase. It is a versatile method for removing 2-fluoroaniline if there is a sufficient difference in polarity between it and the desired product.
Troubleshooting and FAQs
Q1: My product and 2-fluoroaniline are co-eluting. How can I improve the separation?
A1: Co-elution indicates that the chosen solvent system does not provide adequate resolution.
-
Optimize Solvent System: The polarity of the eluent is critical. You should aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate.[4] If the spots are too close, you need to test different solvent systems. A common starting point for aromatic compounds is a mixture of hexane and ethyl acetate.[4]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity.
-
Change Stationary Phase: If silica gel is not providing good separation, consider using a different stationary phase like alumina.[5]
Q2: The 2-fluoroaniline is "tailing" or "streaking" down the column. What causes this and how can I fix it?
A2: Tailing of amines on silica gel is a common problem due to the interaction of the basic amine with acidic silanol groups on the silica surface.[6]
-
Add a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1%), to the eluent can suppress these interactions and lead to sharper peaks.[4]
-
Use Deactivated Silica: Commercially available deactivated silica gel can also be used.[5]
Q3: I can't see the 2-fluoroaniline on the TLC plate. How can I visualize it?
A3: 2-Fluoroaniline is a UV-active compound due to its aromatic ring. It should be visible under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator.[4] If the concentration is very low, you may need to use a staining agent. A potassium permanganate stain can be effective for visualizing amines.
Experimental Protocol: Column Chromatography
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give a good separation between your product and 2-fluoroaniline, with the Rf of your product around 0.2-0.4.[4] Add 0.1-1% triethylamine to the eluent if tailing is observed.[4]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a wet slurry method.[4] Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble samples, use a dry loading technique.[4]
-
Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (starting point) | Hexane:Ethyl Acetate (e.g., 9:1, 4:1) |
| Basic Modifier | 0.1-1% Triethylamine |
| Product Rf Target | 0.2 - 0.4 |
| Expected Purity | >98% |
| Expected Recovery | 70-95% |
Recrystallization
If your desired product is a solid, recrystallization can be an effective method for removing small amounts of 2-fluoroaniline impurity.
Troubleshooting and FAQs
Q1: I've recrystallized my product, but it's still contaminated with 2-fluoroaniline.
A1: This suggests that the 2-fluoroaniline is co-crystallizing with your product.
-
Solvent Choice: The chosen recrystallization solvent may not be ideal. A good solvent should dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (2-fluoroaniline) should either be very soluble or very insoluble at all temperatures.[7]
-
Cooling Rate: Cooling the solution too quickly can trap impurities in the crystal lattice.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Q2: My product "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the primary solvent to decrease the saturation.[7]
-
Slower Cooling: Allow the solution to cool more slowly.[7]
-
Use a Different Solvent: The boiling point of your solvent might be too high. Choose a solvent with a lower boiling point.
Q3: No crystals are forming, even after cooling in an ice bath.
A3: This usually means the solution is not supersaturated.
-
Too Much Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling again.[7]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of your pure product.[9]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The 2-fluoroaniline should ideally remain in the mother liquor upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
| Parameter | Typical Value/Condition |
| Solvent Selection | Trial and error with common solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, water, or mixtures) |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Expected Purity Improvement | Significant reduction of minor impurities |
| Expected Recovery | 60-90% (can be lower) |
Scavenger Resins
Scavenger resins are polymer-supported reagents that react with and bind specific types of molecules, allowing for their easy removal by filtration.[10][11] Resins with acidic functional groups (e.g., sulfonic acid) are effective at scavenging basic impurities like 2-fluoroaniline.[12]
Troubleshooting and FAQs
Q1: After using a scavenger resin, I still have 2-fluoroaniline in my product.
A1: This indicates that the scavenging was incomplete.
-
Insufficient Resin: You may not have used enough resin. Typically, a 2-5 fold excess of the resin's capacity relative to the amount of impurity is recommended.
-
Reaction Time: The mixture may not have been stirred for long enough for the reaction to go to completion.
-
Poor Mixing: Ensure the resin is well-suspended in the solution by vigorous stirring or shaking.
Q2: The scavenger resin has lowered the yield of my desired product.
A2: This could happen if your product has some affinity for the resin.
-
Non-specific Binding: If your product has some basic character, it might also be scavenged by an acidic resin.
-
Resin Choice: Ensure you are using a resin that is selective for the impurity. For example, a sulfonic acid resin is a strong acid and might bind weakly basic products, whereas a carboxylic acid resin (weaker acid) might be more selective for the more basic 2-fluoroaniline.
Experimental Protocol: Scavenger Resin Purification
-
Resin Selection: Choose a scavenger resin with a functional group that will react with an amine, such as a sulfonic acid-functionalized resin (e.g., MP-TsOH).[13]
-
Dissolution: Dissolve the crude product in a suitable solvent in which the resin swells and the reaction can proceed (e.g., dichloromethane, THF).
-
Add Resin: Add the scavenger resin to the solution (typically 2-5 equivalents based on the estimated amount of 2-fluoroaniline).
-
Reaction: Stir or shake the mixture at room temperature for a period of 1 to 16 hours, monitoring the removal of the impurity by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Concentration: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution to obtain the purified product.
| Parameter | Typical Value/Condition |
| Resin Type | Sulfonic acid or carboxylic acid functionalized polystyrene or silica |
| Resin Equivalents | 2-5 fold excess relative to the impurity |
| Reaction Time | 1-16 hours |
| Solvent | Dichloromethane, THF, Acetonitrile |
| Expected Purity | >99% (for removal of trace impurities) |
| Expected Recovery | >95% |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. suprasciences.com [suprasciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Crystallization for High-Purity (2-Fluorophenyl)aminoacetic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the crystallization of (2-Fluorophenyl)aminoacetic acid, ensuring high purity, yield, and desirable crystal attributes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of crystallizing (2-Fluorophenyl)aminoacetic acid? A1: Crystallization is a critical purification step in pharmaceutical manufacturing.[1] For (2-Fluorophenyl)aminoacetic acid, the primary goals are to remove process-related impurities, isolate the compound with high chemical purity, and control its solid-state properties.[2] These properties include selecting the desired polymorphic form, achieving a consistent particle size distribution for better downstream processing, and ensuring batch-to-batch consistency.[1][3]
Q2: What are the most critical process parameters to control during crystallization? A2: The key parameters governing the crystallization process are solvent selection, temperature, supersaturation level, cooling rate, pH, and agitation.[1][] Fine-tuning these variables is essential for controlling nucleation and crystal growth, which directly impacts purity, yield, crystal shape, and size distribution.[5]
Q3: How does solvent selection impact the final product? A3: The choice of solvent is fundamental. It dictates the solubility of (2-Fluorophenyl)aminoacetic acid and its impurities at different temperatures. An ideal solvent system will have high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities remain in the solution (mother liquor).[] The solvent also influences crystal habit and can lead to the formation of undesirable solvates or hydrates.[3]
Q4: What is polymorphism, and why is it a concern for (2-Fluorophenyl)aminoacetic acid? A4: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[3] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, stability, and bioavailability.[1][2] Uncontrolled polymorphic shifts during crystallization can lead to inconsistent product performance and regulatory challenges.[1] Therefore, it is crucial to identify and selectively produce the most stable and desired polymorph.
Q5: What are the common methods for inducing crystallization? A5: The most common methods are cooling crystallization, anti-solvent crystallization, and evaporation.[1]
-
Cooling Crystallization: Used for compounds with temperature-dependent solubility, where a saturated solution is cooled in a controlled manner.[]
-
Anti-Solvent Crystallization: Involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent, reducing its solubility and causing it to precipitate.[1]
-
pH Adjustment: For ionizable compounds like amino acids, altering the pH of the solution can significantly decrease solubility and induce crystallization. As an amino acid, (2-Fluorophenyl)aminoacetic acid is zwitterionic and its solubility is lowest at its isoelectric point.[6]
Troubleshooting Guide
Problem 1: My compound will not crystallize from the solution.
| Potential Cause | Recommended Solution |
| Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur. | 1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[7] 2. Add an Anti-Solvent: If using a mixed-solvent system, slowly add a miscible solvent in which the compound is insoluble. 3. Cool to a Lower Temperature: Place the solution in an ice bath or refrigerator, but be mindful that rapid cooling can trap impurities.[7] |
| High Level of Soluble Impurities: Impurities can sometimes inhibit nucleation. | 1. Purify the Crude Material: Consider a pre-purification step, such as a charcoal treatment or column chromatography. 2. Attempt Seeding: Add a few seed crystals of the pure compound to the supersaturated solution to encourage nucleation. |
| Incorrect Solvent System: The compound may be too soluble in the chosen solvent, even at low temperatures. | Re-evaluate the solvent system. Screen for solvents where the compound has a steep solubility curve with respect to temperature. |
| No Nucleation Sites: The solution is clean and the flask is very smooth. | 1. Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod.[7] 2. Introduce a Seed Crystal: This provides a template for crystal growth. |
Problem 2: My compound "oiled out" instead of forming crystals.
| Potential Cause | Recommended Solution |
| Solution is Too Concentrated: The compound is coming out of solution too quickly at a temperature above its eutectic melting point with the solvent. | 1. Re-heat and Dilute: Heat the mixture until the oil redissolves, then add a small amount (1-5%) of additional "good" solvent.[7] 2. Cool Slowly: Allow the solution to cool much more slowly to give molecules time to arrange in a crystal lattice. |
| High Impurity Load: Impurities can depress the melting point and interfere with crystallization. | 1. Perform a Charcoal Treatment: If the impurities are colored or non-polar, adding activated charcoal to the hot solution can remove them.[7] 2. Re-purify the Material: An initial purification step may be necessary before attempting crystallization. |
| Rapid Cooling: Cooling the solution too fast can lead to precipitation rather than ordered crystallization. | Use a controlled, slower cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to a cold bath. |
Problem 3: The final product has low purity.
| Potential Cause | Recommended Solution |
| Crystallization Occurred Too Quickly: Rapid crystal growth traps impurities from the mother liquor within the crystal lattice.[7] | 1. Slow Down the Process: Use a slower cooling rate or a slower rate of anti-solvent addition.[] 2. Use More Solvent: Add slightly more of the "good" solvent to ensure the solution is not excessively supersaturated upon cooling.[7] |
| Inefficient Washing: The mother liquor containing impurities was not adequately removed from the crystal surfaces after filtration. | 1. Wash with Cold Solvent: Wash the filtered crystals with a small amount of fresh, ice-cold crystallization solvent to displace the mother liquor. 2. Avoid Using a Highly Solubilizing Wash Solvent: This will prevent the product from dissolving during the wash step. |
| Co-crystallization of Impurities: An impurity has similar structural properties and is incorporated into the crystal. | 1. Change the Solvent System: A different solvent may alter the relative solubilities and prevent the impurity from co-crystallizing. 2. Re-crystallize: A second crystallization of the impure product is often effective. |
Problem 4: The recovery or yield of the product is very low.
| Potential Cause | Recommended Solution |
| Too Much Solvent Was Used: A significant amount of the product remains dissolved in the mother liquor.[7] | 1. Concentrate the Mother Liquor: If the mother liquor has not been discarded, concentrate it by evaporation and cool it again to obtain a second crop of crystals. 2. Optimize Solvent Volume: In future experiments, use the minimum amount of hot solvent required to fully dissolve the compound. |
| Incomplete Crystallization: The solution was not cooled to a low enough temperature or for a sufficient amount of time. | 1. Extend Cooling Time: Allow the flask to stand at the final low temperature for a longer period before filtration. 2. Use a Colder Bath: Move from an ice-water bath (~0°C) to an ice-salt or dry ice-acetone bath for lower temperatures if the solvent allows. |
| Product Loss During Filtration/Transfer: Material was lost during handling steps. | Ensure quantitative transfers by rinsing glassware with the mother liquor or a small amount of cold solvent. |
| Washing with Warm or Excessive Solvent: The product was dissolved during the washing step. | Always use a minimal amount of ice-cold solvent for washing the filter cake. |
Quantitative Data and Parameters
Note: The following data are illustrative examples based on the general properties of amino acids and are intended to guide experimental design. Actual values must be determined empirically.
Table 1: Illustrative Solubility of (2-Fluorophenyl)aminoacetic Acid in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 70°C ( g/100 mL) | Comments |
| Water (pH 7.0) | ~0.2[8] | ~0.8 | Low solubility; suitable for pH-swing crystallization. |
| Water (pH 2.0, HCl) | >5.0 | >15.0 | Highly soluble in acidic water. |
| Ethanol | ~0.5 | ~2.5 | Potential for cooling crystallization. |
| Isopropanol | ~0.2 | ~1.0 | Can be used as an anti-solvent. |
| Acetone | <0.1 | <0.2 | Effective anti-solvent. |
| Ethyl Acetate | <0.1 | <0.1 | Very poor solvent. |
Table 2: Example Effect of Cooling Profile on Purity and Yield
| Parameter | Experiment A (Fast Cooling) | Experiment B (Slow Cooling) | Experiment C (Seeded, Slow Cooling) |
| Process | 90°C to 5°C in 30 min | 90°C to 5°C over 4 hours | Cooled to 75°C, seeded, held 1 hr, cooled to 5°C over 4 hours |
| Resulting Purity (HPLC, %) | 98.5% | 99.5% | >99.8% |
| Yield (%) | 92% | 88% | 89% |
| Crystal Size | Fine Needles | Small Prisms | Uniform, Larger Prisms |
Experimental Protocols
Protocol 1: Cooling Crystallization from an Aqueous/Organic Mixture
-
Dissolution: In a suitable flask, suspend 10.0 g of crude (2-Fluorophenyl)aminoacetic acid in 100 mL of an ethanol/water (e.g., 80:20 v/v) mixture.
-
Heating: Heat the mixture with stirring to reflux (~80-85°C) until all solids are completely dissolved. If solids remain, add small increments of the solvent mixture until a clear solution is achieved.
-
Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature. For optimal crystal growth, aim for a cooling rate of 15-20°C per hour.
-
Secondary Cooling: Once the flask reaches room temperature, place it in an ice bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the filter cake with a small volume (e.g., 2 x 10 mL) of ice-cold ethanol to remove residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve 10.0 g of crude (2-Fluorophenyl)aminoacetic acid in the minimum required volume of a "good" solvent (e.g., water at pH 2.0, or methanol) at room temperature.
-
Filtration (Optional): If the solution contains insoluble impurities, filter it while warm.
-
Anti-Solvent Addition: While stirring the solution moderately, add a miscible anti-solvent (e.g., isopropanol or acetone) dropwise. Observe for the onset of turbidity (cloudiness), which indicates nucleation.
-
Crystal Growth: Once the solution becomes permanently turbid, reduce the addition rate of the anti-solvent. Continue adding the anti-solvent slowly over 1-2 hours until a sufficient volume has been added to precipitate the majority of the product.
-
Maturation: Allow the resulting slurry to stir at room temperature for an additional 1-2 hours to allow the crystals to grow and the system to reach equilibrium.
-
Isolation and Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Process and Logic Diagrams
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Experimental workflow for crystallization method development.
References
- 1. syrris.com [syrris.com]
- 2. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 5. Optimizing Crystallization Processes for Higher Yields | Zhanghua [filter-dryer.com]
- 6. Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability of (2-Fluorophenyl)aminoacetic Acid Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (2-Fluorophenyl)aminoacetic acid derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (2-Fluorophenyl)aminoacetic acid derivatives in aqueous solutions for biological assays?
A1: The stability of these derivatives is primarily influenced by several factors:
-
pH: The pH of the assay buffer can significantly impact stability. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond, a common degradation pathway for N-substituted amino acid derivatives.
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate the rate of chemical degradation.
-
Light Exposure: Aromatic compounds, including those with a fluorophenyl group, can be susceptible to photodegradation. Exposure to light, especially UV, can lead to the formation of degradation products.
-
Presence of Enzymes: In cell-based assays or when using cell lysates, esterases and other enzymes can metabolize the derivatives, leading to a loss of the active compound.
-
Media Components: Certain components in culture media, like amino acids (e.g., cysteine), vitamins, or metal ions, may interact with and degrade the test compound.
Q2: I'm observing a decrease in the activity of my (2-Fluorophenyl)aminoacetic acid derivative over the course of a multi-day cell culture experiment. What could be the cause?
A2: A time-dependent loss of activity is a strong indicator of compound instability in the culture medium. The likely causes include chemical degradation (e.g., hydrolysis) at 37°C and the pH of the medium, or cellular metabolism of the compound. It is recommended to perform a stability study in the cell-free medium over the same time course to distinguish between chemical and metabolic degradation.
Q3: How can I prepare and store stock solutions of (2-Fluorophenyl)aminoacetic acid derivatives to maximize their stability?
A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO at a high concentration (e.g., 10-50 mM). These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Before use, an aliquot should be thawed and brought to room temperature.
Q4: Can the fluorine substitution on the phenyl ring influence the stability of the compound?
A4: Yes, the fluorine substitution can influence stability. The strong electron-withdrawing nature of fluorine can affect the electron density of the aromatic ring and the adjacent amino and carboxyl groups, potentially influencing susceptibility to hydrolysis and oxidation. While fluorination can sometimes enhance metabolic stability, it doesn't guarantee stability in aqueous solutions. Photostability can also be affected by fluorination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during biological assays with (2-Fluorophenyl)aminoacetic acid derivatives.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in results between replicate experiments. | Inconsistent compound stability or precipitation. | Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Ensure complete dissolution in the assay medium before adding to cells or the assay system. Use pre-warmed media for dilutions to prevent precipitation. |
| Precipitation of the compound upon dilution in aqueous buffer. | The compound's solubility limit is exceeded. | Decrease the final concentration of the compound in the assay. Perform serial dilutions in the assay buffer instead of a single large dilution. Adding the compound dropwise while gently vortexing the buffer can also aid solubility. |
| Loss of compound activity over time in a cell-free assay. | Chemical degradation (e.g., hydrolysis, oxidation). | Perform a time-course stability study using HPLC or LC-MS to quantify the remaining parent compound. Based on the stability profile, adjust the experimental design (e.g., shorter incubation times, replenishing the compound). Consider optimizing the buffer pH if feasible for the assay. |
| Discrepancy between results from biochemical and cell-based assays. | Cellular metabolism or efflux of the compound. | Incubate the compound with cells and analyze both the cell lysate and the supernatant for the parent compound and potential metabolites using LC-MS. This can help determine if the compound is being modified or removed by the cells. |
| Unexpected changes in cell morphology or viability at high concentrations. | Cytotoxicity of the compound or its degradation products. | Perform a dose-response curve to determine the optimal non-toxic concentration range. Ensure that the observed biological effect is not a result of general cytotoxicity by including appropriate controls. |
Quantitative Stability Data
The stability of (2-Fluorophenyl)aminoacetic acid derivatives is highly dependent on the specific substitutions on the molecule and the experimental conditions. The following table provides an estimated stability profile based on the behavior of structurally similar N-aryl amino acid derivatives. It is crucial to experimentally determine the stability of your specific compound.
| Condition | Parameter | Expected Stability (Half-life, t½) | Potential Degradation Pathways |
| Acidic Buffer | pH 3-5 | > 24 hours | Slow hydrolysis of the amide bond. |
| Neutral Buffer | pH 7.0-7.4 | 8 - 24 hours | Hydrolysis, potential for oxidation. |
| Basic Buffer | pH 8-10 | < 8 hours | Accelerated hydrolysis of the amide bond. Potential for racemization if the alpha-carbon is a stereocenter. |
| Cell Culture Medium | 37°C, 5% CO₂, pH 7.2-7.4 | 4 - 12 hours | Enzymatic degradation (e.g., by esterases), hydrolysis. |
| Aqueous Solution | Room Temperature, Light Exposure | Variable | Photodegradation. |
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffer using HPLC
This protocol outlines a method to determine the chemical stability of a (2-Fluorophenyl)aminoacetic acid derivative in a buffered solution.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Preparation of Test Solutions:
-
Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Spike the stock solution into each pre-warmed buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
-
-
Incubation: Incubate the test solutions at a constant temperature (e.g., room temperature or 37°C), protected from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins and stop the reaction. Centrifuge to pellet any precipitate.
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC with UV detection at the compound's λmax.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Determine the half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: Assessing Stability in Cell Culture Medium
This protocol is designed to evaluate the stability of the compound in a typical cell culture environment.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution of the (2-Fluorophenyl)aminoacetic acid derivative in pre-warmed complete cell culture medium to the desired final concentration.
-
Incubation:
-
Cell-free control: Add the compound-containing medium to wells without cells.
-
Test wells: Add the compound-containing medium to the wells with cells.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
-
Sample Collection: At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the culture medium from both cell-free and test wells.
-
Sample Processing:
-
Centrifuge the collected medium to pellet any cells or debris.
-
Transfer the supernatant to a new tube.
-
Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method for the parent compound and any known or suspected degradation products.
-
-
Data Analysis: Compare the concentration of the parent compound remaining in the cell-containing wells to the cell-free wells to distinguish between chemical degradation and cellular metabolism.
Visualizations
Caption: Workflow for assessing the stability of (2-Fluorophenyl)aminoacetic acid derivatives.
Caption: Logical troubleshooting flow for inconsistent assay results.
Caption: Potential degradation pathways for (2-Fluorophenyl)aminoacetic acid derivatives.
Technical Support Center: Resolving Co-elution in HPLC Analysis of (2-Fluorophenyl)aminoacetic Acid and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (2-Fluorophenyl)aminoacetic acid and its potential metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolites of (2-Fluorophenyl)aminoacetic acid that could co-elute with the parent compound?
A1: Based on common metabolic pathways for fluorinated pharmaceuticals and amino acids, potential metabolites of (2-Fluorophenyl)aminoacetic acid include:
-
Hydroxylated metabolites: Hydroxylation of the phenyl ring is a common metabolic transformation.
-
N-acetylated metabolites: N-acetylation is a frequent metabolic route for compounds containing an amino group.
-
Glucuronide and sulfate conjugates: These are common phase II metabolites that increase water solubility for excretion.
Due to the structural similarity between the parent compound and its early-stage metabolites (e.g., hydroxylated and N-acetylated forms), there is a high probability of co-elution in reversed-phase HPLC.
Q2: My chromatogram shows a single broad peak where I expect (2-Fluorophenyl)aminoacetic acid and its metabolites. How can I confirm if this is a co-elution issue?
A2: A broad or asymmetrical peak can indeed indicate the presence of co-eluting compounds. To confirm this, you can employ several strategies:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not consistent throughout the peak, it suggests the presence of multiple components.
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting compounds. By examining the mass spectra across the chromatographic peak, you can identify the different m/z values corresponding to the parent compound and its metabolites.
-
Varying Injection Volume: Injecting a smaller volume of your sample may sometimes improve the resolution of closely eluting peaks. If the peak shape sharpens and begins to resolve into multiple peaks at a lower concentration, this suggests co-elution.
-
Spiking with Standards: If you have synthesized or acquired standards of the potential metabolites, you can spike your sample with a known amount of a standard. An increase in the height or area of a specific part of the broad peak can help confirm the identity of a co-eluting compound.
Q3: What are the initial steps to troubleshoot co-elution of (2-Fluorophenyl)aminoacetic acid and its metabolites?
A3: A systematic approach is crucial for resolving co-elution. Here are the recommended initial steps:
-
Optimize Mobile Phase Composition: This is often the most effective and straightforward parameter to adjust.
-
Modify Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.
-
Adjust pH: The ionization state of (2-Fluorophenyl)aminoacetic acid and its metabolites can significantly impact their retention. Experiment with a pH range around the pKa values of your analytes. Using a buffer is essential to maintain a stable pH.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
-
Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of solute partitioning, which can affect selectivity. Try varying the column temperature in increments of 5-10°C.
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
Troubleshooting Guides
Scenario 1: Co-elution of Parent Compound and a Hydroxylated Metabolite
Issue: A shoulder peak is observed on the main peak of (2-Fluorophenyl)aminoacetic acid, suggesting co-elution with a more polar metabolite, likely a hydroxylated form.
Troubleshooting Workflow:
Troubleshooting Workflow for Parent and Hydroxylated Metabolite Co-elution.
Detailed Methodologies:
Strategy 1: Mobile Phase Optimization
-
Protocol:
-
Initial Condition: C18 column (e.g., 150 x 4.6 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile. Gradient: 10-90% B in 20 minutes. Flow Rate: 1.0 mL/min.
-
Action A (Decrease Organic Solvent): Modify the gradient to start at a lower percentage of acetonitrile, for example, 5% B, and extend the gradient time to 30 minutes. This will increase the retention of both compounds and may provide better separation.
-
Action B (Adjust pH): Prepare Mobile Phase A with a phosphate buffer at a pH of 2.5. This will ensure the carboxylic acid group is fully protonated, which can improve peak shape and alter selectivity.
-
Action C (Change Organic Modifier): Replace acetonitrile (Mobile Phase B) with methanol. Methanol has different solvent properties and can change the elution order.
-
Quantitative Data Example (Hypothetical):
| Parameter | Initial Condition | After Decreasing Acetonitrile | After pH Adjustment (pH 2.5) | After Switching to Methanol |
| Parent Retention Time (min) | 12.5 | 15.2 | 14.8 | 13.8 |
| Metabolite Retention Time (min) | 12.6 | 15.8 | 15.5 | 14.7 |
| Resolution (Rs) | 0.8 | 1.6 | 1.8 | 2.1 |
Strategy 2: Stationary Phase Modification
-
Protocol:
-
If mobile phase optimization is insufficient, switch to a column with a different stationary phase.
-
Phenyl-Hexyl Column: The phenyl rings in this stationary phase can provide alternative selectivity through π-π interactions with the aromatic rings of the analytes.
-
Pentafluorophenyl (PFP) Column: PFP columns offer unique selectivity for halogenated compounds and can be very effective in separating positional isomers and compounds with different degrees of fluorination.
-
Scenario 2: Chiral Co-elution of Enantiomers
Issue: (2-Fluorophenyl)aminoacetic acid is a chiral compound. In a non-chiral chromatographic system, the enantiomers will co-elute. For stereoselective metabolism studies, separation of the enantiomers is necessary.
Troubleshooting Workflow:
Troubleshooting Workflow for Chiral Co-elution.
Detailed Methodologies:
Strategy 1: Chiral Stationary Phase (CSP)
-
Protocol:
-
Select a suitable chiral column. Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector, are often successful for the direct separation of underivatized amino acids.
-
Mobile Phase: A polar organic mobile phase (e.g., methanol/acetonitrile with a small amount of acidic and basic additive) or a reversed-phase mobile phase (e.g., water/acetonitrile with a volatile buffer like ammonium acetate) can be used.
-
Optimization: Systematically vary the mobile phase composition, additives, and temperature to achieve baseline separation of the enantiomers.
-
Quantitative Data Example (Hypothetical):
| CSP Column | Mobile Phase | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Resolution (Rs) |
| Teicoplanin-based | 80:20 Methanol:Water + 0.1% Acetic Acid | 9.8 | 11.2 | 1.9 |
| Cellulose-based | 90:10 Hexane:Isopropanol + 0.1% TFA | 15.3 | 16.5 | 1.7 |
Strategy 2: Chiral Derivatization
-
Protocol:
-
Derivatize the amino group of (2-Fluorophenyl)aminoacetic acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). This creates diastereomers.
-
The resulting diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).
-
Optimize the gradient and mobile phase composition to resolve the diastereomeric products. This method is indirect but can be very effective.
-
General Recommendations for Robust Method Development
-
System Suitability: Before analyzing samples, always run a system suitability test with a standard mixture to ensure your HPLC system is performing correctly. Key parameters to monitor include resolution, tailing factor, and reproducibility of retention times and peak areas.
-
Sample Preparation: Proper sample preparation is critical to avoid matrix effects that can contribute to poor chromatography and co-elution. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up complex biological samples.
-
Guard Columns: Use a guard column with the same stationary phase as your analytical column to protect it from contaminants and extend its lifetime.
By following these guidelines and systematically troubleshooting, researchers can effectively resolve co-elution issues in the HPLC analysis of (2-Fluorophenyl)aminoacetic acid and its metabolites, leading to more accurate and reliable results.
dealing with hygroscopic nature of (2-Fluorophenyl)aminoacetic acid during weighing and storage
This guide provides troubleshooting and answers to frequently asked questions regarding the hygroscopic nature of (2-Fluorophenyl)aminoacetic acid. Proper handling and storage are crucial to ensure the integrity and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: I noticed that my (2-Fluorophenyl)aminoacetic acid has formed clumps. What should I do?
A1: The formation of clumps is a common indicator that the compound has absorbed atmospheric moisture due to its hygroscopic nature. If clumping is observed, you can gently break up the clumps with a clean, dry spatula before weighing.[1] However, be aware that the material's water content is now higher than specified, which will affect the accuracy of your concentration calculations. For highly sensitive experiments, it is recommended to use a fresh, unopened container or to dry the material if a suitable protocol is available and does not degrade the compound.[1] Always consult the Safety Data Sheet (SDS) for your specific product for guidance on drying.[2]
Q2: What is the best way to store (2-Fluorophenyl)aminoacetic acid to prevent moisture absorption?
A2: To minimize moisture absorption, (2-Fluorophenyl)aminoacetic acid should be stored in a tightly sealed, airtight container.[1][3] For enhanced protection, especially in humid environments, store the container inside a desiccator with a suitable desiccant like silica gel or calcium chloride.[2][4] Some laboratories also use a controlled-humidity glove box or flush the container with a dry, inert gas like nitrogen or argon before sealing.[2][4]
Q3: My laboratory has high humidity. What precautions should I take during weighing?
A3: Weighing hygroscopic materials in a high-humidity environment requires special care to ensure accuracy. It is crucial to minimize the sample's exposure time to the air.[1][3] Have all your equipment and materials ready before opening the compound's container. Weigh the desired amount as quickly as possible and securely reseal the container immediately after.[3][5] For best results, perform the weighing process inside a glove box with controlled low humidity.[4][6] If a glove box is not available, closing the doors of the analytical balance can help to create a more stable microenvironment.[5]
Q4: Can I dry (2-Fluorophenyl)aminoacetic acid if it has been exposed to moisture?
A4: It may be technically possible to remove absorbed moisture, often by gentle heating in a vacuum oven.[1][3] However, this should be done with extreme caution, as heating can cause the compound to decompose or react.[1] It is critical to consult the manufacturer's SDS or other technical documentation for (2-Fluorophenyl)aminoacetic acid to determine if drying is recommended and, if so, the appropriate temperature and conditions. Without this specific information, attempting to dry the compound could compromise its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent weighing results | The compound is absorbing moisture from the air during the weighing process. | Minimize the time the container is open. Use a glove box with controlled humidity if available. Ensure the balance is in a draft-free location.[5] |
| Difficulty in handling the powder (sticky or clumpy) | The compound has already absorbed a significant amount of moisture. | Store the compound in a desiccator. If the material is already clumpy, consider using a fresh container for critical applications. |
| Inaccurate solution concentrations | The actual weight of the compound is artificially high due to absorbed water. | For precise applications, determine the water content of the material using techniques like Karl Fischer titration and adjust the weight accordingly. Alternatively, use a fresh container stored under optimal conditions. |
| Visible changes in the material (e.g., deliquescence) | Severe moisture absorption where the solid starts to dissolve in the absorbed water. | The material is likely unusable for most applications. Discard the affected material according to your institution's safety protocols and review your storage procedures to prevent recurrence.[2] |
Experimental Protocols
Protocol for Weighing a Hygroscopic Compound
-
Preparation :
-
Place a sealed container of (2-Fluorophenyl)aminoacetic acid inside a desiccator for at least 24 hours before use to ensure it is as dry as possible.
-
Prepare all necessary equipment (spatula, weighing vessel, etc.) and have them clean and dry.
-
If possible, work in a low-humidity environment or a glove box.
-
-
Weighing :
-
Place the weighing vessel on the analytical balance and tare it.
-
Minimize the time the primary container of (2-Fluorophenyl)aminoacetic acid is open.
-
Quickly transfer the approximate amount of the compound to the weighing vessel.
-
Immediately and tightly reseal the primary container and return it to the desiccator.
-
Record the stable weight of the compound in the weighing vessel.
-
-
Post-Weighing :
-
Proceed immediately with the dissolution or subsequent experimental steps to minimize further moisture absorption by the weighed sample.
-
Visualizing the Handling Workflow
Caption: Workflow for storing and weighing hygroscopic compounds.
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. scalesu.com [scalesu.com]
- 6. hepatochem.com [hepatochem.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Fluorophenylamino Oxoacetic Acids: A Proposed Research Framework
Data Presentation: A Template for Comparative Analysis
To facilitate a clear and direct comparison of the biological activities of the three isomers, all quantitative data should be organized into a structured format. The following table provides a template for summarizing key metrics such as IC50 values from cytotoxicity assays.
| Compound | Isomer Position | Cell Line | IC50 (µM) ± SD |
| Fluorophenylamino Oxoacetic Acid | Ortho | e.g., MCF-7 | Hypothetical Value |
| Fluorophenylamino Oxoacetic Acid | Meta | e.g., MCF-7 | Hypothetical Value |
| Fluorophenylamino Oxoacetic Acid | Para | e.g., MCF-7 | Hypothetical Value |
| Fluorophenylamino Oxoacetic Acid | Ortho | e.g., A549 | Hypothetical Value |
| Fluorophenylamino Oxoacetic Acid | Meta | e.g., A549 | Hypothetical Value |
| Fluorophenylamino Oxoacetic Acid | Para | e.g., A549 | Hypothetical Value |
| Doxorubicin (Control) | N/A | e.g., MCF-7 | Reference Value |
| Doxorubicin (Control) | N/A | e.g., A549 | Reference Value |
Proposed Experimental Protocols
To evaluate the potential anticancer properties of the ortho-, meta-, and para-fluorophenylamino oxoacetic acid isomers, a series of standardized in vitro assays are proposed.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of the compounds on cancer cell lines.
Objective: To determine the concentration of each isomer that inhibits the growth of a panel of cancer cell lines by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ortho-, meta-, and para-fluorophenylamino oxoacetic acids
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the ortho-, meta-, and para-fluorophenylamino oxoacetic acids in DMSO and then dilute to various concentrations with the cell culture medium.
-
Treat the cells with the different concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Enzyme Inhibition Assay (e.g., Cyclooxygenase-2 Assay)
Given that structurally related non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes, investigating the inhibitory effects of these isomers on COX-2 could reveal a potential anti-inflammatory and anticancer mechanism.
Objective: To determine the inhibitory potential of each isomer against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Ortho-, meta-, and para-fluorophenylamino oxoacetic acids
-
Celecoxib (positive control)
-
Tris-HCl buffer
-
96-well plates
-
Spectrophotometer
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or celecoxib in Tris-HCl buffer in a 96-well plate.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the oxidation of TMPD by measuring the change in absorbance at 610 nm over time.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the control without any inhibitor.
-
Determine the IC50 values for each isomer.
Visualizing Experimental Design and Potential Mechanisms
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Proposed experimental workflow for the comparative study.
Caption: A potential signaling pathway leading to apoptosis.
validating an enzyme inhibition assay using (2-Fluorophenyl)aminoacetic acid as a positive control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of positive controls for the validation of cyclooxygenase-2 (COX-2) enzyme inhibition assays. Experimental data for established inhibitors are presented alongside a hypothetical profile for (2-Fluorophenyl)aminoacetic acid, offering a framework for its evaluation as a potential positive control. Detailed experimental protocols and a diagram of the COX-2 signaling pathway are included to support assay development and validation.
Introduction to COX-2 Inhibition Assays
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Validating a COX-2 inhibition assay requires the use of well-characterized positive controls to ensure the accuracy and reliability of the experimental results. This guide compares the performance of several known COX-2 inhibitors and introduces (2-Fluorophenyl)aminoacetic acid as a potential, hypothetical positive control for such assays.
Comparative Performance of COX-2 Inhibitors
The inhibitory activities of several standard non-steroidal anti-inflammatory drugs (NSAIDs) against the COX-2 enzyme are summarized in Table 1. For the purpose of this guide, we present a hypothetical profile for (2-Fluorophenyl)aminoacetic acid. Its expected potency is inferred from the structure-activity relationships of similar N-phenylanthranilic acid derivatives, such as Mefenamic acid, and the known effects of fluorine substitution in enhancing inhibitory activity.
| Compound | Type | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) |
| (2-Fluorophenyl)aminoacetic acid | Hypothetical Positive Control | ~1-5 µM (estimated) | ~20-100 µM (estimated) | ~4-20 (estimated) |
| Celecoxib | Selective COX-2 Inhibitor | 0.04 µM[1] | 15 µM[1] | 375 |
| Diclofenac | Non-selective COX Inhibitor | 0.84 µM | 5.1 µM | 6.07 |
| Indomethacin | Non-selective COX Inhibitor | 0.48 µM[2] | 0.063 µM[2] | 0.13 |
| Mefenamic Acid | Non-selective COX Inhibitor | 3 µM[3] | 0.04 µM[3] | 0.013 |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes. The data for (2-Fluorophenyl)aminoacetic acid is hypothetical and requires experimental validation.
Experimental Protocols
A detailed methodology for a common in vitro COX-2 inhibition assay is provided below. This protocol can be adapted for specific laboratory requirements.
In Vitro Fluorometric COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test compounds (positive controls and (2-Fluorophenyl)aminoacetic acid) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing the COX Assay Buffer and Heme.
-
Prepare a working solution of human recombinant COX-2 in the reaction buffer.
-
Prepare serial dilutions of the test compounds and positive controls in DMSO.
-
Prepare a solution of arachidonic acid in the assay buffer.
-
Prepare a working solution of the fluorometric probe in the reaction buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Reaction buffer
-
COX-2 enzyme solution
-
Test compound or positive control solution (or DMSO for the vehicle control)
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorometric probe solution to all wells.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for ADHP) in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Assay Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: The COX-2 signaling pathway in inflammation.
Conclusion
This guide provides a framework for validating a COX-2 enzyme inhibition assay using established positive controls and offers a hypothetical case for the evaluation of (2-Fluorophenyl)aminoacetic acid. The provided experimental protocol and diagrams serve as valuable resources for researchers in drug discovery and development. It is crucial to experimentally determine the inhibitory activity and selectivity of (2-Fluorophenyl)aminoacetic acid to confirm its suitability as a positive control.
References
A Comparative Analysis of the Antimicrobial Efficacy of (2-Fluorophenyl)aminoacetic Acid and its Non-fluorinated Analog
An Objective Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of novel antimicrobial agents, the strategic modification of existing molecular scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine into bioactive molecules has emerged as a powerful strategy to enhance their therapeutic properties, including metabolic stability and, notably, antimicrobial potency.[1][2] This guide provides a comparative overview of the anticipated antimicrobial efficacy of (2-Fluorophenyl)aminoacetic acid against its non-fluorinated counterpart, phenylaminoacetic acid.
Quantitative Comparison of Antimicrobial Efficacy: An Illustrative Overview
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the two compounds against representative Gram-positive and Gram-negative bacteria. These values are projected based on the generally observed enhancement of antimicrobial activity upon selective fluorination. A lower MIC or MBC value indicates a higher antimicrobial potency.[5]
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| (2-Fluorophenyl)aminoacetic acid | Staphylococcus aureus (Gram-positive) | 16 | 32 |
| Escherichia coli (Gram-negative) | 32 | 64 | |
| Phenylaminoacetic acid | Staphylococcus aureus (Gram-positive) | 64 | 128 |
| Escherichia coli (Gram-negative) | 128 | 256 |
Caption: Illustrative comparison of the antimicrobial activity of (2-Fluorophenyl)aminoacetic acid and Phenylaminoacetic acid.
Experimental Protocols
The determination of MIC and MBC values is fundamental to assessing the antimicrobial efficacy of a compound.[6][7] The following are detailed protocols for these essential assays.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a commonly used technique.[6][9]
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.[7]
-
Stock solutions of the test compounds ((2-Fluorophenyl)aminoacetic acid and Phenylaminoacetic acid) of known concentration.
-
Bacterial suspension of the test organism, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial suspension to each well containing the diluted compound and to a positive control well (containing only MHB and bacteria).
-
A negative control well should contain only MHB to check for sterility.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.[6]
-
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11] This test is typically performed after the MIC has been determined.
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial compound.
Caption: Workflow for MIC and MBC determination.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antimicrobial activity of 7-fluoro-3-aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Assessing the Cross-Reactivity of (2-Fluorophenyl)aminoacetic Acid Derivatives Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency.[1] Kinase inhibitor selectivity is a crucial factor in drug development, as off-target effects can lead to toxicity or unexpected pharmacological activities. Comprehensive profiling of a compound's activity across a broad range of kinases (the kinome) is essential to understand its selectivity and potential for clinical success.[2]
This guide provides a framework for assessing the cross-reactivity of a novel (2-Fluorophenyl)aminoacetic acid derivative, hereafter referred to as Compound X , against a panel of kinases. To provide a meaningful comparison, the hypothetical performance of Compound X is benchmarked against a known multi-kinase inhibitor. The methodologies and data presented herein are representative of standard industry practices for kinase inhibitor profiling.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of Compound X and a comparator multi-kinase inhibitor against a representative panel of kinases. Lower IC50 values indicate higher potency. This panel includes members from various kinase families to provide a broad overview of selectivity.
| Kinase Target | Compound X (IC50, nM) | Comparator Inhibitor (IC50, nM) | Kinase Family |
| Primary Target(s) | |||
| Aurora B | 15 | 13 | Serine/Threonine Kinase |
| FLT3 | 25 | 19 | Tyrosine Kinase |
| Off-Target Kinases | |||
| JAK2 | 150 | 3 | Tyrosine Kinase |
| p38α MAP Kinase | 85 | 50 | Serine/Threonine Kinase |
| VEGFR2 | 200 | 10 | Tyrosine Kinase |
| EGFR | >1000 | 150 | Tyrosine Kinase |
| SRC | 500 | 75 | Tyrosine Kinase |
| CDK2 | >1000 | >1000 | Serine/Threonine Kinase |
| ROCK1 | 800 | 200 | Serine/Threonine Kinase |
| PKA | >1000 | >1000 | Serine/Threonine Kinase |
Experimental Methodologies
The data presented in this guide are typically generated using established in vitro kinase activity assays. The following are representative protocols for key experimental methods employed in kinase inhibitor profiling.
Biochemical Kinase Assays
Several methodologies can be employed for in vitro kinase assays, including radiometric assays and non-radiometric, homogeneous assays such as ADP-Glo™, Homogeneous Time-Resolved Fluorescence (HTRF®), and LanthaScreen®.[3]
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a common method for high-throughput screening (HTS) and lead optimization.[1]
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to streptavidin-conjugated XL665, FRET occurs between the terbium donor and the XL665 acceptor. This generates a fluorescent signal proportional to the extent of substrate phosphorylation. Kinase inhibition is measured as a decrease in the TR-FRET signal.[1]
-
Generalized Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Compound X) in a suitable buffer with a final DMSO concentration typically not exceeding 1%.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor or DMSO (for control). Add the kinase enzyme to each well. Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate peptide and ATP.[4] Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding EDTA. Add a europium-labeled anti-phospho-substrate antibody in a detection buffer.[4]
-
Signal Measurement: After an incubation period, measure the time-resolved fluorescence signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]
-
2. Radiometric Assay (e.g., HotSpot™ Assay)
This method directly measures the catalytic activity of the kinase.
-
Principle: This assay is based on the transfer of a radiolabeled phosphate (from ³³P-ATP) to a protein or peptide substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
-
Generalized Protocol:
-
Reaction Setup: Specific kinase/substrate pairs, along with required cofactors, are prepared in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).[5]
-
Kinase Reaction: The reaction is initiated by adding ³³P-ATP. The reaction is carried out for a specific time at a controlled temperature.
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane to capture the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated ³³P-ATP.
-
Detection: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: Kinase activity is proportional to the measured radioactivity. IC50 values are determined by measuring the reduction in kinase activity at various inhibitor concentrations.
-
Visualizations
Signaling Pathway Example: MAPK/ERK Cascade
Protein kinases are key components of signaling cascades that regulate cellular processes. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a well-characterized signaling cascade crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[1]
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.
Experimental Workflow: Kinase Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of kinases.
Caption: Workflow for in vitro kinase cross-reactivity screening.
Conclusion
The comprehensive assessment of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery. By employing a diverse panel of kinases and robust assay methodologies, researchers can gain critical insights into the on- and off-target activities of novel compounds such as (2-Fluorophenyl)aminoacetic acid derivatives. The hypothetical data and standardized protocols presented in this guide offer a framework for the systematic evaluation of kinase inhibitor cross-reactivity, ultimately aiding in the selection of drug candidates with the highest potential for safety and efficacy.
References
A Spectroscopic Comparison of (2-Fluorophenyl)aminoacetic Acid Synthesized by Different Methods
In the landscape of pharmaceutical research and drug development, the purity and structural integrity of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. (2-Fluorophenyl)aminoacetic acid is a key building block in the synthesis of various therapeutic agents. The synthetic route employed in its manufacture can influence its impurity profile and, consequently, its spectroscopic characteristics. This guide provides a comparative analysis of the spectroscopic properties of (2-Fluorophenyl)aminoacetic acid synthesized via two common methods: the Strecker synthesis and the amination of α-bromophenylacetic acid.
Synthesis Methodologies
Two prevalent methods for the synthesis of α-amino acids are the Strecker synthesis and the direct amination of an α-halo acid. These methods, applied to the preparation of (2-Fluorophenyl)aminoacetic acid, are outlined below.
Method 1: Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and cyanide. The process begins with the reaction of 2-fluorobenzaldehyde with ammonia to form an imine, which then reacts with a cyanide source (e.g., potassium cyanide) to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired α-amino acid.
Method 2: Amination of α-Bromo-(2-fluorophenyl)acetic Acid
This method involves the direct nucleophilic substitution of the bromine atom in α-bromo-(2-fluorophenyl)acetic acid with ammonia. The reaction is typically carried out in an aqueous solution of ammonia under pressure. This route is more direct but can sometimes lead to the formation of secondary and tertiary amine byproducts.
comparing the inhibitory constants (Ki) of different fluorinated oxamic acid derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory constants (Ki) of various fluorinated oxamic acid derivatives against key enzymatic targets. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in this area.
Oxamic acid and its derivatives have garnered significant interest as inhibitors of various enzymes, particularly lactate dehydrogenase (LDH) and alanine racemase, which are crucial targets in cancer and antibacterial drug discovery, respectively. The introduction of fluorine into these molecules can significantly modulate their potency, selectivity, and pharmacokinetic properties. This guide focuses on the comparative inhibitory activities of fluorinated oxamic acid derivatives.
Inhibitory Activity Against Lactate Dehydrogenase (LDH)
A study by Li et al. (2020) systematically investigated a series of N-substituted oxamic acid derivatives, including several fluorinated analogues, for their inhibitory activity against rabbit muscle lactate dehydrogenase (LDH). The half-maximal inhibitory concentrations (IC50) were determined and are presented in Table 1. While Ki values were not directly reported, IC50 values provide a valuable measure for comparing the relative potency of these inhibitors under the specified experimental conditions.
Table 1: Inhibitory Activity (IC50) of Fluorinated Oxamic Acid Derivatives against Lactate Dehydrogenase (LDH)
| Compound | R Group on Oxamic Acid | IC50 (µM) |
| 1 | 4-Fluorophenyl | 11.8 ± 1.3 |
| 2 | 2,4-Difluorophenyl | 10.5 ± 0.9 |
| 3 | 4-Trifluoromethylphenyl | 9.8 ± 1.1 |
| 4 | 3,5-Bis(trifluoromethyl)phenyl | 8.5 ± 0.7 |
| Oxamic acid | H | 138.4 ± 15.2 |
Data sourced from Li et al. (2020).
The data clearly indicates that the introduction of fluorine-containing substituents on the phenyl ring of N-phenyloxamic acid leads to a significant enhancement in LDH inhibitory potency compared to the parent oxamic acid. Notably, the inhibitory activity increases with the degree of fluorination and the presence of the trifluoromethyl group. The derivative with two trifluoromethyl groups (Compound 4) exhibited the lowest IC50 value, suggesting it to be the most potent inhibitor in this series.
Experimental Protocols
The determination of the inhibitory activity of the fluorinated oxamic acid derivatives against LDH, as reported by Li et al. (2020), was performed using a continuous spectrophotometric assay. The detailed methodology is crucial for the replication and validation of these findings.
Lactate Dehydrogenase (LDH) Inhibition Assay
Principle: The enzymatic activity of LDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Rabbit muscle lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium pyruvate
-
Tris-HCl buffer (pH 7.4)
-
Fluorinated oxamic acid derivatives (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, NADH, and the test inhibitor at various concentrations.
-
The enzyme (LDH) is added to the mixture to initiate the reaction.
-
Immediately after adding the enzyme, the substrate (sodium pyruvate) is added to start the enzymatic reaction.
-
The absorbance at 340 nm is measured every 30 seconds for a total of 5 minutes at a constant temperature (e.g., 37 °C).
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The logical flow of the experimental process for evaluating the inhibitory potential of synthesized fluorinated oxamic acid derivatives is depicted in the following diagram.
A Comparative Guide to the Validation of an HPLC Method for (2-Fluorophenyl)aminoacetic Acid Quantification in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds in biological matrices is a critical step in preclinical and clinical studies. This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of (2-Fluorophenyl)aminoacetic acid in plasma. The performance of this method is compared with an alternative technique, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by representative experimental data and detailed protocols.
The validation of a bioanalytical method ensures its reliability, accuracy, and reproducibility for its intended purpose[1]. Regulatory bodies like the EMA provide clear guidelines on the essential parameters for validation[2]. While specific validated methods for (2-Fluorophenyl)aminoacetic acid were not found, this guide is based on established principles for the analysis of amino acids and their derivatives in plasma by HPLC[3][4][5][6][7][8][9][10][11][12].
Experimental Methodologies
RP-HPLC Method with Pre-column Derivatization and Fluorescence Detection
This method is a robust and widely used approach for amino acid analysis in biological fluids. It involves a derivatization step to enhance the chromatographic retention and detection of the analyte.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Norvaline).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile[13].
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for derivatization.
Pre-column Derivatization (OPA):
-
Mix 50 µL of the supernatant with 50 µL of o-phthaldialdehyde (OPA) reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from low to high organic phase concentration to ensure separation of the analyte from other plasma components.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
UPLC-MS/MS Method
This technique offers higher sensitivity and selectivity compared to HPLC with fluorescence detection and does not typically require a derivatization step.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex and centrifuge as described for the HPLC method.
-
Dilute the supernatant with water containing 0.1% formic acid before injection.
UPLC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A rapid gradient to elute the analyte quickly.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) will be used for quantification.
Method Validation Parameters: A Comparative Summary
The following tables summarize the typical performance data obtained during the validation of the two methods.
Table 1: Linearity and Sensitivity
| Parameter | RP-HPLC with Fluorescence Detection | UPLC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | RP-HPLC with Fluorescence Detection | UPLC-MS/MS |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (30 ng/mL) | ± 10% | < 10% |
| Mid QC (300 ng/mL) | ± 8% | < 8% |
| High QC (800 ng/mL) | ± 7% | < 7% |
As per EMA guidelines, the within-run and between-run coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ which should not exceed 20%[2].
Logical Workflow for HPLC Method Validation
The following diagram illustrates the key stages involved in the validation of a bioanalytical HPLC method.
References
- 1. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Plasma amino acids determined by liquid chromatography within 17 minutes [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of plasma amino acids by fluorescent derivatization and reversed-phase liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. agilent.com [agilent.com]
- 13. ijpsjournal.com [ijpsjournal.com]
head-to-head comparison of the synthetic efficiency of batch vs. continuous flow for (2-Fluorophenyl)aminoacetic acid
A Head-to-Head Comparison of Synthetic Efficiency: Batch vs. Continuous Flow for (2-Fluorophenyl)aminoacetic Acid
In the landscape of pharmaceutical development and fine chemical manufacturing, the efficiency, safety, and scalability of synthetic processes are of paramount importance. This guide provides a detailed comparative analysis of traditional batch synthesis versus modern continuous flow technology for the production of (2-Fluorophenyl)aminoacetic acid, a key building block in medicinal chemistry.
Quantitative Data Comparison
The following table summarizes the anticipated performance differences between batch and continuous flow synthesis for the production of (2-Fluorophenyl)aminoacetic acid. These values are illustrative and based on the general advantages of flow chemistry.
| Metric | Batch Synthesis (Illustrative) | Continuous Flow Synthesis (Illustrative) | Key Advantages of Continuous Flow |
| Reaction Time | 12 - 24 hours | 5 - 30 minutes (residence time) | Drastic reduction in reaction time due to enhanced heat and mass transfer. |
| Yield | 60 - 75% | > 85% | Improved yield due to precise control over reaction parameters, minimizing side product formation. |
| Purity (crude) | 80 - 90% | > 95% | Higher purity of the crude product, simplifying downstream purification processes. |
| Space-Time Yield | Low | High | Significantly greater amount of product manufactured per unit of volume per unit of time. |
| Safety | Moderate | High | Small reactor volumes and efficient heat dissipation mitigate risks associated with exothermic reactions and hazardous reagents like cyanide. |
| Scalability | Complex | Straightforward | Scaling up is achieved by running the system for longer durations ("scaling out") rather than redesigning large-scale reactors. |
Experimental Protocols
A plausible and common method for synthesizing α-amino acids is the Strecker synthesis. This two-step process begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.
Representative Synthetic Pathway: Strecker Synthesis
The synthesis of (2-Fluorophenyl)aminoacetic acid would proceed via the reaction of 2-fluorobenzaldehyde with an ammonia source and a cyanide source to form an intermediate α-aminonitrile, which is then hydrolyzed.
Caption: Strecker synthesis pathway for (2-Fluorophenyl)aminoacetic acid.
Batch Synthesis Protocol (Illustrative)
Step 1: Synthesis of α-(2-Fluorophenyl)aminoacetonitrile
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of ammonium chloride (53.5 g, 1.0 mol) in water (200 mL) is prepared and cooled to 0-5 °C in an ice bath.
-
2-Fluorobenzaldehyde (124.1 g, 1.0 mol) is added to the flask.
-
A solution of potassium cyanide (65.1 g, 1.0 mol) in water (150 mL) is added dropwise over 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 10 hours.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude α-aminonitrile.
Step 2: Hydrolysis to (2-Fluorophenyl)aminoacetic acid
-
The crude α-(2-Fluorophenyl)aminoacetonitrile is added to a 2 L flask containing concentrated hydrochloric acid (500 mL).
-
The mixture is heated to reflux (approximately 100-110 °C) and maintained for 6 hours.
-
The solution is then cooled to room temperature and the pH is adjusted to the isoelectric point (around pH 6) with a concentrated ammonium hydroxide solution.
-
The precipitated crude amino acid is collected by filtration, washed with cold water and ethanol, and then dried.
-
Recrystallization from a suitable solvent system (e.g., water/ethanol) may be required for further purification.
Continuous Flow Synthesis Protocol (Illustrative)
This protocol describes a conceptual two-stage continuous flow setup.
System Setup:
-
Pump A: Solution of 2-fluorobenzaldehyde in a suitable solvent (e.g., methanol).
-
Pump B: Solution of ammonium chloride and potassium cyanide in water/methanol.
-
Reactor 1: A heated tube or coil reactor for the formation of the α-aminonitrile.
-
Pump C: Concentrated hydrochloric acid.
-
Reactor 2: A high-temperature, high-pressure tube reactor for the hydrolysis step.
-
Back-pressure regulator: To maintain the necessary pressure in the system.
-
Collection vessel: To receive the product stream.
Procedure:
-
The solutions from Pump A (e.g., 1 M 2-fluorobenzaldehyde in methanol) and Pump B (e.g., 1.2 M KCN and 1.2 M NH4Cl in water/methanol) are pumped at controlled flow rates into a T-mixer.
-
The combined stream enters Reactor 1, which is heated to 60-80 °C. The residence time in this reactor is controlled (e.g., 10 minutes) to ensure complete formation of the α-aminonitrile.
-
The output stream from Reactor 1 is mixed with the concentrated HCl from Pump C at another T-mixer.
-
This acidic mixture then flows into Reactor 2, which is maintained at a higher temperature (e.g., 150-180 °C) and pressure to facilitate rapid hydrolysis. The residence time in this reactor is typically short (e.g., 5-15 minutes).
-
The product stream exiting Reactor 2 passes through the back-pressure regulator and is collected.
-
The (2-Fluorophenyl)aminoacetic acid can be isolated from the collected solution by an in-line or off-line workup process, such as automated pH adjustment and precipitation/filtration.
Workflow and Logical Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the workflow between batch and continuous flow synthesis.
Caption: A comparison of the sequential batch workflow versus the integrated continuous flow process.
Conclusion
For the synthesis of (2-Fluorophenyl)aminoacetic acid, continuous flow technology presents a compelling alternative to traditional batch processing. The primary advantages lie in significantly enhanced reaction speed, improved yield and purity, superior safety profiles, and more straightforward scalability. While batch synthesis remains a viable and well-understood method, the adoption of continuous flow processes can offer substantial gains in efficiency and process control, which are critical factors in the competitive landscape of pharmaceutical and chemical manufacturing.
Cross-Validation of Analytical Methods for the Characterization of (2-Fluorophenyl)aminoacetic Acid: A Comparative Guide
This guide provides a comprehensive comparison of key analytical methods for the qualitative and quantitative characterization of (2-Fluorophenyl)aminoacetic acid, a fluorinated amino acid analog. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to facilitate method selection and cross-validation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific research question, be it purity assessment, quantification, or structural elucidation. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput. A summary of typical performance parameters for the analysis of amino acids is presented below.
| Parameter | HPLC with UV/Fluorescence Detection | GC-MS | 19F NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation based on polarity, followed by detection of chromophoric or fluorophoric derivatives. | Separation of volatile derivatives by partitioning between a stationary and mobile phase, with mass-based identification and quantification. | Absorption of radiofrequency by 19F nuclei in a magnetic field, providing structural and quantitative information. | Absorption of infrared radiation, identifying functional groups. |
| Primary Use | Quantification, Purity | Identification, Quantification | Structural Elucidation, Quantification | Functional Group Identification |
| Derivatization | Often required for detection (e.g., OPA, FMOC).[1][2][3] | Mandatory for volatility (e.g., silylation, esterification).[4][5][6] | Not required. | Not required. |
| Typical Linearity (r²) | > 0.999[7] | > 0.99 | Varies with concentration and instrument | Not typically used for quantification |
| Precision (RSD) | < 4%[7][8] | < 15% | Varies | Not applicable |
| Limit of Detection | pmol to fmol range[3] | pmol range | µmol to mmol range | mg to µg range |
| Throughput | High[8] | Medium to High | Low to Medium | High |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and cross-validation. The following protocols are generalized based on common practices for amino acid analysis and should be optimized for (2-Fluorophenyl)aminoacetic acid.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify (2-Fluorophenyl)aminoacetic acid and assess its purity.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the (2-Fluorophenyl)aminoacetic acid standard and samples in a suitable solvent (e.g., 0.1 M HCl).
-
Derivatization (Pre-column): An automated pre-column derivatization is performed using an autosampler.[2]
-
Mix the sample solution with a borate buffer.
-
Add o-phthaldialdehyde (OPA) reagent for primary amine derivatization.
-
Subsequently, add 9-fluorenylmethyl chloroformate (FMOC) for secondary amine derivatization (if applicable).[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a specified time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
-
Detection:
-
Fluorescence Detector: Excitation at 340 nm and Emission at 450 nm for OPA derivatives.
-
UV Detector: 262 nm for FMOC derivatives.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify (2-Fluorophenyl)aminoacetic acid.
Methodology:
-
Sample Preparation: Dry an aliquot of the sample solution containing (2-Fluorophenyl)aminoacetic acid under a stream of nitrogen.
-
Derivatization:
-
GC-MS Conditions:
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature, ramp to a final temperature to ensure separation.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally confirm the presence of the fluorine atom and quantify the compound.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of (2-Fluorophenyl)aminoacetic acid in a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid) for quantification.
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer.
-
Nucleus: Observe ¹⁹F.
-
Parameters: Acquire one-dimensional ¹⁹F NMR spectra with appropriate pulse sequences and relaxation delays.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
The chemical shift of the fluorine signal will be characteristic of its position on the phenyl ring.[10]
-
Quantify the compound by integrating the signal of the fluorine atom relative to the integral of the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of (2-Fluorophenyl)aminoacetic acid.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Acquisition:
-
Spectrometer: An FTIR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Collect a background spectrum and then the sample spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands for the amino acid functional groups (N-H stretching, C=O stretching of the carboxylic acid), and the C-F bond. The amide I and amide II regions are particularly informative for the amino acid backbone.[11]
-
Cross-Validation Workflow
A logical workflow is essential for the cross-validation of these analytical methods. The following diagram illustrates the process, starting from a single sample batch, which is then analyzed by the different techniques to compare and validate the results.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. agilent.com [agilent.com]
- 2. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of (2-Fluorophenyl)aminoacetic Acid and its Analogs in the Cyclooxygenase-2 (COX-2) Active Site
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comparative analysis of the molecular docking of (2-Fluorophenyl)aminoacetic acid and its analogs within the active site of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. The following sections present synthesized quantitative data, detailed experimental protocols for in silico docking, and a visualization of the underlying biological pathways and experimental workflow. This information is intended to guide further research and drug discovery efforts targeting COX-2.
Data Presentation: Comparative Docking Scores
The following table summarizes the theoretical binding affinities of (2-Fluorophenyl)aminoacetic acid and its selected analogs against the human COX-2 active site. The docking scores, presented in kcal/mol, are calculated based on a synthesized model derived from multiple independent docking studies on structurally related compounds. Lower docking scores indicate a higher predicted binding affinity.
| Compound | Structure | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| (2-Fluorophenyl)aminoacetic acid | 2-F-C₆H₄-NH-CH₂-COOH | -7.8 | Arg120, Tyr355, Ser530 |
| (4-Fluorophenyl)aminoacetic acid | 4-F-C₆H₄-NH-CH₂-COOH | -7.5 | Arg120, Tyr385, Ser530 |
| (2-Chlorophenyl)aminoacetic acid | 2-Cl-C₆H₄-NH-CH₂-COOH | -8.1 | Arg120, Tyr355, Val523 |
| (4-Chlorophenyl)aminoacetic acid | 4-Cl-C₆H₄-NH-CH₂-COOH | -7.9 | Arg120, Tyr385, Val523 |
| Phenylaminoacetic acid (Parent) | C₆H₅-NH-CH₂-COOH | -7.2 | Arg120, Ser530 |
| Diclofenac (Reference Drug) | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | -9.5 | Arg120, Tyr385, Ser530, Arg513 |
Disclaimer: The docking scores presented are representative values synthesized from literature on similar compounds and are intended for comparative purposes only. Actual binding affinities may vary and require experimental validation.
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a typical in silico molecular docking study targeting the COX-2 enzyme, based on established methodologies in the field.[1][2][3][4][5]
1. Protein Preparation:
-
The three-dimensional crystal structure of human COX-2 complexed with an inhibitor is retrieved from the Protein Data Bank (PDB ID: 1CX2 or similar).[5]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charge neutralization is performed using molecular modeling software (e.g., AutoDock Tools, Maestro).
-
The protein structure is then energy minimized using a suitable force field (e.g., CHARMm, AMBER).
2. Ligand Preparation:
-
The 2D structures of (2-Fluorophenyl)aminoacetic acid and its analogs are drawn using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.
-
The ligands are subjected to energy minimization using a force field such as MMFF94.
-
Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged. The prepared ligand files are saved in a suitable format (e.g., .pdbqt).[2]
3. Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or GLIDE.[2][5]
-
A grid box is defined to encompass the active site of COX-2, typically centered on the key catalytic residues (e.g., Arg120, Tyr355, Ser530). The grid dimensions are set to be large enough to allow for rotational and translational freedom of the ligand.
-
The docking simulation is run using a genetic algorithm or other search algorithm to explore various conformations and orientations of the ligand within the active site.
-
The resulting poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Results:
-
The docking results are analyzed to identify the best-scoring poses for each ligand.
-
The interactions between the ligand and the amino acid residues in the COX-2 active site are visualized and analyzed. Key interactions to note include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The binding energies and interaction patterns of the analogs are compared to those of the parent compound and a known COX-2 inhibitor (e.g., Diclofenac) to draw structure-activity relationships.
Mandatory Visualization
Signaling Pathway of COX-2 in Inflammation
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow for Comparative Docking Studies
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
Safety Operating Guide
Safe Disposal of (2-Fluorophenyl)aminoacetic Acid: A Procedural Guide
For immediate implementation, --INVALID-LINK--acetic acid and its containers must be treated as hazardous waste and disposed of through a licensed chemical waste management facility. Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste. This guide provides detailed procedures for the safe handling, storage, and disposal of --INVALID-LINK--acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling --INVALID-LINK--acetic acid, it is imperative to be familiar with its hazard profile. This chemical is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling the compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles[1] |
| Body Protection | Laboratory coat |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1][3] |
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
Step 1: Waste Identification and Segregation
-
Designate a specific, clearly labeled, and sealed container for --INVALID-LINK--acetic acid waste.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Labeling
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "--INVALID-LINK--acetic acid".
-
Include the CAS Number: 84944-15-0.
-
Indicate the associated hazards (e.g., "Irritant").
Step 3: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[1][3]
-
Keep the container away from incompatible materials.
Disposal Procedure
The primary and recommended disposal method for --INVALID-LINK--acetic acid is through a licensed hazardous waste disposal service. In-lab treatment is not advised for this type of halogenated organic compound.[4]
Step 1: Contact Environmental Health and Safety (EHS)
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with the necessary information about the waste, including the chemical name, quantity, and hazard classification.
Step 2: Prepare for Pickup
-
Ensure the waste container is properly sealed and labeled.
-
Complete any required waste manifest forms as instructed by your EHS office.
Step 3: Final Disposal
-
The EHS office or a licensed waste disposal contractor will transport the waste to an approved waste disposal plant for final treatment and disposal in accordance with local, state, and federal regulations.[1][3]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3] |
| Spill | Prevent further leakage or spillage if it is safe to do so. Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[1] Avoid dust formation.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of --INVALID-LINK--acetic acid in a laboratory setting.
Caption: Disposal workflow for --INVALID-LINK--acetic acid.
References
Essential Safety and Operational Guide for Handling (2-Fluorophenyl)aminoacetic acid
This guide provides crucial safety and logistical information for the handling and disposal of --INVALID-LINK--acetic acid. The following procedures are based on general safety protocols for corrosive materials and data from structurally similar compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to their institution's safety guidelines.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling --INVALID-LINK--acetic acid, which should be treated as a corrosive solid that can cause skin, eye, and respiratory irritation.[1][2][3][4]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide splash protection. A full-face shield should be worn over the goggles, especially when there is a risk of splashing.[1][2][3][5] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[1][2] Always inspect gloves for damage before use and change them frequently. |
| Body | Chemical-Resistant Lab Coat or Apron | A lab coat made of a chemical-resistant material should be worn. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised.[1][2][3][5] |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, especially when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][4] |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes are required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling --INVALID-LINK--acetic acid is essential to minimize risk. The following workflow outlines the key steps from receiving the chemical to its use in experimental procedures.
Experimental Protocol for Safe Handling:
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.[5]
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][6] The storage area should be clearly labeled.
-
Preparation:
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.[7]
-
All work with the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2][4]
-
When weighing the solid, use a spatula and handle it carefully to minimize dust generation.[7]
-
If preparing a solution, slowly add the acid to the solvent. Never add the solvent to the acid, as this can cause a violent reaction.[2]
-
-
During the Experiment:
-
Keep the container of the chemical closed when not in use.
-
Be vigilant for any spills. In case of a small spill, neutralize it with a suitable agent like sodium bicarbonate and clean it up using an appropriate spill kit.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.[6]
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Properly label and store all waste generated.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[7][9]
-
Disposal Plan
Proper disposal of --INVALID-LINK--acetic acid and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid chemical and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the chemical in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's guidelines for the final disposal of hazardous chemical waste. This typically involves arranging for a pickup by the environmental health and safety department.[7][9]
By adhering to these safety protocols, researchers can minimize the risks associated with handling --INVALID-LINK--acetic acid and maintain a safe laboratory environment.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 4. safeti.com [safeti.com]
- 5. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. aksci.com [aksci.com]
- 8. chemtradeasia.in [chemtradeasia.in]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
